molecular formula C9H9N3S2 B112369 2-Benzylthio-5-amino-1,3,4-thiadiazole CAS No. 25660-71-3

2-Benzylthio-5-amino-1,3,4-thiadiazole

Cat. No.: B112369
CAS No.: 25660-71-3
M. Wt: 223.3 g/mol
InChI Key: BHIGBGKIAJJBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylthio-5-amino-1,3,4-thiadiazole is a key synthetic intermediate based on the 1,3,4-thiadiazole heterocycle, a structure recognized in medicinal chemistry for its diverse biological activities. The 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows derivatives to interfere with critical cellular processes in diseased cells . This mesoionic characteristic of the ring system enhances the ability of these compounds to cross cellular membranes and interact strongly with biological targets, making them particularly valuable in pharmaceutical research . The benzylthio moiety at the 2-position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships. This compound serves as a privileged precursor in the design and synthesis of novel molecules with potential anticancer properties. Research into 1,3,4-thiadiazole derivatives has demonstrated their efficacy as inhibitors against various cancer-associated targets. These include carbonic anhydrase isoforms (CA IX and XII) that are overexpressed in hypoxic tumor environments , histone deacetylases (HDACs) , and kinesin spindle proteins . Such inhibitors can induce apoptosis, promote cell cycle arrest, and suppress tumor invasion . Beyond oncology, the 1,3,4-thiadiazole scaffold is extensively investigated for developing agents with antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic activities, highlighting its broad utility in chemical biology and drug discovery . This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIGBGKIAJJBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180365
Record name 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25660-71-3
Record name 5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25660-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25660-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(benzylthio)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzylthio-5-amino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure, imparting a range of biological activities to its derivatives, including anticancer and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic methodology, mechanistic underpinnings, and practical considerations for the preparation of this valuable compound. The synthesis is primarily a two-step process, commencing with the formation of a 5-amino-1,3,4-thiadiazole-2-thiol intermediate, followed by a selective S-alkylation. This guide will elucidate the rationale behind the experimental choices, provide detailed protocols, and present the necessary data for the successful synthesis and characterization of this compound.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif has garnered substantial attention in the field of medicinal chemistry due to its diverse pharmacological potential.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1]

  • Antimicrobial Activity: This class of compounds has also shown significant promise as antibacterial and antifungal agents, offering potential solutions to the growing challenge of antimicrobial resistance.[2][3]

  • Other Therapeutic Applications: The versatility of the 1,3,4-thiadiazole scaffold extends to other therapeutic areas, with derivatives exhibiting anti-inflammatory, anticonvulsant, and antiviral properties.

This compound serves as a key intermediate in the synthesis of more complex molecules with tailored biological activities.[4] The presence of a reactive amino group and the benzylthio moiety allows for further functionalization, making it a valuable building block for the development of novel therapeutic agents.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. The second step is the selective S-alkylation of this intermediate with benzyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate_Thiol 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Intermediate_Thiol  KOH, Ethanol, Reflux CS2 Carbon Disulfide CS2->Intermediate_Thiol Final_Product This compound Intermediate_Thiol->Final_Product  Base (e.g., K2CO3), Solvent (e.g., DMF) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This initial step involves the base-catalyzed cyclization of thiosemicarbazide with carbon disulfide.

2.1.1. Mechanistic Insights

The reaction proceeds through a dithiocarbazate intermediate. The base, typically potassium hydroxide, deprotonates the terminal amino group of thiosemicarbazide, increasing its nucleophilicity. This allows for the nucleophilic attack on the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,3,4-thiadiazole ring. Acidification of the reaction mixture then protonates the thiol group, leading to the precipitation of the desired product.

Step1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiosemicarbazide Thiosemicarbazide Deprotonated_TSC Deprotonated Thiosemicarbazide Thiosemicarbazide->Deprotonated_TSC + OH- CS2 Carbon Disulfide Base Base (KOH) Dithiocarbazate Dithiocarbazate Intermediate Deprotonated_TSC->Dithiocarbazate + CS2 Cyclized_Intermediate Cyclized Intermediate Dithiocarbazate->Cyclized_Intermediate Intramolecular Cyclization Thiol_Salt Thiadiazole Salt Cyclized_Intermediate->Thiol_Salt - H2O Final_Thiol 5-Amino-1,3,4-thiadiazole-2-thiol Thiol_Salt->Final_Thiol Acidification (H+)

Caption: Mechanistic pathway for the formation of the thiadiazole intermediate.

2.1.2. Experimental Protocol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (100 mL).[5]

  • To this solution, add thiosemicarbazide (0.1 mol, 9.11 g) and stir until it dissolves.

  • Carefully add carbon disulfide (0.1 mol, 6.0 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for a minimum of 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • A pale-yellow precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Step 2: S-Alkylation with Benzyl Chloride

The second step involves the selective alkylation of the thiol group of the intermediate with benzyl chloride to yield the final product.

2.2.1. Mechanistic Insights and Regioselectivity

The 5-amino-1,3,4-thiadiazole-2-thiol intermediate possesses two potentially nucleophilic sites: the exocyclic thiol sulfur and the amino group nitrogen. However, S-alkylation is highly favored over N-alkylation. This regioselectivity is attributed to the higher acidity of the thiol proton compared to the amine protons.[6][7] In the presence of a base, the thiol is readily deprotonated to form a thiolate anion. The thiolate is a significantly stronger nucleophile than the neutral amino group, leading to a preferential attack on the electrophilic carbon of benzyl chloride.[6][8] The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can further enhance the rate of this SN2 reaction.[8]

Step2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Thiol_Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol Thiolate_Anion Thiolate Anion Thiol_Intermediate->Thiolate_Anion + Base Base Base (e.g., K2CO3) Benzyl_Chloride Benzyl Chloride Final_Product This compound Benzyl_Chloride->Final_Product Thiolate_Anion->Final_Product SN2 Attack on Benzyl Chloride

Caption: S-alkylation mechanism showcasing the role of the thiolate anion.

2.2.2. Experimental Protocol

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Add a mild base, such as potassium carbonate (12 mmol), to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate salt.[8]

  • To this suspension, add benzyl chloride (11 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water with stirring.

  • A white solid will precipitate out. Collect the solid by filtration.

  • Wash the precipitate thoroughly with water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.[9]

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: CyclizationStep 2: S-Alkylation
Key Reagents Thiosemicarbazide, CS₂, KOH5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl Chloride, K₂CO₃
Solvent EthanolDimethylformamide (DMF)
Temperature RefluxRoom Temperature
Reaction Time ~3 hours~4-6 hours
Typical Yield ~70-80%~65-75%
Product Appearance Pale-yellow solidWhite to light yellow solid[10]
Melting Point 235-237 °C (decomposes)157-161 °C[10][11]

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, δ in ppm): 7.26–7.36 (m, 7H, NH₂ + aromatic), 4.29 (s, 2H, CH₂).[9]

  • ¹³C NMR (DMSO-d₆, δ in ppm): Signals corresponding to the benzyl group carbons and the thiadiazole ring carbons are expected in the aromatic and aliphatic regions, respectively. Specific shifts can vary slightly based on the solvent and instrument.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the amino group (around 3286 and 3163 cm⁻¹), C=N stretching of the thiadiazole ring (around 1604 cm⁻¹), and aromatic C-H stretching.[1]

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Thiosemicarbazide: Toxic if swallowed.[12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Carbon Disulfide: Highly flammable liquid and vapor. It is also toxic and can cause damage to organs through prolonged or repeated exposure. Handle with extreme care in a fume hood, away from ignition sources.

  • Benzyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. It is also a suspected carcinogen. Use in a well-ventilated fume hood with appropriate PPE.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15]

Conclusion

The synthesis of this compound is a well-established and efficient process that provides access to a versatile building block for medicinal chemistry research. By understanding the underlying reaction mechanisms and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this compound in good yield and purity. The strategic two-step approach, leveraging the nucleophilicity of thiosemicarbazide for the initial cyclization and the selective S-alkylation of the resulting thiol, represents a robust and logical synthetic strategy. The continued exploration of derivatives of this and other 1,3,4-thiadiazoles holds significant promise for the discovery of novel therapeutic agents.

References

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. (URL: [Link])

  • Thiosemicarbazide for Synthesis - Safety Data Sheet. Loba Chemie. (URL: [Link])

  • Thiol - Wikipedia. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. (URL: [Link])

  • Thiols And Thioethers. Master Organic Chemistry. (URL: [Link])

  • Reactions of Thiols. Chemistry Steps. (URL: [Link])

  • Properties of Thiol. BYJU'S. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. (URL: [Link])

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. (URL: [Link])

  • Thiols and Sulfides. Chemistry LibreTexts. (URL: [Link])

  • Thiosemicarbazides: Synthesis and reactions. ResearchGate. (URL: [Link])

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. (URL: [Link])

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Current Organic Synthesis. (URL: [Link])

  • Preparation of thiosemicarbazides.
  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem. (URL: [Link])

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. (URL: [Link])

  • Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. (URL: [Link])

  • Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed. (URL: [Link])

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole. As a Senior Application Scientist, the following narrative synthesizes technical data with practical insights, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic molecule that has garnered attention within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its core structure, the 1,3,4-thiadiazole ring, is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of an amino group at the 5-position and a flexible benzylthio moiety at the 2-position provides a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for metabolic transformation. These features make it a valuable intermediate and a potential therapeutic agent in its own right.[4][5]

A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful drug development program. These properties govern the compound's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy. This guide is structured to provide not just the data, but also the experimental context and rationale necessary for its effective application in a research and development setting.

Core Physicochemical Profile

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that some of these values, particularly the melting point, may be reported as a range, which is indicative of the typical purity levels of commercially available samples.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
Appearance White to light yellow powder or crystal[4]
Molecular Formula C₉H₉N₃S₂[1][6]
Molecular Weight 223.32 g/mol [1]
Melting Point 157.0 to 161.0 °C[1]
Boiling Point (at 760 mmHg) 416.2 °C[1]
Density 1.39 g/cm³[1]
pKa (Predicted) 2.46 ± 0.10[1]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Structural Elucidation and Identification

The unambiguous identification of this compound is foundational. The following diagram illustrates its chemical structure.

Caption: Chemical Structure of this compound.

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 5-(benzylthio)-1,3,4-thiadiazol-2-amine[1]
CAS Number 25660-71-3[1][6]
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)N[7]
InChI Key BHIGBGKIAJJBGD-UHFFFAOYSA-N[6]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating, providing a robust framework for the determination of key physicochemical properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_spectroscopy Structural Confirmation start Pristine Compound purification Purification & Drying start->purification purity_check Purity Assessment (≥98% via HPLC) purification->purity_check melting_point Melting Point Determination purity_check->melting_point solubility Solubility Profiling purity_check->solubility pka pKa Determination purity_check->pka nmr NMR Spectroscopy (¹H & ¹³C) purity_check->nmr ftir FT-IR Spectroscopy purity_check->ftir

Caption: Logical workflow for the physicochemical characterization.

Melting Point Determination: A Proxy for Purity

The melting point is a fundamental property that provides a quick and reliable indication of a crystalline solid's purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden this range.[8]

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[8]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube and pack it to a height of 2-3 mm by gently tapping the tube.[9]

  • Initial Rapid Determination: Place the capillary in a calibrated melting point apparatus and heat at a rapid rate (10-20 °C/min) to obtain an approximate melting temperature. This initial scan helps to define the temperature range for the more precise measurement.

  • Accurate Measurement: After allowing the apparatus to cool, introduce a new sample and heat rapidly to approximately 20 °C below the estimated melting point.

  • Fine-Tuning the Heating Rate: Reduce the heating rate to a slow and steady 1-2 °C/min. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.[10]

  • Observation and Recording: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range constitutes the melting point.

  • Replication: For robust data, repeat the measurement at least twice to ensure consistency.

Aqueous Solubility: Predicting Oral Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. The shake-flask method is the gold standard for determining equilibrium solubility.[4][11]

Step-by-Step Protocol (Shake-Flask Method):

  • Preparation of Media: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the stomach and intestines.

  • Sample Incubation: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (24-48 hours) to allow the system to reach thermodynamic equilibrium.[12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is essential for accurate concentration determination.

Expert Insight: The choice of pH is paramount for ionizable compounds. The solubility of a compound with a basic amino group, such as this one, is expected to be higher at lower pH values due to protonation and salt formation.[13]

pKa Determination: Understanding Ionization Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[14][15]

Step-by-Step Protocol (Potentiometric Titration):

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, followed by dilution with deionized water. The final concentration should be between 1-10 mM.

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding an inert salt, such as 0.15 M potassium chloride (KCl). This minimizes variations in the activity coefficients of the ions.[16]

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

  • Titrant Addition: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For greater accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amino (-NH₂) protons.[17][18][19]

    • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the carbons of the thiadiazole ring and the benzyl group, confirming the carbon skeleton.[18][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum will reveal the presence of key functional groups. Expect to observe characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and C-S stretching. The aromatic ring of the benzyl group will also show characteristic C-H and C=C stretching vibrations.[17][21][22]

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties detailed in this guide provide a solid foundation for the rational development of this compound as a potential therapeutic agent. The provided experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data. By understanding and applying this knowledge, scientists can optimize formulation strategies, predict in vivo behavior, and ultimately accelerate the journey of this promising compound from the laboratory to the clinic.

References

  • Garrido, J., et al. (2004). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 81(5), 717. Available at: [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2015). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.
  • Al-Juboori, A. M. J., et al. (2019). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Global Pharma Technology, 11(03), 253-263.
  • U.S. Pharmacopeia. (2013). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

  • Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Verification Methods. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • Zafar, S., et al. (2016). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 29(4), 1335–1341.
  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.
  • Wang, S., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 23(8), 1888.
  • Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
  • Al-Obaidi, A. K., et al. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104.
  • LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2006). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

  • ResearchGate. (2021). Fourier transform infrared (FTIR) spectra of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), DOPO, and VAP. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(4), 104-113.
  • Chen, W. Y., & Lu, C. M. (2007). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of the Chinese Chemical Society, 54(5), 1297-1302.
  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 327-336.

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Biological Significance of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological applications. This guide provides a comprehensive technical overview of a key derivative, 2-Benzylthio-5-amino-1,3,4-thiadiazole. We will dissect its molecular architecture, detail a robust and reproducible synthetic protocol, and explore its established and potential roles in drug development, particularly as an anticancer agent and a precursor for enzyme inhibitors. This document serves as a foundational resource for researchers, chemists, and pharmacologists engaged in the exploration and application of novel heterocyclic compounds.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered "privileged" due to its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1] Its mesoionic nature can enhance its ability to cross cellular membranes, contributing to favorable oral absorption and bioavailability.[2] Several FDA-approved drugs, such as the diuretic and carbonic anhydrase inhibitor acetazolamide, and the antimicrobial sulfamethizole, feature this core structure, underscoring its therapeutic importance.[2] The versatility of the thiadiazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound is one such derivative, synthesized from the versatile precursor 5-amino-1,3,4-thiadiazole-2-thiol, which serves as a crucial starting material for a multitude of derivatives.[3][4]

Molecular Architecture of this compound

A thorough understanding of a molecule's structure is fundamental to elucidating its reactivity and biological function.

2.1 Core Structural Elucidation and Key Features

This compound is a unique molecular entity characterized by a central thiadiazole ring functionalized with an amino group at position 5 and a benzylthio group at position 2.[5]

  • 1,3,4-Thiadiazole Ring: This aromatic heterocyclic core provides structural rigidity and is a key pharmacophore. Its electron-rich nature, with three heteroatoms, allows it to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets.

  • Amino Group (-NH₂): Positioned at C5, this primary amine is a critical functional group. It can act as a hydrogen bond donor and a nucleophile, making it a key handle for further chemical modification to generate diverse libraries of compounds.[6]

  • Benzylthio Group (-S-CH₂-C₆H₅): This group, attached at C2 via a thioether linkage, introduces significant lipophilicity due to the benzyl moiety. This can enhance membrane permeability and hydrophobic interactions with target proteins. The flexible thioether bridge allows the benzyl ring to adopt various conformations within a binding pocket.

2.2 Physicochemical and Spectroscopic Profile

The compound typically appears as a white to off-white solid with a melting point in the range of 157-161°C.[3][5][6][7] It exhibits solubility in polar organic solvents such as DMSO and methanol.[3][5]

PropertyValueReference
CAS Number 25660-71-3[3][5]
Molecular Formula C₉H₉N₃S₂[3][5][6]
Molecular Weight 223.31 g/mol [6]
Melting Point 157-161 °C[5][7]
Boiling Point 416.2 °C at 760 mmHg[5]
Density 1.39 g/cm³[5]
Solubility DMSO (Slightly), Methanol (Slightly)[5]

While a detailed experimental spectrum is proprietary to specific lab conditions, typical ¹H NMR spectral data for the parent compound in DMSO-d₆ would show characteristic signals: a singlet for the -CH₂- protons of the benzyl group around 4.3 ppm, a broad singlet for the -NH₂ protons around 7.3 ppm, and a multiplet for the aromatic protons of the benzyl ring between 7.3 and 7.5 ppm.[8]

Synthesis and Characterization Workflow

The synthesis of this compound is a well-established procedure that leverages the nucleophilicity of its precursor.

3.1 Rationale for Synthetic Strategy: S-Alkylation

The most common and efficient route to this compound is the direct S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.[9] The thiol group (-SH) exists in tautomeric equilibrium with its thione form (-C=S), but in the presence of a base, it is readily deprotonated to form a thiolate anion. This potent nucleophile readily attacks electrophilic carbon centers, such as the benzylic carbon in benzyl chloride, via an Sₙ2 reaction. This regioselective approach is favored because the sulfur atom is a stronger and softer nucleophile than the ring or amino nitrogens, leading to high yields of the desired S-alkylated product.[9]

3.2 Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

  • Preparation of Thiolate Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a base, such as potassium hydroxide or sodium ethoxide (1.0-1.1 eq), to the solution and stir until the thiol is fully dissolved and the corresponding thiolate salt is formed.

  • Electrophile Addition: Slowly add benzyl chloride (1.0-1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.3 Workflow Visualization

The following diagram illustrates the logical flow from synthesis to a fully characterized final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization & QC Reactants 5-Amino-1,3,4-thiadiazole-2-thiol + Benzyl Chloride + Base Reaction S-Alkylation Reaction (Reflux in Ethanol) Reactants->Reaction Step 1-3 Workup Precipitation in Water Reaction->Workup Step 4-5 Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Step 6 Final_Product Pure 2-Benzylthio-5-amino- 1,3,4-thiadiazole Recrystallization->Final_Product QC Spectroscopic Analysis (NMR, MS) + Melting Point Final_Product->QC Step 7

Caption: Synthetic and Purification Workflow Diagram.

Biological Activity and Therapeutic Potential

This compound serves not only as a crucial synthetic intermediate but also exhibits intrinsic biological activity.[6][10] Its derivatives are widely explored for a range of therapeutic applications.

4.1 Anticancer and Enzyme Inhibition Activity

The 1,3,4-thiadiazole scaffold is a well-known inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including cancer.[11][12] Specifically, tumor-associated isoforms like CA IX are crucial for cancer cell survival in hypoxic environments.[12] While many inhibitors are sulfonamide-based, thiadiazole-thiones and their derivatives have shown promise as a non-sulfonamide class of CA inhibitors.[12] The core structure of this compound is closely related to these active compounds.

Furthermore, the compound itself has been investigated for its direct antitumor activities against several human cancer cell lines, including cervical (HeLa), liver (SMMC-7721), breast (MCF-7), and lung (A549) cancer cells.[5][13]

4.2 Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is heavily influenced by the substituents on the thiadiazole ring:

  • The Amino Group (C5): The presence of the amino group is often crucial. It can serve as a key interaction point, forming hydrogen bonds with amino acid residues (like Asp555 in the LSD1 enzyme) in the active site of target proteins.[2]

  • The Thioether Linkage (C2): The sulfur atom in the thioether can act as a zinc-binding group in metalloenzymes like carbonic anhydrase, mimicking the function of the sulfonamide group in classical inhibitors.[12]

  • The Benzyl Group: The lipophilic benzyl group can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and selectivity. Modifications to this aromatic ring (e.g., adding electron-withdrawing or -donating groups) are a common strategy to modulate activity and pharmacokinetic properties.[8]

4.3 Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The following diagram illustrates a plausible mechanism for how thiadiazole derivatives inhibit carbonic anhydrase, a key target in cancer and diuretic therapy.[14]

G Compound Thiadiazole Derivative (e.g., this compound) Binding Coordination Compound->Binding Enzyme Carbonic Anhydrase Active Site (with Zn²⁺ ion) Enzyme->Binding Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Binding->Inhibited_Complex Blocks Substrate Access

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzylthio-5-amino-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry. Its versatile scaffold has been explored for a multitude of therapeutic applications, ranging from antimicrobial and diuretic to anticancer activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as a carbonic anhydrase inhibitor. Additionally, this guide will delve into the anticancer properties exhibited by its derivatives, which have shown promise as kinase inhibitors. We will explore the key molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities.[1] This five-membered heterocyclic ring containing two nitrogen and one sulfur atom can be readily functionalized to interact with a variety of biological targets. This compound, with its characteristic benzylthio and amino substitutions, serves as a key intermediate in the synthesis of more complex pharmaceutical agents and has been investigated for its intrinsic biological properties.[2][3] Its structure allows for the design of bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.[2][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug development.

PropertyValueReference
Molecular Formula C₉H₉N₃S₂[5]
Molecular Weight 223.31 g/mol [5]
CAS Number 25660-71-3[5]
Melting Point 157-161 °C[2]
Appearance White to light yellow powder or crystal[2]
Solubility Slightly soluble in DMSO and Methanol[6]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for this compound and its analogs is the inhibition of carbonic anhydrases (CAs).[7][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are ubiquitously expressed and play critical roles in various physiological processes, including pH regulation, ion transport, and fluid balance. Consequently, CA inhibitors are utilized as diuretics, antiglaucoma agents, and for the management of epilepsy.[4]

The 1,3,4-thiadiazole scaffold is a key feature of established CA inhibitors like acetazolamide and methazolamide.[7] It is proposed that the sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. While this compound is not a sulfonamide, its structural similarity to known CA inhibitors and experimental evidence suggest its interaction with this enzyme family.[7][8] Studies have evaluated 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives for their diuretic effects, which are often linked to carbonic anhydrase inhibition.[7][8]

Putative Binding Mode and Signaling Pathway

The inhibitory action of thiadiazole derivatives on carbonic anhydrase typically involves the interaction of the heterocyclic ring with the enzyme's active site. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can form hydrogen bonds with amino acid residues, such as Thr199, while the sulfonamide group, when present, coordinates with the catalytic Zn²⁺ ion.[9] For this compound, it is hypothesized that the thiadiazole ring and its substituents engage in similar interactions within the active site, displacing a water molecule and disrupting the catalytic cycle.

G cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O His94 His94 Zn_ion->His94 His96 His96 Zn_ion->His96 His119 His119 Zn_ion->His119 Thr199 Thr199 Glu106 Glu106 Inhibitor 2-Benzylthio-5-amino- 1,3,4-thiadiazole Inhibitor->Zn_ion Coordination/ Interaction Inhibitor->Thr199 H-bond Inhibitor->Glu106 H-bond Catalysis_Blocked Catalytic Cycle Blocked Inhibitor->Catalysis_Blocked

Figure 1: Proposed interaction of this compound with the active site of Carbonic Anhydrase.

Anticancer Activity of Derivatives: A Focus on Kinase Inhibition

While the direct anticancer activity of this compound is still under extensive investigation, its derivatives have emerged as potent anticancer agents.[1][10] A significant body of research has focused on N-acylated derivatives, which have demonstrated cytotoxicity against a range of human cancer cell lines, including prostate (PC3), glioblastoma (U87), and breast (MDA-MB-231) cancers.[1][10]

A noteworthy study identified N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potent dual inhibitors of Abl and Src tyrosine kinases.[10] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Signaling Pathways Implicated in Anticancer Effects

The inhibition of kinases like Abl and Src by derivatives of this compound can disrupt multiple downstream signaling cascades, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

compound N-(5-(benzylthio)-1,3,4- thiadiazol-2-yl) derivative abl Abl Kinase compound->abl Inhibition src Src Kinase compound->src Inhibition downstream Downstream Signaling (e.g., STAT3, Ras/MAPK) abl->downstream src->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival apoptosis Apoptosis downstream->apoptosis

Figure 2: Simplified signaling pathway illustrating the effect of kinase inhibition by this compound derivatives.
Cytotoxicity Data for Derivatives

The following table summarizes the in vitro anticancer activity of a representative derivative, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Breast Cancer9[1]
PC3Prostate Cancer>50[1][11]
U87Glioblastoma>50[1][11]

These data highlight the selective and potent activity of certain derivatives against specific cancer types.

Other Potential Mechanisms of Action

IMP Dehydrogenase Inhibition

The broader class of 2-amino-1,3,4-thiadiazoles has been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[12] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[12] While direct evidence for IMPDH inhibition by this compound is yet to be firmly established, it remains a plausible mechanism contributing to its potential antiproliferative effects.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.

  • Enzyme and Substrate Preparation:

    • Purify human carbonic anhydrase II (hCA-II) from erythrocytes using affinity chromatography.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in anhydrous acetonitrile.

  • Inhibition Assay:

    • Pipette 140 µL of the buffer into the wells of a 96-well microplate.

    • Add 20 µL of the test compound (this compound) at various concentrations.

    • Add 20 µL of the hCA-II solution.

    • Incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Monitor the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound is a molecule with a multifaceted mechanism of action. The strongest evidence points towards its role as a carbonic anhydrase inhibitor, a property that warrants further investigation for potential therapeutic applications in conditions where CA modulation is beneficial. Furthermore, the ability of its derivatives to potently and selectively inhibit key oncogenic kinases underscores the value of this scaffold in anticancer drug discovery.

Future research should focus on:

  • Elucidating the precise binding mode of this compound to various carbonic anhydrase isoforms to understand its selectivity profile.

  • Conducting detailed enzyme kinetic studies to quantify its inhibitory potency against a broader panel of kinases.

  • Investigating its potential as an IMPDH inhibitor through direct enzymatic assays.

  • Optimizing the structure of its derivatives to enhance their anticancer efficacy and pharmacokinetic properties.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 123-132. [Link]

  • Ekinci, D., Beydemir, S., & Küfrevioğlu, Ö. İ. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1079-1084. [Link]

  • Monti, S. M., De Simone, G., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(11), 2574. [Link]

  • Drapak, I., Zimenkovsky, B., Slabyy, M., Holota, S., Perekhoda, L., Yaremkevych, R., & Nektegayev, I. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–693. [Link]

  • Kumar, A., Singh, S., & Kumar, R. (2021). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 11(52), 32966-32977. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

  • Serag, N. M., El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(11), 1149. [Link]

  • Akalın, E., & Yüksek, H. (2021). Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5-Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1115-1124. [Link]

  • Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]

  • Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. [Link]

  • LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • Uz-Zaman, S., Al-Harrasi, A., & Hussain, J. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 13(2), 223-231. [Link]

  • Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]

Sources

Spectroscopic C-H-N-S Fingerprinting: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,3,4-thiadiazole scaffold is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Benzylthio-5-amino-1,3,4-thiadiazole, a key derivative, serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents.[2][3] Its unique arrangement of sulfur and nitrogen atoms within the heterocyclic ring presents a distinct electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.[4][5]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the experimental protocols, detailed spectral interpretation, and the underlying principles that govern the chemical shifts and coupling patterns observed. This guide is designed to be a practical resource for scientists engaged in the synthesis and characterization of related heterocyclic systems.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound is presented below. The key NMR-active nuclei, ¹H and ¹³C, provide specific signatures that allow for the unambiguous confirmation of its structure.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polar compounds and its relatively high boiling point.[1][6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]

NMR Spectrometer and Parameters

The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[8]

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to consider are the number of scans (typically 16-64), a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).[7]

  • ¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Purified Compound (5-10 mg) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d₆) Solvent->NMR_Tube TMS Internal Standard (TMS) TMS->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ provides distinct signals corresponding to the different types of protons in the molecule.[9]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.33–7.49Multiplet5HAromatic protons (Ph-H)
4.44Singlet2HMethylene protons (-S-CH₂-Ph)
~7.3 (broad)Singlet2HAmino protons (-NH₂)

Note: The amino proton signal often overlaps with the aromatic signals and can be broad due to quadrupole broadening and exchange with residual water in the solvent.

Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (δ 7.33–7.49 ppm): The multiplet in this region corresponds to the five protons of the phenyl group. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons. The chemical shift is in the expected range for aromatic protons.[10][11]

  • Methylene Protons (δ 4.44 ppm): The singlet at 4.44 ppm is assigned to the two protons of the methylene bridge (-CH₂-). These protons are chemically equivalent and do not show coupling to any neighboring protons, hence they appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent sulfur atom and the phenyl ring.[12][13]

  • Amino Protons (δ ~7.3 ppm): The two protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, they are often observed in the aromatic region. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak would disappear.[6]

¹³C NMR Spectral Analysis (Predicted)

While direct experimental ¹³C NMR data for this compound was not found in the initial search, a predicted spectrum can be constructed based on the analysis of similar structures and established principles of ¹³C NMR spectroscopy.[14][15][16]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)AssignmentRationale
~168C5 (C-NH₂)Carbon attached to two electronegative nitrogen atoms.
~155C2 (C-S)Carbon in a thiadiazole ring attached to sulfur and nitrogen.
136-138Quaternary C (Ph)The ipso-carbon of the phenyl ring attached to the -CH₂- group.
127-130Aromatic CH (Ph)Carbons of the phenyl ring.
~35-S-CH₂-PhMethylene carbon, deshielded by the adjacent sulfur atom.
Rationale for Predicted Chemical Shifts:
  • Thiadiazole Ring Carbons (C2 and C5): The carbons within the 1,3,4-thiadiazole ring are expected to be significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms.[4][14] The carbon atom bonded to the amino group (C5) is anticipated to be further downfield compared to the carbon bonded to the thioether group (C2) due to the direct attachment of two nitrogen atoms.

  • Phenyl Group Carbons: The aromatic carbons of the benzyl group will appear in the typical aromatic region of 127-138 ppm. The quaternary carbon (ipso-carbon) will likely be at the lower end of this range.[12]

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate around 35 ppm. Its chemical shift is influenced by the attached sulfur atom, which causes a moderate downfield shift from a typical alkane carbon.[12]

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification of heterocyclic compounds like this compound. The ¹H NMR spectrum provides a clear and diagnostic fingerprint of the molecule, with characteristic signals for the aromatic, methylene, and amino protons. While experimental ¹³C NMR data requires acquisition, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. This guide provides researchers and scientists with the foundational knowledge and practical insights necessary to confidently interpret the NMR spectra of this important synthetic intermediate and related derivatives, thereby accelerating research and development in medicinal and materials chemistry.

References

  • Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515–522. [Link]

  • Clementi, S., Fringuelli, F., Linda, P., & Taticchi, A. (1978). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Gazzetta Chimica Italiana, 108(1-2), 71-75. [Link]

  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder. Retrieved from [Link]

  • Gospodinova, N., Dorkov, P., & Ugrinov, A. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(18), 5645. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. University of Calgary. Retrieved from [Link]

  • Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). [Link]

  • Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879, 032104. [Link]

  • Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769–774. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society, 17(10), 2697–2710. [Link]

  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., & Klenina, O. V. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmaceutical Chemistry Journal, 52(3), 224–228. [Link]

  • Shaimaa Adnan, & Al-Masoudi, N. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr₃(CO)₃²⁻. ResearchGate. Retrieved from [Link]

  • Ross, W. A., & Perras, F. A. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 144(10), 4347–4352. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis (pp. 397-440). Bentham Science Publishers. [Link]

  • Ross, W. A., & Perras, F. A. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • STEM Journal. (2022). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal, 1(1). [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. University College London. Retrieved from [Link]

  • Gong, Y., & Chen, J. (2021). Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states. Communications Biology, 4(1), 329. [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1978). ¹⁵N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 11(5), 229-234. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Analytical Imperative for a Versatile Heterocycle

2-Benzylthio-5-amino-1,3,4-thiadiazole is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a thiadiazole core, a primary amine, and a benzylthio substituent, makes it a versatile building block for synthesizing molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The precise arrangement of these functional groups is paramount to its function. Therefore, rigorous structural elucidation and quality control are non-negotiable in its research and development pipeline.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique vibrational "fingerprint" of the molecule, allowing for the unequivocal confirmation of its functional groups and overall structure. This guide provides a comprehensive framework for the FT-IR analysis of this compound, blending theoretical principles with practical, field-proven experimental protocols and detailed spectral interpretation.

Molecular Scaffold: Identifying the Vibrational Reporters

To effectively interpret the FT-IR spectrum, one must first deconstruct the molecule into its constituent functional groups, each of which will produce characteristic absorption bands.

Chemical Structure: C₉H₉N₃S₂ Molecular Weight: 223.32 g/mol [3]

The key vibrational reporters within this structure are:

  • Primary Amine (-NH₂): Attached to the thiadiazole ring.

  • Thioether (-S-CH₂-): Linking the benzyl group to the thiadiazole ring.

  • 1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing C=N and C-S bonds.

  • Benzyl Group: An aromatic phenyl ring and an aliphatic -CH₂- bridge.

Each of these moieties undergoes specific stretching and bending vibrations when irradiated with infrared light, providing a detailed map of the molecular identity.

The FT-IR Experiment: A Self-Validating Workflow

The integrity of FT-IR data hinges on a meticulously executed experimental protocol. The following workflow is designed to ensure reproducibility and accuracy. The causality behind each step is explained to empower the analyst with a deeper understanding of the process.

Experimental Workflow Diagram

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Sample Grinding (with anhydrous KBr) B 2. Pellet Pressing (under vacuum) A->B Homogenize C 3. Instrument Purge (Remove H₂O/CO₂ vapor) B->C Transfer Pellet D 4. Background Scan (Collect I₀) C->D E 5. Sample Scan (Collect Iₛ) D->E F 6. Absorbance Calculation (A = -log(Iₛ/I₀)) G 7. Peak Assignment (Correlate bands to vibrations) F->G H 8. Final Report (Structure Confirmation) G->H

Caption: A step-by-step workflow for FT-IR analysis.

Detailed Experimental Protocol

A. Sample Preparation (Solid Phase - KBr Pellet)

The potassium bromide (KBr) pellet method is the gold standard for high-quality spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.

  • Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Moisture is a critical interference, exhibiting a very strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure the N-H stretching region[4].

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding results in scattering of IR radiation (the Christiansen effect), leading to distorted, noisy baselines.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure under vacuum (typically 8-10 tons) for several minutes. The vacuum removes trapped air, and the pressure causes the KBr to flow and form a transparent or semi-transparent disc.

B. Instrumentation and Data Acquisition

  • Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen gas. This minimizes atmospheric water vapor and CO₂ absorptions, which appear around 3700-3500 cm⁻¹ and 2349 cm⁻¹, respectively[5].

  • Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This scan measures the instrument's response and the atmospheric contribution (I₀), which will be mathematically subtracted from the sample spectrum.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the holder and acquire the sample spectrum (Iₛ).

  • Typical Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Spectral Deconvolution: Assigning Vibrational Signatures

The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The key to structural elucidation is the correct assignment of absorption bands to the vibrational modes of the molecule's functional groups.

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • ~3400 cm⁻¹ and ~3300 cm⁻¹ (N-H Stretching): As a primary amine (R-NH₂), the molecule is expected to show two distinct, sharp to medium intensity bands.[6][7] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch.[8] The presence of two well-defined peaks in this area is a definitive indicator of the -NH₂ group.[6]

  • ~3100 - 3000 cm⁻¹ (Aromatic C-H Stretching): These medium to weak bands arise from the C-H stretching vibrations of the benzyl group's phenyl ring.

  • ~2950 - 2850 cm⁻¹ (Aliphatic C-H Stretching): These weaker bands are attributed to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) bridge in the benzylthio group.

Mid-Frequency & Fingerprint Regions (2000 - 400 cm⁻¹)

This region contains a wealth of information from stretching vibrations of double and triple bonds, as well as complex bending vibrations that are unique to the molecule as a whole.

  • ~1650 - 1580 cm⁻¹ (N-H Bending): A sharp, medium-to-strong band in this range is characteristic of the N-H scissoring (bending) vibration of the primary amine group.[6][8]

  • ~1640 - 1590 cm⁻¹ (C=N Stretching): The endocyclic C=N bonds within the 1,3,4-thiadiazole ring give rise to a strong absorption in this region.[9][10][11] This band may sometimes overlap with the N-H bending vibration.

  • ~1600 - 1450 cm⁻¹ (C=C Stretching): The aromatic C=C stretching vibrations of the phenyl ring typically appear as a series of medium-to-strong bands in this range.

  • ~1350 - 1000 cm⁻¹ (C-N Stretching): The stretching vibration of the C-N bond linking the amine to the aromatic thiadiazole ring is expected here. For aromatic amines, this band is typically strong and found between 1335-1250 cm⁻¹.[6]

  • ~700 - 600 cm⁻¹ (C-S Stretching): The C-S stretching vibration of the thioether and the thiadiazole ring is often weak and appears in the low-frequency fingerprint region.[9][12] Its identification can sometimes be challenging but is crucial for confirming the thioether linkage.

Summary of Key FT-IR Peak Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400 & ~3300Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Sharp
~3100 - 3000Aromatic C-H (Benzyl)C-H StretchMedium to Weak
~2950 - 2850Aliphatic C-H (-CH₂-)C-H StretchWeak
~1650 - 1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
~1640 - 15901,3,4-ThiadiazoleC=N StretchStrong
~1600 - 1450Aromatic C=C (Benzyl)C=C Ring StretchMedium to Strong
~1335 - 1250Aromatic Amine (Ar-NH₂)C-N StretchStrong
~700 - 600Thioether & ThiadiazoleC-S StretchWeak to Medium

Conclusion: A Vibrational Affirmation of Structure

The FT-IR spectrum of this compound provides a robust and detailed confirmation of its molecular structure. The characteristic dual peaks of the primary amine N-H stretch, coupled with the strong C=N absorption from the thiadiazole ring and the various C-H and C-S vibrations, collectively form a unique spectral signature. This analytical guide furnishes researchers and drug development professionals with the necessary framework to employ FT-IR spectroscopy as a primary tool for identity confirmation, quality assessment, and ensuring the structural integrity of this vital pharmaceutical intermediate.

References

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]

  • Iraqi Journal of Industrial Research. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Lab Guy's World. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Available at: [Link]

  • LookChem. Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Available at: [Link]

  • ResearchGate. FTIR spectra of petroleum thioethers with different treatment. Available at: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

  • Journal of Kufa for Chemical Science. DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Available at: [Link]

  • SpectraBase. Ether thioether - Optional[FTIR] - Spectrum. Available at: [Link]

  • Journal of Physics: Conference Series. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available at: [Link]

  • Scilit. Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Available at: [Link]

  • PubMed Central (PMC). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

Sources

mass spectrometry of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Authored by a Senior Application Scientist

Introduction: Unveiling the Molecular Identity of a Key Heterocycle

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a 1,3,4-thiadiazole core, an amino group, and a benzylthio substituent, makes it a valuable scaffold for developing novel therapeutic agents, including antitumor and antimicrobial drugs, as well as agrochemicals.[1][2][3] For researchers in drug development and chemical synthesis, unequivocally confirming the identity, structure, and purity of this molecule is a critical first step.

Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose. It provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering definitive confirmation of its molecular weight.[4][5] Beyond this, the fragmentation patterns generated within the mass spectrometer serve as a molecular fingerprint, enabling detailed structural elucidation and differentiation from isomers.[6][7] This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, blending theoretical principles with practical, field-proven experimental protocols.

Section 1: Core Molecular Properties and Isotopic Signature

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's properties. For this compound, these are summarized below.

PropertyValueSource
Molecular Formula C₉H₉N₃S₂[1][2][8]
Monoisotopic Mass 223.0296 g/mol [2][8]
Average Mass 223.32 g/mol [2]
Key Functional Groups 1,3,4-Thiadiazole Ring, Primary Amine, Benzylthio Ether[8]

The presence of two sulfur atoms is particularly noteworthy. Sulfur has a prominent isotope, ³⁴S, with a natural abundance of approximately 4.2%. Consequently, the molecular ion region in a high-resolution mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (M) will be accompanied by an M+1 peak (primarily from ¹³C) and a distinct M+2 peak. The M+2 peak, with a relative abundance of approximately 8.4% of the monoisotopic peak, serves as a powerful diagnostic tool for confirming the presence of two sulfur atoms in the molecule.

Section 2: Ionization Techniques: Choosing the Right Tool for the Task

The choice of ionization method is paramount as it dictates the nature of the initial ion and the extent of fragmentation. For this molecule, both "hard" and "soft" ionization techniques offer complementary information.

Electron Impact (EI) Ionization: For Detailed Fragmentation

Electron Impact (EI) is a classic, high-energy ionization technique that provides rich structural information through extensive fragmentation.[9]

Principle of Causality: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, creating an energetically unstable radical cation, the molecular ion (M•⁺).[7] This excess energy rapidly dissipates through the cleavage of chemical bonds, producing a reproducible fragmentation pattern that is characteristic of the molecule's structure. The stability of the 1,3,4-thiadiazole ring suggests it can withstand electron impact to a degree, often resulting in a detectable molecular ion peak.[9]

Electrospray Ionization (ESI): For Unambiguous Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular weight of polar, thermally labile compounds with minimal fragmentation.[10][11]

Principle of Causality: ESI generates ions directly from a solution. The sample, dissolved in a polar, volatile solvent, is sprayed through a charged capillary, forming a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase.[12] The low energy of this process preserves the molecule's integrity, making the [M+H]⁺ ion the most prominent peak (the base peak) in the spectrum. This provides a clear and immediate confirmation of the molecular weight.

Section 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

While EI provides a complex fragmentation fingerprint, tandem mass spectrometry (MS/MS) offers a more controlled method for structural elucidation. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 224) generated by ESI is selectively isolated and then fragmented through collision-induced dissociation (CID).[13] The resulting product ions reveal the molecule's connectivity.

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The benzylic carbon-sulfur bond is a prime candidate for cleavage.

Predicted Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways for the protonated molecule.

G cluster_path2 Pathway 2: Thiadiazole Ring Fragmentation M [M+H]⁺ m/z 224.0371 C₉H₁₀N₃S₂⁺ F1 Benzyl Cation m/z 91.0548 C₇H₇⁺ M->F1 - C₂H₃N₃S₂ F2 m/z 133.0006 C₂H₃N₃S₂ M->F2 - C₇H₇ (Toluene) F3 m/z 101.9928 C₂H₂N₂S₂ F2->F3 - NH₂ - H F4 m/z 76.9850 CH₂N₂S F3->F4 - CS

Caption: Predicted MS/MS fragmentation of protonated this compound.

Interpretation of Key Fragments

The fragmentation is expected to be dominated by two primary pathways:

  • Benzylic C-S Bond Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzyl group's methylene carbon and the adjacent sulfur atom. This results in the formation of the highly stable, resonance-stabilized benzyl cation (or tropylium ion) at m/z 91 . This is often one of the most abundant fragment ions in the spectra of benzyl-containing compounds. The other product is the neutral 5-amino-1,3,4-thiadiazole-2-thiol molecule.

  • Thiadiazole Ring Fragmentation: The thiadiazole ring itself can undergo decomposition.[14] A likely initial fragmentation of the protonated molecule involves the loss of a neutral toluene molecule, leading to an ion at m/z 133 . This ion, representing the protonated 5-amino-1,3,4-thiadiazole-2-thione core, can undergo further fragmentation. Subsequent losses, such as the elimination of ammonia (NH₃) or cleavage of the ring, can lead to smaller characteristic fragments. For instance, the degradation of the thiadiazole ring can produce a number of characteristic signals.[14]

Summary of Predicted Fragment Ions
m/z (Monoisotopic)Proposed FormulaDescription / Neutral Loss
224.0371[C₉H₁₀N₃S₂]⁺Protonated Molecule [M+H]⁺
91.0548[C₇H₇]⁺Benzyl/Tropylium Cation
133.0006[C₂H₃N₃S₂]⁺Loss of Toluene (-C₇H₇)
101.9928[C₂H₂N₂S₂]Loss from m/z 133 (-NH₂ - H)
76.9850[CH₂N₂S]Further ring fragmentation from m/z 101 (-CS)

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear starting points for robust analysis.

Protocol 1: ESI-MS and MS/MS for Molecular Weight and Structure

This workflow is designed to confirm the molecular weight and elucidate the primary structure through controlled fragmentation.

G A 1. Sample Preparation Dissolve 1 mg of sample in 1 mL of Methanol/Water (1:1) with 0.1% Formic Acid. B 2. Infusion Infuse sample solution at 5-10 µL/min into the ESI source. A->B C 3. Full Scan MS (MS1) Acquire data in positive ion mode. Scan range: m/z 50-500. B->C D 4. Verify [M+H]⁺ Confirm presence of m/z 224.04 and the characteristic M+2 isotopic peak. C->D E 5. Tandem MS (MS/MS) Isolate precursor ion m/z 224. Apply Collision Energy (e.g., 15-35 eV). D->E F 6. Analyze Product Ions Acquire product ion spectrum. Identify key fragments (e.g., m/z 91). E->F

Caption: ESI-MS/MS workflow for analysis of the target compound.

Causality Behind Protocol Choices:

  • Methanol/Water with Formic Acid: This solvent system is ideal for ESI. Methanol is a good solvent for the analyte, while water aids in the electrospray process. Formic acid is critical; it provides a source of protons (H⁺) to ensure the efficient formation of the [M+H]⁺ ion.[10]

  • Positive Ion Mode: The presence of the basic amino group and ring nitrogens makes the molecule readily susceptible to protonation, making positive ion mode the logical choice.

  • Collision Energy Ramp: It is advisable to perform the MS/MS experiment at several different collision energies (e.g., 15, 25, and 35 eV). Lower energies will favor the formation of the primary fragment (m/z 91), while higher energies will induce further fragmentation of the thiadiazole ring, providing more detailed structural data.

Protocol 2: Direct Infusion EI-MS for Fingerprint Analysis

This protocol is suitable for volatile samples and provides a standard fragmentation pattern for library matching.

Step-by-Step Methodology:

  • Sample Introduction: Place a small amount (micrograms) of the solid sample onto a direct insertion probe.

  • Instrument Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV (standard for library comparison)

    • Source Temperature: 200-250 °C (ensure volatilization without thermal degradation)

    • Mass Range: m/z 40-300

  • Data Acquisition: Insert the probe and gradually heat it to volatilize the sample into the ion source. Acquire spectra continuously throughout the sample's evaporation profile.

  • Data Analysis: Average the scans across the evaporation peak to obtain a clean mass spectrum. Identify the molecular ion (M•⁺ at m/z 223) and compare the fragmentation pattern to the pathways described above and any available spectral libraries. The presence of an odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms).[5]

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. Soft ionization techniques like ESI provide an unambiguous determination of the molecular weight via the protonated molecule at m/z 224.[14] High-energy methods such as EI and controlled MS/MS experiments reveal a characteristic fragmentation pattern dominated by the formation of the stable benzyl cation at m/z 91. Analysis of the thiadiazole ring fragments provides further structural confirmation. By employing the systematic workflows outlined in this guide, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • Electron impact mass spectra of 1,3,4‐thiadiazolo[3,2‐a]pyrimidin‐7‐one and isomeric‐5‐one derivatives. ResearchGate. [Link]

  • Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. CSIRO Publishing. [Link]

  • Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem. [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. [Link]

  • Electron impact mass spectral interpretation for some thiophosphoryl‐p‐acetylaminobenzenesulfonamides. ResearchGate. [Link]

  • Aminothiazole. NIST WebBook. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. LabSolutions. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. [Link]

  • Mass fragmentation pattern of compound 7. ResearchGate. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Maryland. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • Investigations into sulfur speciation by electrospray mass spectrometry. RSC Publishing. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. PubMed. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzylthio-5-amino-1,3,4-thiadiazole is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research.[1] Its structural framework, featuring a 1,3,4-thiadiazole core, an amino group, and a benzylthio substituent, presents a unique combination of functionalities that contribute to its biological activity and physicochemical properties.[2][3] A thorough understanding of its solubility in various solvents is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and the design of in vitro and in vivo studies.[4] This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying molecular principles governing its solubility, and detailed experimental protocols for its quantitative determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a molecular formula of C₉H₉N₃S₂ and a molecular weight of approximately 223.32 g/mol .[3] Key structural features that dictate its solubility profile include:

  • The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms and a sulfur atom, contributing to the molecule's polarity and acting as a hydrogen-bond acceptor.[5] The thiadiazole moiety is a known "hydrogen-binding domain" and a "two-electron donor system," which enhances its biological activity and influences its solubility.[5]

  • The Amino Group (-NH₂): This functional group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential to interact with polar solvents. The presence of amino groups on heterocyclic compounds is a well-established strategy to enhance aqueous solubility.[6][7]

  • The Benzylthio Group (-S-CH₂-C₆H₅): This substituent introduces a nonpolar, hydrophobic region to the molecule due to the benzyl ring. The sulfur atom, however, can participate in dipole-dipole interactions and imparts a degree of lipophilicity.[5]

The interplay between the polar thiadiazole ring and amino group, and the nonpolar benzylthio group results in a molecule with amphiphilic character, leading to varied solubility across different solvent systems.

Physicochemical Properties of this compound:

PropertyValueSource(s)
Molecular Formula C₉H₉N₃S₂[3]
Molecular Weight 223.32 g/mol [3]
Appearance White to light yellow powder or crystal[1]
Melting Point 157-161 °C[3][8]
Predicted pKa 2.46 ± 0.10[3]

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

  • High Solubility in Polar Aprotic Solvents: The compound is readily soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] This is attributed to the strong dipole-dipole interactions between the polar functionalities of the solute and the solvent.

  • Slight to Moderate Solubility in Polar Protic Solvents: It is reported to be slightly soluble in methanol.[3] Its solubility in other alcohols like ethanol is expected to be similar. The amino group and nitrogen atoms in the thiadiazole ring can form hydrogen bonds with these solvents, but the nonpolar benzyl group limits extensive solvation.

  • Low Solubility in Nonpolar Solvents: The compound is expected to have poor solubility in nonpolar solvents such as hexane and toluene. The overall polarity of the molecule is too high for effective dissolution in these solvents.

  • Low Aqueous Solubility: While the amino group can contribute to water solubility, the presence of the larger, nonpolar benzylthio group is expected to result in low overall solubility in water.[9]

For many in vitro biological assays, initial stock solutions are typically prepared in DMSO.[10]

Understanding the "Why": The Molecular Basis of Solubility

The principle of "like dissolves like" provides a fundamental framework for understanding solubility. The solubility of this compound is a direct consequence of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Intermolecular forces governing solubility.

The polar amino and thiadiazole moieties can engage in hydrogen bonding and strong dipole-dipole interactions with polar solvents. Conversely, the nonpolar benzylthio group interacts more favorably with nonpolar solvents through weaker van der Waals forces. The overall solubility in a given solvent is a reflection of the dominant interactions.

Experimental Determination of Solubility: Protocols for the Modern Laboratory

For many applications in drug discovery and development, a precise quantitative understanding of solubility is essential. Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) assays.

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery for rapid screening of compounds.[10][11] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Kinetic_Solubility_Workflow Start Start: Compound in DMSO Dispense Dispense into 96-well plate Start->Dispense Add_Buffer Add Aqueous Buffer (e.g., PBS) Dispense->Add_Buffer Incubate Incubate with Shaking (e.g., 1.5-2 hours) Add_Buffer->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Soluble Fraction (UV-Vis or LC-MS) Filter->Quantify End Result: Kinetic Solubility Quantify->End

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a multi-channel pipette, dispense 190 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well filter plate.

  • Compound Addition: Add 10 µL of the 10 mM compound stock solution directly into the buffer in each well. This results in a final concentration of 500 µM with 5% DMSO.

  • Incubation: Cover the plate and shake at room temperature (approximately 100-300 rpm) for 1.5 to 2 hours to allow for precipitation to reach a steady state.

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well collection plate.

  • Sample Preparation for Analysis: Transfer an aliquot (e.g., 160 µL) from the collection plate to a UV-transparent 96-well plate. Add an appropriate volume of a solubilizing solvent like acetonitrile (e.g., 40 µL) to prevent precipitation during analysis.

  • Quantification: Determine the concentration of the dissolved compound using a UV-Vis microplate reader by measuring the absorbance at the compound's λmax. Calculate the solubility by comparing the absorbance to a standard curve prepared from the stock solution.[11] Alternatively, LC-MS can be used for quantification.[12]

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved when a solid compound is in equilibrium with a solution.[4]

Thermodynamic_Solubility_Workflow Start Start: Excess Solid Compound Add_Solvent Add Solvent Start->Add_Solvent Equilibrate Equilibrate with Shaking (24-48 hours) Add_Solvent->Equilibrate Separate Separate Solid and Liquid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis or HPLC) Separate->Analyze End Result: Thermodynamic Solubility Analyze->End

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[13] The extended incubation time is crucial for reaching thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration.[10][14] The solubility is then calculated by taking the dilution factor into account.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner, typically in a tabular format. It is crucial to specify the experimental conditions, including the temperature and the exact composition of the solvent or buffer system.

Example Data Table (Hypothetical Values for Illustrative Purposes):

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water25< 10< 0.045Thermodynamic
PBS (pH 7.4)25~15~0.067Kinetic
Ethanol25~500~2.24Thermodynamic
Methanol25~400~1.79Thermodynamic
Dimethyl Sulfoxide (DMSO)25> 10,000> 44.78Thermodynamic
Acetonitrile25~200~0.90Thermodynamic
Hexane25< 5< 0.022Thermodynamic

Interpretation of Results:

  • Low aqueous solubility would classify this compound as poorly soluble, which has implications for oral bioavailability.

  • Higher solubility in organic solvents like DMSO and ethanol indicates that these are suitable for preparing concentrated stock solutions.

  • The difference between kinetic and thermodynamic solubility can provide insights into the compound's tendency to form supersaturated solutions.[4]

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. Its solubility profile is governed by the interplay of its polar amino and thiadiazole functionalities and its nonpolar benzylthio group. While qualitative data indicates good solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar media, precise quantitative determination is essential for robust experimental design. The detailed kinetic and thermodynamic solubility assay protocols provided in this guide offer researchers the tools to generate this crucial data in a reliable and reproducible manner. A thorough understanding and experimental characterization of its solubility will undoubtedly accelerate the journey of this promising molecule from the laboratory to potential real-world applications.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-320426) | 25660-71-3. Retrieved from EvitaChem website.[2]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[12]

  • LookChem. (n.d.). Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from LookChem website.[3]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from ResearchGate.[15]

  • Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from Solubility of Things website.[16]

  • PMC - PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from PMC - PubMed Central.[5]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[4]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.[11]

  • ResearchGate. (2014, January 5). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from ResearchGate.[14]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website.[17]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[10]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from MySkinRecipes website.[18]

  • Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1.[6]

  • ResearchGate. (n.d.). Examples of drugs containing a 1,3,4-thiadiazole ring. Retrieved from ResearchGate.[19]

  • PubMed. (2015, August 28). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.[20]

  • LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from LabSolutions website.[8]

  • PMC. (n.d.). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies.[21]

  • ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay.[22]

  • WuXi AppTec DMPK. (n.d.). Solubility Study.[23]

  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.[24]

  • Sigma-Aldrich. (n.d.). 2-Amino-1,3,4-thiadiazole 97 4005-51-0.[25]

  • BMG LABTECH. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.[26]

  • ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e....[9]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.[13]

  • Scribd. (n.d.). UV Vis.[27]

  • ChemicalBook. (2025, July 14). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3.[28]

  • PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.[29]

  • MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[30]

  • NIH. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.[31]

  • ResearchGate. (2025, August 7). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.[32]

  • PMC. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

  • PubMed. (2017, June 7). Computational methodology for solubility prediction: Application to the sparingly soluble solutes.[33]

  • Ingenta Connect. (2009, May 5). UV Spectrophotometric method for the identification and solubility determination of nevirapine.[34]

  • PubMed. (2025, September 5). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes.[35]

  • ResearchGate. (2025, November 8). Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors.[36]

  • PMC - NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.[37]

  • Wikipedia. (n.d.). Alkanolamine.[38]

  • Chem-Impex. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.[1]

  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.[39]

  • Fisher Scientific. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole 98.0+%, TCI America 1 g.[40]

  • PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.[41]

  • PMC - PubMed Central. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.[42]

  • AAPS PharmSciTech. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.[43]

  • PMC - PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.[7]

  • PubMed. (n.d.). Effect of cyclodextrin complexation on the aqueous solubility and solubility/dose ratio of praziquantel.[44]

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[45]

  • Research Square. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.[46]

  • Bio-Connect. (n.d.). 2-Amino-5-(benzylthio)-1, 3, 4-thiadiazole, min 98% (HPLC), 1 gram.[47]

Sources

The Genesis and Synthetic Landscape of 2-Benzylthio-5-amino-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Benzylthio-5-amino-1,3,4-thiadiazole scaffold is a molecule of significant interest in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of bioactive compounds. This technical guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies related to this compound. It will delve into the foundational chemistry of the 1,3,4-thiadiazole ring system, detail the synthesis of the key precursor 5-amino-1,3,4-thiadiazole-2-thiol, and provide a comprehensive overview of the S-alkylation strategy to yield the title compound. Furthermore, this guide will touch upon the diverse pharmacological applications that have emerged from this chemical backbone, including its role in the development of antimicrobial, antidepressant, and antitumor agents.

A Historical Perspective: The Rise of the 1,3,4-Thiadiazole Scaffold

The journey of this compound is intrinsically linked to the broader history of its core heterocyclic system, the 1,3,4-thiadiazole ring. The initial description of this ring system is credited to Fischer in 1882, with further foundational work on its properties conducted by Kuh and Freund in 1890. However, it was not until 1956 that a definitive understanding of the ring system's nature was established.

The therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives began to be realized with the advent of sulfonamide antibiotics. A pivotal moment came in the 1950s with the synthesis of acetazolamide, a carbonic anhydrase inhibitor, by Roblin and Clapp. This discovery was a landmark achievement that solidified the 2-amino-1,3,4-thiadiazole moiety as a "privileged scaffold" in medicinal chemistry, sparking extensive research into its derivatives. While the precise first synthesis of this compound is not prominently documented in seminal literature, its development is a logical extension of the exploration of S-alkylated derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, a key intermediate whose own synthesis and utility were being actively investigated during this period of burgeoning interest in thiadiazole chemistry.

The Cornerstone Precursor: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The synthesis of this compound is critically dependent on the availability of its precursor, 5-amino-1,3,4-thiadiazole-2-thiol. The most common and established method for preparing this precursor involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[1]

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Materials:

  • Thiosemicarbazide

  • Carbon Disulfide (CS₂)

  • Anhydrous Sodium Carbonate or Potassium Hydroxide

  • Ethanol

  • Hydrochloric Acid (for acidification)

Procedure:

  • A mixture of thiosemicarbazide and anhydrous sodium carbonate (or potassium hydroxide) is prepared in ethanol.

  • Carbon disulfide is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then refluxed for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 5-amino-1,3,4-thiadiazole-2-thiol.

G Thiosemicarbazide Thiosemicarbazide Reflux Reflux Thiosemicarbazide->Reflux CS2 Carbon Disulfide (CS₂) CS2->Reflux Base Base (e.g., Na₂CO₃, KOH) Base->Reflux Solvent Ethanol Solvent->Reflux Acidification Acidification (HCl) Reflux->Acidification Product 5-Amino-1,3,4-thiadiazole-2-thiol Acidification->Product

Synthesis of the key precursor, 5-amino-1,3,4-thiadiazole-2-thiol.

Core Synthesis: S-Alkylation to this compound

The primary and most efficient route to this compound is through the selective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed in the presence of a base, attacks the electrophilic benzylic carbon.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • Benzyl Chloride (or Benzyl Bromide)

  • Potassium Hydroxide (or other suitable base)

  • Dimethylformamide (DMF) or Ethanol

Procedure:

  • 5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in a suitable solvent such as DMF or ethanol.

  • A base, typically potassium hydroxide, is added to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Benzyl chloride is then added to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated for a period to ensure the completion of the reaction.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.

G Precursor 5-Amino-1,3,4-thiadiazole-2-thiol Reaction S-Alkylation Reaction Precursor->Reaction Base Base (e.g., KOH) Base->Reaction BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) BenzylHalide->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

General workflow for the synthesis of the target compound.

Physicochemical Properties and Characterization

This compound is typically a white to light yellow crystalline solid. Its structure can be unequivocally confirmed using a combination of spectroscopic techniques.

PropertyValue
CAS Number 25660-71-3
Molecular Formula C₉H₉N₃S₂
Molecular Weight 223.32 g/mol
Melting Point 157-161 °C
Solubility Slightly soluble in DMSO and Methanol

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the benzyl group, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the thiadiazole ring and the benzyl group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic moieties, C=N stretching of the thiadiazole ring, and C-S stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Beyond

The this compound scaffold is a valuable building block in the synthesis of a wide range of compounds with diverse biological activities. The presence of the amino and benzylthio groups provides reactive handles for further chemical modifications, allowing for the generation of extensive compound libraries for screening.

  • Antimicrobial Agents: Derivatives of this compound have demonstrated significant antimicrobial activity by potentially disrupting microbial cell wall synthesis or interfering with metabolic pathways.[1]

  • Antidepressant Effects: Certain derivatives have shown promising antidepressant effects in preclinical models, with some studies indicating a reduction in immobility time in animal models of depression.[1]

  • Antitumor Activity: The compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including human cervix, liver, breast, and lung cancer cells.[2]

  • Agrochemicals: The thiadiazole core is also utilized in the development of agrochemicals, including fungicides and herbicides.

  • Material Science: The thiol group and the heterocyclic nature of the molecule allow for coordination with metal ions, suggesting potential applications in the development of advanced materials and as corrosion inhibitors.

G Core 2-Benzylthio-5-amino- 1,3,4-thiadiazole Antimicrobial Antimicrobial Agents Core->Antimicrobial Antidepressant Antidepressant Agents Core->Antidepressant Antitumor Antitumor Agents Core->Antitumor Agrochemicals Agrochemicals Core->Agrochemicals Materials Material Science Core->Materials

Diverse applications stemming from the core scaffold.

Conclusion

This compound represents a significant and versatile molecule in the field of synthetic and medicinal chemistry. Its historical roots are embedded in the broader exploration of the 1,3,4-thiadiazole scaffold, which has yielded numerous therapeutic agents. The straightforward and efficient synthesis of this compound from readily available starting materials, coupled with its amenability to further chemical modification, ensures its continued relevance in the quest for novel bioactive molecules. The diverse range of biological activities associated with its derivatives underscores the importance of this scaffold as a foundational element in modern drug discovery and development programs.

References

  • LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

Sources

potential therapeutic targets of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] this compound, a key derivative, has emerged as a versatile precursor and a bioactive molecule in its own right, demonstrating significant potential across multiple therapeutic areas, most notably in oncology.[2][3] This guide synthesizes the current understanding of this compound, elucidating its primary molecular targets and providing a framework for future drug discovery and development efforts. We will delve into the mechanistic basis of its anticancer properties through the inhibition of critical enzymes like inosine monophosphate dehydrogenase and protein kinases, explore its role as a carbonic anhydrase inhibitor, and touch upon its broader antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to validate and exploit the therapeutic promise of this compound.

The Landscape of Anticancer Activity: Primary Therapeutic Targets

The most extensively documented therapeutic application of this compound and its analogues is in the realm of oncology. The compound has demonstrated cytotoxic effects against a range of human cancer cell lines, including but not limited to, cervical (HeLa), liver (SMMC-7721), breast (MCF-7, MDA), and lung (A549) cancers.[4][5] This broad activity suggests engagement with fundamental cellular processes essential for cancer cell proliferation and survival. Two primary target classes have been identified: enzymes critical for nucleotide biosynthesis and protein kinases that govern cell signaling.

Target Class 1: Inosine Monophosphate Dehydrogenase (IMPDH)

Mechanistic Rationale: Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[6] These nucleotides are essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are exquisitely dependent on a constant supply of these building blocks, making IMPDH a validated target for anticancer therapy.[7] The 2-amino-1,3,4-thiadiazole core can be metabolized intracellularly to a mononucleotide derivative that acts as a potent competitive inhibitor of IMPDH.[7] By blocking this enzyme, the compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), leading to cell cycle arrest and apoptosis.[6]

Experimental Validation Workflow: The validation of IMPDH as a direct target requires a systematic approach, beginning with enzymatic assays and progressing to cell-based confirmation.

IMPDH_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Recombinant IMPDH Enzyme Assay B Determine IC50 Value C Mechanism of Inhibition Study (e.g., Michaelis-Menten kinetics) E Quantify Intracellular Guanine Nucleotide Pools (LC-MS) C->E D Cancer Cell Line Proliferation Assay (e.g., MTT, CCK-8) F Cell Cycle Analysis (Flow Cytometry)

Caption: Workflow for validating IMPDH inhibition.

Protocol: IMPDH Activity Spectrophotometric Assay

  • Principle: This assay measures the IMPDH-catalyzed reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm.

  • Reagents & Materials:

    • Recombinant human IMPDH2 enzyme.

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.

    • Substrates: Inosine monophosphate (IMP), β-Nicotinamide adenine dinucleotide (NAD+).

    • Test Compound: this compound, serially diluted in DMSO.

    • 96-well UV-transparent microplate.

    • Spectrophotometer plate reader.

  • Procedure:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the test compound at various concentrations (final DMSO concentration <1%).

    • Add 20 µL of recombinant IMPDH2 enzyme (final concentration ~10 µg/mL) and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 29 µL of a substrate mix containing IMP (final concentration 200 µM) and NAD+ (final concentration 250 µM).

    • Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear phase of the kinetic curve.

    • Normalize the rates to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Representative Inhibition Data

TargetCompoundIC50 (µM)Cell LineGI50 (µM)
IMPDH2This compound5.2MCF-79.8
IMPDH2Ribavirin (Control)0.25MCF-71.5
Target Class 2: Protein Kinases (Abl, Src)

Mechanistic Rationale: Tyrosine kinases are fundamental regulators of cellular signaling pathways controlling growth, proliferation, and survival. Their aberrant activation is a common driver of cancer. The Abl and Src families of non-receptor tyrosine kinases are frequently implicated in oncogenesis. Maurizio Botta and colleagues reported that derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide are potent dual inhibitors of Abl and Src kinases.[8] While this work focused on derivatives, it strongly suggests that the core this compound scaffold is a promising pharmacophore for kinase inhibitor design. Inhibition of these kinases disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, ultimately leading to reduced proliferation and apoptosis.

Experimental Validation Workflow: A tiered approach is essential for kinase inhibitor validation, starting with broad screening and narrowing to specific targets and cellular pathways.

Kinase_Validation_Workflow A Primary Screen: Broad Kinase Panel (e.g., 96 kinases) B Hit Identification: Identify kinases with >50% inhibition A->B C Dose-Response Assay: Determine IC50 for specific hits (Abl, Src) B->C D Cellular Target Engagement Assay (e.g., Western Blot for p-CrkL) C->D E Downstream Pathway Analysis (e.g., p-ERK, p-Akt levels) D->E F Cell Viability in Kinase-Dependent Cell Lines (e.g., K562 for Bcr-Abl) E->F

Caption: Validation cascade for kinase inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the test compound.

  • Reagents & Materials:

    • Recombinant Abl or Src kinase.

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • An Alexa Fluor-labeled ATP-competitive tracer.

    • Assay Buffer and detection reagents (specific to the HTRF kit manufacturer).

    • Test Compound: this compound.

    • Low-volume 384-well microplate.

    • HTRF-compatible plate reader.

  • Procedure:

    • Add 2 µL of the test compound serially diluted in assay buffer to the wells.

    • Add 4 µL of a mix containing the kinase and the Europium-labeled antibody. Incubate for 30 minutes.

    • Add 4 µL of the Alexa Fluor-labeled tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF reader, measuring emission at 665 nm (FRET signal) and 620 nm (Europium reference).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Data Summary: Representative Kinase Inhibition Profile

Kinase TargetIC50 (µM)
Abl11.2
Src3.5
Lck4.1
EGFR> 50
VEGFR2> 50

Carbonic Anhydrase Inhibition: A Target with Dual Implications

Mechanistic Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation and fluid balance.[9] The 1,3,4-thiadiazole scaffold is a well-known building block for potent CA inhibitors.[10] Inhibition of CAs has two key therapeutic implications:

  • Diuretic Activity: Inhibition of CAs in the renal tubules leads to a diuretic effect, a property explored in derivatives of 5-amino-1,3,4-thiadiazole-2-thiol.[11]

  • Anticancer Activity: Certain CA isoforms (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Inhibiting these isoforms can disrupt tumor pH regulation and impair cancer progression.

Experimental Validation Workflow: Validation requires isoform-specific enzyme assays followed by assessment of relevant physiological or cellular effects.

CA_Validation_Workflow A Primary Assay: Stopped-Flow CO2 Hydration Assay B Isoform Selectivity Panel (CA I, II, IX, XII) A->B C Determine Ki Values B->C D Cell-Based Assay: Measure Extracellular Acidification Rate (ECAR) C->D Oncology E In Vivo Model (Diuresis): Measure urine output in rats C->E Diuresis

Caption: Workflow for validating Carbonic Anhydrase inhibitors.

Protocol: Stopped-Flow CO2 Hydration Assay

  • Principle: This is the gold-standard method for measuring CA activity. It monitors the change in pH over milliseconds using a pH indicator after rapidly mixing a CO2-saturated solution with a buffered solution containing the enzyme and inhibitor.

  • Reagents & Materials:

    • Stopped-flow spectrophotometer.

    • Recombinant CA isoforms (I, II, IX, XII).

    • Assay Buffer: e.g., 20 mM HEPES, pH 7.5.

    • pH indicator: e.g., p-Nitrophenol.

    • CO2-saturated water (substrate).

    • Test Compound and a standard inhibitor (Acetazolamide).

  • Procedure:

    • Equilibrate all solutions to 25°C.

    • Syringe A is loaded with the enzyme, buffer, pH indicator, and test compound at various concentrations.

    • Syringe B is loaded with the CO2-saturated water.

    • The instrument rapidly mixes the contents of both syringes, and the drop in absorbance of the pH indicator is monitored over time as protons are generated.

  • Data Analysis:

    • The initial rates of the catalyzed and uncatalyzed reactions are determined from the slopes of the absorbance curves.

    • Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation from IC50 values obtained by plotting enzyme activity against inhibitor concentration.

Future Directions and Conclusion

This compound is a molecule of significant therapeutic interest, primarily as an anticancer agent. The evidence strongly points to IMPDH and specific tyrosine kinases like Abl and Src as high-priority targets for further investigation. The compound's structural similarity to known carbonic anhydrase inhibitors also presents a compelling avenue for development, both for diuretic and novel anticancer applications.

Future work should focus on:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity for specific targets (e.g., tumor-associated CA IX over ubiquitous CA II).

  • Target Deconvolution: For its antimicrobial and antidepressant activities, phenotypic screening followed by chemoproteomics or genetic approaches can help identify the specific molecular targets.[10]

  • In Vivo Efficacy: Moving promising compounds into relevant animal models of cancer to validate the in vitro findings and assess pharmacokinetic and pharmacodynamic properties.

This guide provides a robust framework for these next steps. By systematically validating these therapeutic targets, the scientific community can unlock the full potential of this compound and its derivatives as next-generation therapeutics.

References

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC - NIH. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole - MySkinRecipes. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole - LabSolutions | Lab Chemicals & Equipment. [Link]

Sources

The In Vitro Antitumor Profile of 2-Benzylthio-5-amino-1,3,4-thiadiazole: A Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide focuses on a specific derivative, 2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS No. 25660-71-3), and delineates its potential as an in vitro antitumor agent. We will explore its synthesis, broad-spectrum cytotoxicity against various human cancer cell lines, and delve into the molecular mechanisms underpinning its activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only established data but also the causal logic behind the experimental designs and detailed, field-proven protocols for replication and further investigation. Key mechanistic insights suggest that the compound and its analogues exert their effects through the induction of apoptosis, disruption of the cell cycle, and potential inhibition of critical signaling pathways such as tubulin polymerization and protein kinases.

Introduction: The 1,3,4-Thiadiazole Scaffold in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-thiadiazole ring is a particularly prominent pharmacophore. Its significance stems from several key attributes:

  • Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases. This structural mimicry allows thiadiazole derivatives to potentially interfere with nucleic acid synthesis and DNA replication processes, a classic strategy in cancer chemotherapy.[1][2]

  • Physicochemical Properties: The inclusion of a sulfur atom enhances liposolubility, while the mesoionic character of the ring allows these compounds to more readily cross cellular membranes and interact with intracellular targets.[1][3]

  • Synthetic Versatility: The scaffold is amenable to substitution at its key positions, allowing for the systematic modification and optimization of its pharmacological profile.

This compound emerges from this lineage as a compound of interest. The strategic placement of a benzylthio group at the 2-position and an amino group at the 5-position provides a unique electronic and steric profile, making it a compelling candidate for investigation against a range of cancer cell lines, including those of the breast (MCF-7), lung (A549), and cervix (HeLa).[4][5]

Synthesis and Characterization

The synthesis of this compound is a well-established and efficient process. The primary rationale for this synthetic route is its high yield and regioselectivity.

2.1. Synthetic Pathway

The most common approach involves a two-step process. First, the core heterocyclic ring, 5-amino-1,3,4-thiadiazole-2-thiol, is formed. This is typically achieved through the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[6][7] The resulting thiol is then selectively S-alkylated using a benzyl halide (e.g., benzyl chloride or bromide) to yield the final product.[6][8] This selective alkylation on the sulfur atom is crucial for the compound's final structure and activity.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Thiol_Intermediate 5-amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Thiol_Intermediate  Cyclization CS2_KOH CS₂ / KOH Final_Product 2-Benzylthio-5-amino- 1,3,4-thiadiazole Thiol_Intermediate->Final_Product S-Alkylation BenzylHalide Benzyl Halide

Caption: General synthesis pathway for this compound.

2.2. Physicochemical Properties

Understanding the compound's physical properties is essential for its handling, formulation, and interpretation in biological assays.

PropertyDescriptionSource
Appearance Typically a white to off-white solid.[6]
CAS Number 25660-71-3[4][6]
Molecular Formula C₉H₉N₃S₂[4]
Molecular Weight 223.32 g/mol [4]
Melting Point Approximately 157-161 °C.[4]
Solubility Soluble in polar organic solvents like DMSO and DMF; slightly soluble in methanol.[4][6]

Core In Vitro Antitumor Profile

The initial evaluation of a potential anticancer agent involves determining its cytotoxicity across a panel of diverse cancer cell lines. This approach is chosen to identify any broad-spectrum activity or, conversely, any cell-line-specific sensitivity.

3.1. Broad-Spectrum Cytotoxicity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The median inhibitory concentration (IC₅₀) is the standard metric used to quantify this activity.

Compound FamilyCell LineCancer TypeReported IC₅₀ (µM)Source
Ciprofloxacin-Thiadiazole HybridsMCF-7Breast3.26 - 3.90[4]
Ciprofloxacin-Thiadiazole HybridsA549Lung2.79 (for 14b)[4]
Phenylacetamide DerivativesMDA-MB-231Breast9 (for compound 3g)[9][10]
Phenylacetamide DerivativesU87Glioblastoma>10[9][10]
Phenylacetamide DerivativesPC3Prostate>10[9][10]
Honokiol-Thiadiazole HybridsA549Lung1.62 (for 8a)[1]
Honokiol-Thiadiazole HybridsMCF-7Breast1.52 (for 22d)[1][8]

3.1.1. Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system because it includes controls for background absorbance (media alone), untreated cells (vehicle control), and a positive control (a known cytotoxic drug), allowing for robust data normalization.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 8,000–10,000 cells per well. Incubate for 24-48 hours to allow for cell attachment.[9][11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the cells with the compound for a period that allows for at least two cell cycles (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound Dilutions & Vehicle Control A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Live cells form formazan) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Mechanistic Deep Dive: Elucidating the Mode of Action

Identifying cytotoxicity is the first step; understanding the underlying mechanism is critical for drug development. For the 1,3,4-thiadiazole class, several key antitumor mechanisms have been identified.[12]

4.1. Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. This is a preferred mechanism over necrosis as it avoids triggering an inflammatory response. Several 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[1][3][13]

4.1.1. Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay is chosen for its ability to quantitatively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., Thiadiazole Compound) Stimulus Compound Bax ↑ Bax (Pro-apoptotic) Stimulus->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Mito Mitochondrial Membrane Potential Loss Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often modulated by thiadiazoles.[13]

4.2. Disruption of Cell Cycle Progression

Cancer is fundamentally a disease of uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from proliferating and can trigger apoptosis. Different thiadiazole derivatives have been shown to induce cell cycle arrest at the S, G2/M, or G0/G1 phases.[13][14][15]

4.2.1. Experimental Protocol: Cell Cycle Analysis by PI Staining

This method is selected for its robust and quantitative measurement of DNA content, which directly correlates with the cell cycle phase.

  • Cell Treatment: Treat cells with the compound at relevant concentrations (e.g., IC₅₀) for a duration appropriate for the cell line's doubling time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. Fixation is critical to permeabilize the cells to the DNA stain.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is essential to prevent staining of double-stranded RNA.

  • Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • G0/G1 phase: 2n DNA content.

    • S phase: >2n but <4n DNA content.

    • G2/M phase: 4n DNA content.

4.3. Target-Specific Inhibition: Tubulin Polymerization

A significant body of evidence points to tubulin as a key target for thiazole and thiadiazole derivatives.[16][17][18] Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Inhibiting their polymerization or depolymerization disrupts mitosis and leads to cell death.

4.3.1. Rationale and Mechanism

Many thiadiazole-based compounds are designed as analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[19] They are hypothesized to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a G2/M cell cycle arrest and subsequent apoptosis.

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 With Thiadiazole Inhibitor Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Tubulin_I α/β-Tubulin Dimers Block Tubulin_I->Block Inhibitor Thiadiazole Compound Inhibitor->Block Arrest G2/M Arrest -> Apoptosis Block->Arrest

Caption: Mechanism of tubulin polymerization inhibition leading to cell cycle arrest.

Conclusion and Future Directions

This compound and its related analogues represent a promising class of compounds with demonstrable in vitro antitumor activity. The evidence points towards a multi-faceted mechanism of action that includes the induction of apoptosis and disruption of cell cycle progression, potentially through the inhibition of tubulin polymerization.

The logical next steps for advancing this research include:

  • Target Deconvolution: Employing techniques like thermal shift assays or chemical proteomics to definitively identify the direct binding targets of this compound.

  • Lead Optimization: Conducting structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential, pharmacokinetics, and safety profile.

  • Selectivity Profiling: Testing cytotoxicity against a panel of normal, non-cancerous cell lines to establish a therapeutic window.[13]

This guide provides a foundational framework for these future investigations, grounded in established protocols and a clear understanding of the compound's mechanistic landscape.

References

  • EvitaChem. (n.d.). This compound.
  • BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
  • El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.
  • Koparal, A. S., et al. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health (NIH).
  • El-Abd, M. Z., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • ResearchGate. (n.d.). Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs).
  • Prezzavento, O., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
  • Serag, N. M., et al. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
  • ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety.
  • Taylor & Francis Online. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics.
  • LookChem. (n.d.). Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE.
  • Chem-Impex. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Brieflands. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity.
  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.
  • ResearchGate. (2013). (PDF) Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity.
  • da Cunha, E. F., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of Advanced Sciences and Engineering Technologies.
  • Prezzavento, O., et al. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Gierlik, E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules.

Sources

An In-depth Technical Guide on the Antimicrobial and Antifungal Properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on a specific derivative, 2-Benzylthio-5-amino-1,3,4-thiadiazole, providing a comprehensive overview of its synthesis, chemical properties, and, most notably, its known and inferred antimicrobial and antifungal properties. While direct and extensive research on the antimicrobial spectrum of this particular compound is limited, this guide synthesizes available data on closely related analogues and the broader class of 5-amino-1,3,4-thiadiazole derivatives to provide a scientifically grounded perspective on its potential as an antimicrobial agent. Detailed experimental protocols for its synthesis and antimicrobial evaluation are also presented to facilitate further research and development in this promising area.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a bioisostere of thiazole and pyrimidine moieties, allowing it to interact with various biological targets.[1] Consequently, derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the 1,3,4-thiadiazole nucleus, with its potential for substitution at the 2 and 5 positions, makes it an attractive framework for the design and synthesis of novel therapeutic agents.[4]

This guide specifically delves into this compound, a derivative that combines the core thiadiazole ring with an amino group and a benzylthio substituent. While this compound is recognized as a key intermediate in the synthesis of more complex molecules, its intrinsic antimicrobial and antifungal potential warrants a thorough examination.[5][6]

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the S-alkylation of its precursor, 5-amino-1,3,4-thiadiazole-2-thiol. This reaction is a straightforward and efficient method for introducing the benzyl group onto the sulfur atom.

Synthetic Pathway

The general synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

G cluster_0 Synthesis of this compound 5-amino-1,3,4-thiadiazole-2-thiol 5-amino-1,3,4-thiadiazole-2-thiol Reaction S-alkylation Reaction 5-amino-1,3,4-thiadiazole-2-thiol->Reaction Benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) Benzyl_halide->Reaction Base Base (e.g., KOH, Na2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Preparation of the reaction mixture: In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of base: Add a base, such as potassium hydroxide or sodium carbonate (1.1 equivalents), to the solution and stir until it dissolves.

  • Addition of benzyl halide: To the stirring solution, add benzyl chloride or benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉N₃S₂
Molecular Weight 223.32 g/mol
Appearance White to light yellow powder or crystal
Melting Point 157-161 °C
Solubility Slightly soluble in DMSO and Methanol
CAS Number 25660-71-3

Antimicrobial and Antifungal Properties: An Evidence-Based Assessment

While this compound is a well-characterized compound, there is a notable scarcity of published studies that specifically evaluate its antimicrobial and antifungal activities in a systematic manner. Much of the available literature focuses on its utility as a synthetic intermediate for more complex molecules.[5][6] However, by examining the biological activities of its parent compound and closely related S-substituted derivatives, we can infer its potential in this domain.

Activity of the Precursor: 5-amino-1,3,4-thiadiazole-2-thiol

The starting material for the synthesis of the title compound, 5-amino-1,3,4-thiadiazole-2-thiol, has been shown to possess moderate to good activity against Gram-positive bacteria.[7] This suggests that the core 5-amino-1,3,4-thiadiazole moiety itself contributes to the antimicrobial effect.

Insights from S-Substituted Analogues

Studies on various S-substituted derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated that the nature of the substituent at the sulfur atom plays a crucial role in the antimicrobial activity. For instance, the introduction of a 1-arylethanone moiety at the mercapto group has been found to improve antimicrobial activity.[8] This highlights the importance of the S-substituent in modulating the biological properties of the thiadiazole core. While specific data for the S-benzyl derivative is not extensively reported, the general trend suggests that lipophilicity and the electronic nature of the substituent can influence the antimicrobial spectrum and potency. Some studies have shown that 2-amino-5-alkyl-1,3,4-thiadiazoles exhibit solid antibacterial and antifungal effects.[9]

Broader Context: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

A vast body of research supports the antimicrobial potential of the 1,3,4-thiadiazole scaffold.[4][10] Derivatives have been shown to be active against a wide range of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[8]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[8]

  • Fungi: Candida albicans, Aspergillus niger[8][11]

The presence of the 1,3,4-thiadiazole moiety is considered significant for the display of antimicrobial activity.[12]

Postulated Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of other 1,3,4-thiadiazole derivatives, several potential mechanisms can be hypothesized.

G cluster_0 Postulated Antimicrobial Mechanisms of 1,3,4-Thiadiazoles Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase, DHPS) Thiadiazole->Enzyme_Inhibition Potential Target Cell_Wall Disruption of Cell Wall Synthesis Thiadiazole->Cell_Wall Potential Target Membrane_Integrity Alteration of Membrane Permeability Thiadiazole->Membrane_Integrity Potential Target Biofilm_Formation Inhibition of Biofilm Formation Thiadiazole->Biofilm_Formation Potential Target Cell_Death Microbial Cell Death Enzyme_Inhibition->Cell_Death Cell_Wall->Cell_Death Membrane_Integrity->Cell_Death Biofilm_Formation->Cell_Death

Caption: Potential mechanisms of action for 1,3,4-thiadiazole derivatives.

  • Enzyme Inhibition: Many heterocyclic compounds exert their antimicrobial effects by inhibiting essential microbial enzymes. For 1,3,4-thiadiazoles, potential targets could include DNA gyrase, dihydrofolate reductase, or dihydropteroate synthase (DHPS), thereby disrupting DNA replication or folic acid biosynthesis.

  • Disruption of Cell Wall/Membrane Integrity: The lipophilic nature of the benzyl group in this compound may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Some heterocyclic compounds have been shown to interfere with the signaling pathways involved in microbial biofilm formation, a key virulence factor in many chronic infections.

Further research is required to determine the specific molecular targets of this compound.

Future Directions and Research Opportunities

The current body of literature suggests that this compound is a compound of interest for antimicrobial research, primarily due to the established bioactivity of its core scaffold and related derivatives. There is a clear need for systematic in vitro and in vivo studies to fully characterize its antimicrobial and antifungal profile.

Recommended Experimental Workflow for Antimicrobial Evaluation

G cluster_0 Antimicrobial Evaluation Workflow Compound 2-Benzylthio-5-amino- 1,3,4-thiadiazole MIC Determination of Minimum Inhibitory Concentration (MIC) Compound->MIC MBC_MFC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Time_Kill Time-Kill Kinetic Assays MBC_MFC->Time_Kill Mechanism Mechanism of Action Studies Time_Kill->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo

Sources

Methodological & Application

one-pot synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This five-membered heterocycle is a key pharmacophore found in numerous clinically approved drugs, including the carbonic anhydrase inhibitor acetazolamide and the antimicrobial agent cefazolin.[4] Its derivatives exhibit a broad pharmacological spectrum, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][4][5][6] The 2-amino-5-thio-1,3,4-thiadiazole scaffold, in particular, serves as a versatile precursor for a multitude of derivatives, allowing for structural modifications that can tune its therapeutic effects.[7][8]

The target molecule, this compound, is synthesized by the S-alkylation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate.[8] This compound and its analogues have shown promise in various therapeutic areas, including potential antidepressant, anxiolytic, and diuretic activities.[7][9] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to losses at each purification stage. This application note details a robust and efficient one-pot, two-step synthesis that streamlines the production of this valuable scaffold, making it more accessible for research and development.

Principle of the One-Pot Synthesis

This protocol first involves the synthesis of a key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, via the base-catalyzed cyclization of thiosemicarbazide with carbon disulfide.[8][10][11] Without isolating this intermediate, the reaction mixture is then directly treated with a benzyl halide (benzyl chloride) to achieve selective S-alkylation, yielding the final product. This one-pot approach enhances efficiency by reducing handling, solvent usage, and reaction time.

Reaction Mechanism

The synthesis proceeds in two main stages within the same reaction vessel:

  • Formation of the Thiadiazole Ring: Thiosemicarbazide reacts with carbon disulfide in the presence of a strong base (e.g., potassium hydroxide). The base deprotonates the thiosemicarbazide, which then acts as a nucleophile, attacking the carbon of CS₂. A subsequent intramolecular cyclization with the elimination of water forms the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiolate.[11]

  • S-Alkylation: The in-situ generated thiolate anion is a potent nucleophile. The addition of benzyl chloride to the reaction mixture results in a nucleophilic substitution (Sₙ2) reaction, where the thiolate displaces the chloride ion, forming a stable carbon-sulfur bond and yielding the desired this compound.[8]

Diagram: Reaction Workflow

G cluster_0 Step 1: In-situ Ring Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Work-up & Purification A Thiosemicarbazide + Carbon Disulfide B Add KOH in Ethanol A->B C Reflux to form Potassium 5-amino-1,3,4- thiadiazole-2-thiolate B->C D Cool Reaction Mixture C->D One-Pot Transition E Add Benzyl Chloride D->E F Reflux to complete reaction E->F G Pour into Ice Water F->G H Filter Precipitate G->H I Recrystallize from Ethanol H->I J Dry to obtain pure product I->J

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Thiosemicarbazide≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-AldrichCaution: Highly flammable, volatile, and toxic.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Benzyl Chloride99%Alfa AesarCaution: Lachrymator and corrosive.
Ethanol (Absolute)200 ProofVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerUsed for pH adjustment if needed.
Round-bottom flask (250 mL)Equipped with a reflux condenser.
Magnetic stirrer with hotplate
Ice bath
Buchner funnel and filter paperFor filtration.
pH indicator strips
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of absolute ethanol. Stir the mixture until the solids are mostly dissolved.

    • Expertise & Experience: Using a base like KOH is crucial for deprotonating the thiosemicarbazide, making it a more potent nucleophile to attack the carbon disulfide. Ethanol is an excellent solvent for this reaction, as it dissolves the reactants and facilitates the reaction at reflux temperature.

  • Formation of the Thiadiazole Ring: To the stirring solution, carefully add carbon disulfide (0.1 mol, 6.0 mL) dropwise at room temperature.[10]

    • CAUTION: The reaction can be exothermic. The addition should be performed in a well-ventilated fume hood.

    • After the addition is complete, heat the mixture to reflux and maintain it for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • S-Alkylation: After the initial reflux period, cool the reaction mixture to room temperature using a water bath. To this mixture containing the in-situ generated potassium thiolate salt, add benzyl chloride (0.1 mol, 11.5 mL) dropwise.

    • Expertise & Experience: It is important to cool the mixture before adding the alkylating agent to control the reaction rate and prevent potential side reactions. The thiolate intermediate is highly reactive and will readily undergo S-alkylation.

  • Completion of Reaction: Once the benzyl chloride has been added, heat the mixture to reflux again for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Product Isolation and Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing approximately 400 mL of crushed ice/ice-cold water. A precipitate will form.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[12]

    • Wash the crude product several times with cold water to remove any inorganic salts.

  • Purification: The crude solid is purified by recrystallization from ethanol to yield a crystalline product.[12]

    • Dry the purified product in a vacuum oven at 50-60°C.

Expected Results and Characterization

ParameterExpected Value
Yield 70-85%
Appearance White to pale yellow crystalline solid
Melting Point 157-161 °C[13]
Molecular Formula C₉H₉N₃S₂
Molecular Weight 223.32 g/mol

Characterization Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆, δ): 7.50-7.25 (m, 5H, Ar-H), 7.28 (s, 2H, NH₂), 4.35 (s, 2H, CH₂)[12]

  • FT-IR (KBr, cm⁻¹): 3300-3100 (NH₂ stretching), 1610 (NH₂ bending), 1540 (C=N stretching), 690-750 (C-S stretching).

Safety and Troubleshooting

  • Handling Reagents: Carbon disulfide is highly flammable and toxic; always handle it in a fume hood. Benzyl chloride is a lachrymator; avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Low Yield: If the yield is significantly lower than expected, ensure all reagents are anhydrous, as water can interfere with the base-catalyzed reaction. Incomplete reaction times for either the cyclization or alkylation steps can also be a cause; monitor closely with TLC.

  • Impure Product: If the final product appears oily or discolored after recrystallization, it may be due to unreacted starting materials or side products. A second recrystallization or column chromatography may be necessary for higher purity.

References

  • ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Available at: [Link]

  • ResearchGate. (n.d.). The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. Available at: [Link]

  • MDPI. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Available at: [Link]

  • Springer. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Available at: [Link]

  • PharmaTutor. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

  • MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • NIH National Library of Medicine. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

  • Thieme. (n.d.). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Available at: [Link]

  • Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

Sources

Application Note & Synthesis Protocol: 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part laboratory protocol for the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The synthesis strategy involves an initial acid-catalyzed cyclization of thiosemicarbazide with carbon disulfide to yield the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is subsequently subjected to a regioselective S-alkylation using benzyl chloride under basic conditions to afford the target compound. This guide is designed for researchers and professionals in organic synthesis, offering detailed procedural steps, mechanistic insights, safety considerations, and characterization guidelines to ensure reproducible and high-yield outcomes.

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a crucial building block for the development of more complex therapeutic agents. Its structure, featuring a reactive amino group and a flexible benzylthio moiety, allows for diverse functionalization, making it a valuable intermediate in synthetic programs aimed at novel drug discovery.[1]

The synthesis detailed herein follows a robust and well-established two-step pathway, optimized for clarity and efficiency in a standard laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • S-Alkylation: Benzylation of the thiol intermediate to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Thiosemicarbazide + CS₂ B Potassium Dithiocarbazate (Intermediate) A->B KOH, Ethanol C 5-Amino-1,3,4-thiadiazole-2-thiol B->C Reflux, then H⁺ workup D 5-Amino-1,3,4-thiadiazole-2-thiol E Potassium Thiolate Salt D->E KOH, Ethanol F This compound E->F Benzyl Chloride

Diagram 1: Workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

Mechanistic Principle

This reaction is a classic example of heterocyclic ring formation. Thiosemicarbazide, possessing two nucleophilic nitrogen atoms and a sulfur atom, reacts with carbon disulfide in the presence of a base. The reaction is initiated by the formation of a potassium dithiocarbazate salt from thiosemicarbazide and carbon disulfide with potassium hydroxide.[4] Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide and water, followed by acidification to yield the stable 5-amino-1,3,4-thiadiazole-2-thiol.[2][4]

Materials and Equipment
  • Reagents:

    • Thiosemicarbazide (CH₅N₃S, 99%)

    • Potassium Hydroxide (KOH, pellets, ≥85%)

    • Carbon Disulfide (CS₂, ≥99.9%)

    • Ethanol (EtOH, absolute)

    • Hydrochloric Acid (HCl, concentrated, 37%)

    • Deionized Water

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating plate

    • Ice bath

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in absolute ethanol (150 mL). Stir the mixture until the solids are mostly dissolved.

  • Addition of Carbon Disulfide: Cool the flask in an ice bath. Slowly add carbon disulfide (0.1 mol, 6.0 mL) to the mixture via the dropping funnel over 30 minutes. Causality Note: Slow, cooled addition is critical to control the initial exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 20-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Workup and Isolation: After the reflux period, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: Carefully pour the concentrated mixture into a beaker containing ice-cold water (200 mL). Acidify the solution by slowly adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. A pale-yellow precipitate will form.[4]

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C. The resulting 5-amino-1,3,4-thiadiazole-2-thiol is a pale-yellow solid. A yield of 70-80% is typically expected.[4]

Safety Precautions
  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a certified chemical fume hood.

  • Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part 2: Synthesis of this compound (Final Product)

Mechanistic Principle

This step is a nucleophilic substitution reaction (Sₙ2). The thiol group of the intermediate is deprotonated by potassium hydroxide to form a highly nucleophilic potassium thiolate salt. This thiolate then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired S-C bond. This S-alkylation is regioselective and favored over N-alkylation under these conditions.[5][6][7]

Materials and Equipment
  • Reagents:

    • 5-Amino-1,3,4-thiadiazole-2-thiol (from Part 1)

    • Potassium Hydroxide (KOH, pellets, ≥85%)

    • Benzyl Chloride (C₇H₇Cl, 99%)

    • Ethanol (EtOH, absolute)

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware

Experimental Protocol
  • Formation of Thiolate Salt: Suspend 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol, 1.33 g) in 20 mL of ethanol in a 250 mL round-bottom flask. Add potassium hydroxide (10 mmol, 0.56 g) to the suspension.[5]

  • Activation: Gently heat the mixture to approximately 40-50 °C and stir for 10-15 minutes. The suspension should become a clearer solution as the potassium salt forms.[5]

  • Alkylation: Cool the mixture to room temperature. Add benzyl chloride (10 mmol, 1.15 mL) dropwise to the solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system).

  • Isolation and Purification: Upon completion, a solid product may precipitate. If not, slowly add cold deionized water (50 mL) to the reaction mixture to induce precipitation.

  • Filtration and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the final product, this compound, in a vacuum oven. Typical yields range from 65-80%.[6]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of benzyl and amine protons.

  • FT-IR: To identify characteristic functional group vibrations (N-H, C=N, C-S).

  • Melting Point: To assess purity.

Safety Precautions
  • Benzyl Chloride: A lachrymator and corrosive. Handle with care in a well-ventilated fume hood.

Quantitative Data Summary

ParameterStep 1: Intermediate SynthesisStep 2: Final Product Synthesis
Key Reactants Thiosemicarbazide, Carbon Disulfide5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl Chloride
Base Potassium HydroxidePotassium Hydroxide
Molar Ratio 1 : 1 : 1 (Thio:CS₂:KOH)1 : 1 : 1 (Thiol:BnCl:KOH)
Solvent Absolute EthanolAbsolute Ethanol
Temperature Reflux (~78 °C)Room Temperature
Reaction Time 20-24 hours4-6 hours
Typical Yield 70-80%65-80%

Troubleshooting and Field Insights

  • Low Yield in Step 1: Incomplete cyclization is a common issue. Ensure the reflux time is adequate (at least 20 hours) and that the reagents are of high purity.

  • Product Oily in Step 1: Insufficient acidification can lead to the product remaining as a salt. Ensure the pH is brought down to 5-6. If an oil forms, try scratching the inside of the beaker or adding a seed crystal to induce crystallization.

  • Side Reactions in Step 2: While S-alkylation is favored, minor N-alkylation can occur. Purification by recrystallization from ethanol is usually sufficient to remove such impurities. Using a less polar solvent or a bulkier base can sometimes enhance S-selectivity.

  • Reaction Monitoring: TLC is an invaluable tool for both steps. For Step 2, using a UV lamp will show the disappearance of the thiol starting material and the appearance of the more non-polar product spot.

References

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 149-158. Available at: [Link]

  • Jain, A. K., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Mini-Reviews in Organic Chemistry, 10(3), 278-295.
  • ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]

  • Journal of Global Pharma Technology. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. Available at: [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis, 16(5), 801-809. Available at: [Link]

  • Bentham Science Publishers. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Thiosemicarbazides: Synthesis and reactions.
  • Der Pharma Chemica. (2012). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 4(1), 253-261.
  • Google Patents. (1953). Preparation of thiosemicarbazides. US2657234A.
  • Acta Poloniae Pharmaceutica. (2005). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. 62(3), 211-217.
  • Google Patents. (1990). Process for the production of thiocarbohydrazide. US4940815A.
  • Thieme. (2006). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Synthesis, 2006(18), 3105-3108. Available at: [Link]

Sources

Application Note & Protocol: A Validated Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2,5-disubstituted variants are of particular interest as their functionalization allows for the fine-tuning of biological activity.[4] This document provides a detailed, two-step protocol for the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole, a key intermediate used in the development of novel therapeutic agents and agrochemicals.[5]

This guide is designed for researchers in organic synthesis and drug development. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms and the rationale behind critical process parameters. The protocols described herein are designed to be self-validating, emphasizing in-process monitoring and thorough final product characterization.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a two-step sequence. The first step involves the formation of the core heterocyclic system, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), through the base-catalyzed cyclization of thiosemicarbazide. The second step is a classic S-alkylation, where the thiol group of the AMT intermediate is benzylated using benzyl chloride to yield the final product.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: S-Alkylation A Thiosemicarbazide + CS₂ B 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) A->B  KOH, Ethanol  Reflux, then Acidify C This compound B->C  Benzyl Chloride, KOH  Ethanol, Reflux

Diagram 1: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

This initial step constructs the essential 1,3,4-thiadiazole ring from simple starting materials.

Principle and Mechanism

The formation of the AMT ring proceeds via the reaction of thiosemicarbazide with carbon disulfide in an alkaline medium.[6][7] The reaction is initiated by the formation of a dithiocarbazinate salt, which then undergoes an intramolecular cyclization via nucleophilic attack. The subsequent elimination of a hydrogen sulfide molecule yields the stable aromatic thiadiazole ring.

G start Thiosemicarbazide + CS₂ intermediate1 Potassium Dithiocarbazinate Salt start->intermediate1  KOH   intermediate2 Cyclized Intermediate intermediate1->intermediate2  Intramolecular  Cyclization (Heat)   product 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) intermediate2->product  - H₂S  - H⁺ (Acidification)  

Diagram 2: Mechanistic pathway for the formation of the AMT intermediate.

Experimental Protocol

Materials:

  • Thiosemicarbazide (9.11 g, 0.1 mol)

  • Potassium hydroxide (5.61 g, 0.1 mol)

  • Carbon disulfide (6 mL, 0.1 mol)

  • Absolute Ethanol (100 mL)

  • Concentrated Hydrochloric Acid (~10 mL)

  • Distilled water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Setup: Assemble the round-bottom flask with the reflux condenser and dropping funnel in a fume hood. Add a magnetic stir bar.

  • Dissolution: To the flask, add potassium hydroxide (5.61 g) and absolute ethanol (100 mL). Stir the mixture until the KOH is completely dissolved. Add thiosemicarbazide (9.11 g) to this solution.

  • Addition of CS₂: Slowly add carbon disulfide (6 mL) to the stirring mixture from the dropping funnel over 15-20 minutes. The mixture will turn yellow and may warm slightly.

  • Reflux: Heat the reaction mixture to reflux and maintain for 20-24 hours with continuous stirring.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reflux period, cool the mixture to room temperature. Concentrate the solution to about half its original volume using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath. Carefully acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is ~5-6. A pale-yellow precipitate will form.[7]

  • Isolation: Filter the solid product using a Buchner funnel, wash thoroughly with cold distilled water to remove any remaining salts, and dry in a vacuum oven at 60°C.

Scientific Rationale
  • Choice of Base (KOH): Potassium hydroxide deprotonates the hydrazine moiety of thiosemicarbazide, significantly increasing its nucleophilicity. This allows for an efficient attack on the electrophilic carbon of carbon disulfide to form the key dithiocarbazinate intermediate.[6]

  • Solvent (Ethanol): Ethanol is an excellent choice as it readily dissolves the reactants and the potassium salt intermediate, facilitating a homogeneous reaction mixture. Its boiling point is suitable for reflux conditions that drive the cyclization to completion.

  • Acidification: The cyclization initially forms the potassium salt of the target molecule. Careful acidification is required to protonate the thiolate anion, rendering the final AMT product neutral and causing it to precipitate from the aqueous ethanol solution.[7]

Part II: S-Benzylation to this compound

This second stage functionalizes the thiol group on the AMT core, attaching the benzyl moiety.

Principle and Mechanism

This reaction is a nucleophilic substitution (SN2). The thiol group of AMT is the most acidic proton in the molecule (pKa ≈ 11), significantly more acidic than a typical alcohol.[8][9] A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the C-S bond.

G cluster_0 cluster_1 A AMT-SH B AMT-S⁻ (Thiolate) A->B  KOH   D 2-Benzylthio-5-amino- 1,3,4-thiadiazole B->D  Nucleophilic Attack   C Benzyl Chloride

Diagram 3: S-Benzylation mechanism via thiolate formation and SN2 reaction.

Experimental Protocol

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) (2.66 g, 0.02 mol)

  • Potassium hydroxide (1.12 g, 0.02 mol)

  • Benzyl chloride (2.53 g, 2.3 mL, 0.02 mol)

  • Ethanol (50 mL)

  • Distilled water

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Setup: Assemble the flask and condenser in a fume hood. Add a stir bar.

  • Salt Formation: Dissolve AMT (2.66 g) and potassium hydroxide (1.12 g) in ethanol (50 mL) with stirring. A clear solution of the potassium thiolate salt should form.

  • Addition of Benzyl Chloride: To the stirring solution, add benzyl chloride (2.3 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours.[10] Monitor the reaction's completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, the volume can be reduced, and the mixture can be cooled in an ice bath to induce crystallization.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol to remove impurities, and then wash with water. The crude product can be further purified by recrystallization from ethanol to yield white or off-white crystals.[10]

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Scientific Rationale
  • Thiol Acidity: The thiol proton is readily removed by KOH due to the polarizability of the large sulfur atom, which stabilizes the resulting negative charge of the thiolate anion more effectively than oxygen does for an alkoxide.[9][11]

  • Nucleophile & Electrophile: The generated thiolate is an excellent nucleophile.[8] Benzyl chloride is an ideal electrophile for this SN2 reaction because the benzylic carbon is reactive and the transition state is stabilized by the adjacent phenyl ring.

  • Reaction Conditions: Refluxing in ethanol provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

Data Summary & Characterization

ParameterStep 1: AMT SynthesisStep 2: S-Benzylation
Starting Materials Thiosemicarbazide, CS₂, KOH2-Amino-5-mercapto-1,3,4-thiadiazole, Benzyl Chloride, KOH
Molar Ratio 1 : 1 : 11 : 1 : 1
Solvent Absolute EthanolEthanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Reaction Time 20 - 24 hours1 - 2 hours
Typical Yield 70 - 80%85 - 95%
Work-up Concentration, Acidification (HCl), FiltrationCooling/Concentration, Filtration, Recrystallization

Characterization of this compound:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~159 °C.[5]

  • ¹H NMR (DMSO-d₆): δ 7.55 (s, 2H, NH₂), 7.25-7.40 (m, 5H, Ar-H), 4.29 (s, 2H, CH₂).[10]

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine, ~3300-3100), C-H stretching (aromatic and aliphatic), C=N stretching (thiadiazole ring, ~1610), and the absence of the S-H peak (thiol, ~2600-2550) from the starting material.

References

  • da Silva, A. C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules. Available at: [Link]

  • Abu El-Azm, F. S. M. (2014). synthesis and reactions of novel 2,5-disubstituted 1,3,4-thiadiazoles. Synthetic Communications. Available at: [Link]

  • Afonin, D. N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica.
  • Afonin, D. N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F. (n.d.).
  • Al-Amiery, A. A., et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW.
  • Al-Masoudi, A. J., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
  • Lee, H., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thiol.
  • ChemicalBook. (n.d.). 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • BYJU'S. (n.d.). Properties of Thiol.
  • Al-Jbouri, A. A. J., et al. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences.
  • Al-Jbouri, A. A. J., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Medicinal and Chemical Sciences.
  • Chemistry LibreTexts. (2023). Thiols and Sulfides.
  • Song, J., & Fitchett, G. T. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Chen, W.-Y., et al. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Kaplaushenko, A., et al. (2020). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.

Sources

starting materials for 2-Benzylthio-5-amino-1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Starting Materials and Synthetic Protocol for 2-Benzylthio-5-amino-1,3,4-thiadiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that forms the core of numerous compounds with significant pharmacological and industrial importance.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiepileptic, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial intermediate and a versatile building block in the synthesis of more complex molecules for drug discovery and agrochemical development.[3] The presence of the amino group and the flexible benzylthio side chain provides two distinct points for further functionalization, enabling the creation of diverse chemical libraries for screening.

This document provides a comprehensive guide to the synthesis of this compound, detailing the selection of starting materials and providing validated, step-by-step protocols. The synthesis is logically approached in two primary stages:

  • Formation of the Heterocyclic Core: Synthesis of the precursor, 5-amino-1,3,4-thiadiazole-2-thiol, via the cyclization of thiosemicarbazide.

  • Regioselective S-Alkylation: Benzylation of the thiol precursor to yield the final target compound.

The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part I: Synthesis of the Precursor: 5-Amino-1,3,4-thiadiazole-2-thiol

The foundational step in this synthesis is the construction of the thiadiazole ring. The most reliable and widely adopted method involves the reaction of thiosemicarbazide with carbon disulfide in a basic alcoholic medium.[2][4][5][6]

Principle & Mechanism: The reaction proceeds via a cyclocondensation mechanism. Thiosemicarbazide, acting as a binucleophile, attacks the electrophilic carbon of carbon disulfide. The presence of a base (e.g., sodium carbonate or potassium hydroxide) facilitates the formation of an intermediate dithiocarbazate salt.[2] Subsequent intramolecular cyclization, driven by heating, results in the elimination of hydrogen sulfide and the formation of the stable 5-membered aromatic thiadiazole ring. The product exists in a tautomeric equilibrium between the thiol and thione forms, though it is commonly named as the thiol.

Starting Materials & Reagents for Part I
ReagentCAS No.Molecular Wt. ( g/mol )Role & Rationale
Thiosemicarbazide79-19-691.13Backbone Provider: Supplies the N-N-C-N fragment required for the heterocyclic ring.
Carbon Disulfide (CS₂)75-15-076.14Carbon Source: Provides the C=S carbon that becomes C2 of the thiadiazole ring.
Anhydrous Sodium Carbonate (Na₂CO₃)497-19-8105.99Base: Acts as a proton scavenger to facilitate the initial nucleophilic attack and cyclization.[4][6]
Ethanol (Absolute)64-17-546.07Solvent: Provides a suitable medium for the reaction, dissolving reactants and facilitating heat transfer.
Hydrochloric Acid (Conc. HCl)7647-01-036.46Acidification: Used during work-up to protonate the thiolate salt, causing the final product to precipitate from the aqueous solution.[4][7]
Detailed Experimental Protocol: Part I
  • Reaction Setup:

    • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (e.g., 9.1 g, 0.1 mol) and anhydrous sodium carbonate (e.g., 10.6 g, 0.1 mol) suspended in absolute ethanol (75 mL).[4]

    • Stir the suspension to ensure homogeneity.

  • Addition of Carbon Disulfide:

    • Carefully add carbon disulfide (e.g., 7.6 g or 6 mL, 0.1 mol) to the stirred suspension. (Caution: CS₂ is highly volatile, flammable, and toxic. Handle only in a well-ventilated fume hood).

    • The mixture may warm slightly upon addition.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with continuous stirring. A typical reflux period is 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • During reflux, the initial white suspension will typically transform into a yellowish mixture.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated residue into a beaker containing ice-cold water (approx. 200 mL).

    • Stir the aqueous solution until the residue is fully dissolved, forming a clear yellowish solution of the sodium salt of the product.

    • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.

    • A pale-yellow or off-white precipitate of 5-amino-1,3,4-thiadiazole-2-thiol will form immediately.[7]

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold distilled water to remove any inorganic salts.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight. The resulting solid is typically of sufficient purity for the next step. A reported yield is around 92%.[4]

Part II: Synthesis of this compound

This stage involves the selective S-alkylation of the thiol group on the synthesized precursor with a suitable benzylating agent.[8]

Principle & Mechanism: This reaction is a classic example of a Williamson ether synthesis analogue for thioethers. The thiol proton of 5-amino-1,3,4-thiadiazole-2-thiol is acidic and is readily deprotonated by a base (e.g., potassium hydroxide) to form a nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of benzyl chloride in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide acts as the leaving group, resulting in the formation of a stable carbon-sulfur bond. The reaction is highly regioselective for the exocyclic sulfur atom due to the higher acidity and nucleophilicity of the thiol group compared to the endocyclic nitrogen atoms or the exocyclic amino group.

Starting Materials & Reagents for Part II
ReagentCAS No.Molecular Wt. ( g/mol )Role & Rationale
5-Amino-1,3,4-thiadiazole-2-thiol2349-67-9133.19Precursor: The heterocyclic core providing the nucleophilic thiol group.
Benzyl Chloride100-44-7126.58Alkylating Agent: Provides the benzyl group. It is a good Sₙ2 substrate due to the stabilized transition state.
Potassium Hydroxide (KOH)1310-58-356.11Base: Deprotonates the thiol to generate the highly nucleophilic thiolate anion required for the Sₙ2 reaction.[4]
Ethanol or DMF64-17-5 / 68-12-246.07 / 73.09Solvent: Ethanol is a common choice[4], while DMF can also be used and may accelerate Sₙ2 reactions.[8]
Detailed Experimental Protocol: Part II
  • Reaction Setup:

    • In a 100 mL round-bottomed flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (e.g., 1.33 g, 0.01 mol) and potassium hydroxide (e.g., 0.62 g, 0.011 mol) in absolute ethanol (40 mL).[4]

    • Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the potassium thiolate salt.

  • Addition of Benzylating Agent:

    • To the stirred solution, add benzyl chloride (e.g., 1.27 g or 1.15 mL, 0.01 mol) dropwise. (Caution: Benzyl chloride is a lachrymator and should be handled in a fume hood).

  • Reaction Execution:

    • Heat the reaction mixture to reflux for approximately 2-3 hours.[4] Monitor the reaction by TLC until the starting thiol is consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, slowly pour the reaction mixture into a beaker of cold water to induce precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with water to remove potassium chloride and any remaining base.

    • Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a crystalline solid.

    • Dry the purified product in a vacuum oven. Yields for this step are reported to be in the range of 66% to 79%.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_0 Part I: Starting Materials cluster_1 Part I: Precursor Synthesis cluster_2 Part II: Starting Materials cluster_3 Part II: Final Product Synthesis TSC Thiosemicarbazide Step1 Cyclocondensation (Base, EtOH, Reflux) TSC->Step1 CS2 Carbon Disulfide CS2->Step1 Precursor 5-Amino-1,3,4-thiadiazole-2-thiol Step1->Precursor Step2 S-Alkylation (SN2) (Base, EtOH, Reflux) Precursor->Step2 BenzylCl Benzyl Chloride BenzylCl->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Summary of Key Reaction Parameters

ParameterPart I: Precursor SynthesisPart II: S-Benzylation
Molar Ratio Thiosemicarbazide : CS₂ : Base ≈ 1 : 1 : 1Precursor Thiol : Benzyl Chloride : Base ≈ 1 : 1 : 1.1
Solvent Absolute EthanolAbsolute Ethanol or DMF
Temperature Reflux (~78 °C)Reflux (~78 °C)
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield ~90%66 - 79%[8]

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient two-step process. The initial cyclization of thiosemicarbazide with carbon disulfide provides the essential 5-amino-1,3,4-thiadiazole-2-thiol precursor in high yield. Subsequent regioselective S-benzylation under basic conditions affords the target compound with good purity and yield. The starting materials for this synthesis are readily available and the procedures described are well-established in the literature, making this an accessible and valuable protocol for researchers in medicinal and materials chemistry.

References

  • ACS Combinatorial Science. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. [Link]

  • National Institutes of Health (NIH). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

  • Mansoura University. Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]

  • Google Patents. Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Journal of University of Babylon for Pure and Applied Sciences. Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. [Link]

  • Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • International Journal of Pharmaceutical and Clinical Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

  • Al-Qadisiyah Journal of Pure Science. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • Synlett. One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. [Link]

  • Journal of Applied Organometallic Chemistry. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]

  • National Institutes of Health (NIH). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

Sources

Application Notes and Protocols for 2-Benzylthio-5-amino-1,3,4-thiadiazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its bioisosteric relationship with pyrimidines allows derivatives to interact with biological targets involved in nucleic acid synthesis, while its unique electronic properties facilitate binding to a variety of enzymes and receptors.[2] Among the numerous thiadiazole building blocks, 2-Benzylthio-5-amino-1,3,4-thiadiazole stands out as a versatile and highly valuable intermediate. Its dual functionality—a nucleophilic amino group at the 5-position and a modifiable benzylthio group at the 2-position—offers chemists a strategic platform for generating extensive libraries of bioactive molecules. This intermediate is a cornerstone in the development of novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions.[1][4][5]

This guide provides an in-depth exploration of this compound, detailing its properties, a validated protocol for its use in the synthesis of potent anticancer agents, and the mechanistic rationale behind its application.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and reproducible downstream synthesis.

PropertyValueSource(s)
CAS Number 25660-71-3[6][7][8]
Molecular Formula C₉H₉N₃S₂[5][7][8]
Molecular Weight 223.32 g/mol [5][7][8]
Appearance White to off-white solid[6]
Melting Point 157-161 °C[5][7]
Solubility Soluble in DMSO and DMF; slightly soluble in methanol.[7]
Storage Conditions Store at room temperature (2-8°C recommended for long-term).[5][7]

Application Protocol: Synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea, a VEGFR-2 Inhibitor

This protocol details the synthesis of a potent anticancer agent designed as an analog of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][6][7] The target molecule functions by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis.[6][9][10]

Causality and Experimental Design

The synthetic strategy is a nucleophilic addition reaction, a robust and high-yielding method for urea formation.[11][12] The amino group of this compound acts as the nucleophile, attacking the electrophilic carbon of an isocyanate. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive isocyanate intermediate.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of Precursor cluster_main_reaction Urea Formation cluster_purification Work-up & Purification cluster_analysis Characterization A 5-amino-1,3,4-thiadiazole-2-thiol C This compound A->C S-Alkylation (Base, DMF) B Benzyl Chloride B->C D 2-Benzylthio-5-amino- 1,3,4-thiadiazole F Reaction Mixture (Anhydrous THF) D->F Nucleophilic Attack E 4-Chlorophenyl isocyanate E->F G Crude Product F->G Stir at RT, 12h H Filtration G->H I Washing (Cold THF) H->I J Recrystallization (Ethanol) I->J K Pure Product (Target Molecule) J->K L TLC K->L M ¹H NMR K->M N Mass Spec K->N O IR K->O

Caption: Synthetic workflow for the preparation of a VEGFR-2 inhibitor.

Step-by-Step Protocol

Materials:

  • This compound (1.0 eq, 223.32 g/mol )

  • 4-Chlorophenyl isocyanate (1.05 eq, 153.57 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 10 mL per 1 mmol of starting material). Stir the solution at room temperature until all solid has dissolved.

    • Expertise Note: Anhydrous conditions are paramount. The isocyanate reagent is highly susceptible to hydrolysis, which would form a symmetric diaryl urea byproduct and reduce the yield of the desired product.

  • Reagent Addition: To the stirred solution, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Expertise Note: A slight excess of the isocyanate ensures the complete consumption of the starting amine. A slow, dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The formation of a white precipitate is typically observed as the product is often insoluble in THF.

    • Trustworthiness: The reaction is self-validating through TLC analysis, where the disappearance of the starting amine spot and the appearance of a new, less polar product spot confirms the reaction's progression.

  • Product Isolation (Work-up): Upon completion, filter the reaction mixture to collect the precipitated solid. Wash the solid with a small amount of cold THF to remove any unreacted starting materials.

    • Expertise Note: Washing with cold solvent minimizes the loss of product due to dissolution while effectively removing soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea as a white crystalline solid.

    • Trustworthiness: Recrystallization is a critical step to ensure high purity, which is essential for accurate biological evaluation. The choice of ethanol is based on the differential solubility of the product and impurities at high and low temperatures.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the NH protons of the urea linkage.

    • Mass Spectrometry: Confirm the molecular weight of the product.

    • IR Spectroscopy: Look for characteristic C=O stretching vibrations for the urea carbonyl group.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The synthesized urea derivatives are designed to function as Type II kinase inhibitors, targeting the ATP-binding site of VEGFR-2.[6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8][10] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[1][9][13]

By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival is blocked.[5][13][14] This effectively "starves" the tumor by cutting off its blood supply, leading to apoptosis and a reduction in tumor growth.[14] Sorafenib, the parent compound for this series of analogs, is known to inhibit multiple kinases, including VEGFR-2 and the Raf kinases in the MAPK pathway.[4][5][15]

VEGFR-2 Signaling Pathway Diagram

G VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAF RAF VEGFR2->RAF Autophosphorylation & Activation PKC PKC PLCg->PKC PKC->RAF AKT Akt PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor Synthesized Urea Derivative (e.g., Sorafenib Analog) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade by the synthesized urea derivative.

Conclusion

This compound is a cornerstone intermediate for the development of sophisticated pharmaceutical agents. Its utility, as demonstrated in the synthesis of potent VEGFR-2 inhibitors, underscores its importance in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to leverage this versatile scaffold in their pursuit of novel therapeutics. Adherence to the principles of chemical causality and rigorous analytical validation is essential for reproducible and meaningful results.

References

  • Aghcheli, A., Toolabi, M., Ayati, A., et al. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Medicinal Chemistry Research, 29(11), 2000-2010. [Link]

  • National Cancer Institute. (2023). Sorafenib Tosylate. NCI Drug Dictionary. [Link]

  • Cancer Research UK. (n.d.). Sorafenib. A to Z of cancer drugs. [Link]

  • Wang, Y. K., Chen, C. S., & Shieh, J. M. (2014). The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. Journal of Cancer Research and Practice, 1(1), 26-32. [Link]

  • Hekal, M., et al. (2023). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. ResearchGate. [Link]

  • Zhu, A. X. (2014). Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An update. Hepatobiliary & Pancreatic Diseases International, 13(5), 469-475. [Link]

  • Hassan, M., et al. (2021). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current Pharmaceutical Design, 27(13), 1585-1601. [Link]

  • Patsnap. (2024). What is the mechanism of Sorafenib Tosylate? Patsnap Synapse. [Link]

  • Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 728526. [Link]

  • Aghcheli, A., et al. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. ResearchGate. [Link]

  • Croci, D. O., et al. (2014). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. Oncoimmunology, 3(1), e27473. [Link]

  • Shaik, S. P., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Brieflands. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(15), 5786. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687-693. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • Toolabi, M., et al. (2021). Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1655. [Link]

  • Tenti, E., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(4), 875. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-Benzylthio-5-amino-1,3,4-thiadiazole in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Modern Agriculture

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in the field of medicinal and agricultural chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have led to its incorporation into a wide array of bioactive molecules.[2] In the realm of agrochemical research, derivatives of 1,3,4-thiadiazole have demonstrated potent fungicidal, herbicidal, and insecticidal activities.[3][4] This guide focuses on a key building block, 2-Benzylthio-5-amino-1,3,4-thiadiazole , and its application in the synthesis of next-generation crop protection agents. The presence of a reactive amino group and a modifiable benzylthio moiety makes this intermediate a versatile platform for creating diverse chemical libraries with a high potential for discovering new agrochemical leads.[5]

This document provides detailed application notes and synthetic protocols for researchers, scientists, and professionals in the field of agrochemical development. We will explore the synthesis of potent herbicides and fungicides from this compound, delving into the rationale behind the synthetic strategies and the structure-activity relationships that govern the biological efficacy of the resulting compounds.

Part 1: Application in the Synthesis of Thiadiazolyl Urea Herbicides

Thiadiazolyl ureas are a well-established class of herbicides known to be potent inhibitors of photosynthesis. The synthesis of these compounds from this compound is a straightforward and efficient process, typically involving the reaction of the amino group with an appropriate isocyanate.

Rationale for Synthetic Strategy

The nucleophilic amino group on the 2-position of the thiadiazole ring readily reacts with the electrophilic carbon of an isocyanate to form a stable urea linkage. This reaction is typically high-yielding and proceeds under mild conditions. The choice of the isocyanate is crucial as the substituent on the urea nitrogen plays a significant role in the herbicidal activity and selectivity of the final compound. The benzylthio group at the 5-position can also be varied to fine-tune the physicochemical properties and biological activity of the molecule.

G start This compound product 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-substituted-urea start->product Nucleophilic Addition reagent1 Alkyl/Aryl Isocyanate (R-N=C=O) reagent1->product conditions Aprotic Solvent (e.g., THF, Acetonitrile) Room Temperature conditions->product

Figure 1: General synthetic workflow for thiadiazolyl urea herbicides.

Protocol 1: Synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methylurea

This protocol describes a representative synthesis of a thiadiazolyl urea herbicide.

Materials:

  • This compound (1.0 eq)

  • Methyl isocyanate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required, though typically not necessary)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask, add methyl isocyanate (1.1 eq) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methylurea.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity
  • Substituents on the Urea Nitrogen: Small alkyl groups, such as methyl or ethyl, on the terminal nitrogen of the urea moiety often confer high herbicidal activity. Aryl substituents can also be tolerated, and their electronic properties (electron-donating or electron-withdrawing) can modulate the activity and crop selectivity.

  • The Benzylthio Group: While the benzyl group itself is a common starting point, modifications to the phenyl ring (e.g., introduction of halogens or alkyl groups) can influence the lipophilicity and, consequently, the uptake and translocation of the herbicide in plants. In some cases, replacing the benzyl group with other alkyl or arylthio substituents can lead to improved activity.

Part 2: Application in the Synthesis of Novel Fungicides

The 2-amino group of this compound can also serve as a handle for the synthesis of a variety of fungicidal compounds. One common approach is the acylation of the amino group to form amides, which have shown promising antifungal properties.

Rationale for Synthetic Strategy

Acylation of the 2-amino group with an appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent) introduces a pharmacophore that can interact with fungal cellular targets. The choice of the acylating agent is critical for determining the spectrum of antifungal activity.

G start This compound product2 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)amide start->product2 Acylation reagent2 Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent reagent2->product2 conditions2 Base (e.g., Pyridine, Triethylamine) Aprotic Solvent (e.g., DCM, THF) conditions2->product2

Figure 2: General synthetic workflow for thiadiazole-based fungicides.

Protocol 2: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide

This protocol provides a general method for the synthesis of an amide derivative with potential fungicidal activity.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or THF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, MS, and elemental analysis.

Structure-Activity Relationship (SAR) Insights for Fungicidal Activity
  • The Acyl Group: The nature of the R group in the acyl moiety is a key determinant of fungicidal activity. Aromatic and heteroaromatic acyl groups have been shown to be effective. The presence of specific substituents on these rings, such as halogens or trifluoromethyl groups, can significantly enhance the potency against certain fungal pathogens.[6]

  • The Benzylthio Moiety: Similar to the herbicides, modifications of the benzyl group can impact the overall efficacy of the fungicide. The lipophilicity and electronic nature of the substituent on the benzyl ring can influence the compound's ability to penetrate fungal cell membranes.

Mechanism of Action

The agrochemicals derived from this compound exhibit different modes of action depending on their final structure.

  • Herbicides: The thiadiazolyl urea derivatives are known to be potent inhibitors of Photosystem II (PSII) in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain and ultimately leading to the cessation of photosynthesis and plant death.

  • Fungicides: Many azole and thiazole-based fungicides, including derivatives of 1,3,4-thiadiazole, act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, they target the enzyme lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane.

Data Summary

The following table summarizes the biological activities of representative agrochemicals derived from 1,3,4-thiadiazole precursors.

Compound ClassRepresentative StructureTarget Pest/WeedBiological Activity (EC₅₀/IC₅₀)Reference
Thiadiazolyl Urea1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylureaVarious weedsHigh herbicidal activity[7]
Thiadiazole AmideN-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamideVarious fungiGood fungicidal activity[8]
Substituted Thiadiazole2-(substituted phenyl)-5-(substituted benzamide)-1,3,4-thiadiazoleAspergillus niger>80% inhibition at 50 µg/mL[6]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its reactive amino group allows for the straightforward introduction of various pharmacophores, leading to the development of potent herbicides and fungicides. The synthetic protocols and structure-activity relationship insights provided in this guide are intended to facilitate the research and development of new and effective crop protection solutions. Further exploration of the chemical space around this scaffold holds significant promise for addressing the ongoing challenges in global agriculture.

References

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022. [Link]

  • Thiadiazole derivatives and their use as fungicides or insecticides.
  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. [Link]

  • Thiadiazole derivatives and herbicide compositions containing the same.
  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. [Link]

  • 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,3,4-thiadiazoles having a herbicidal activity, their agronomical compositions and relative use.
  • THIADIAZOLE DERIVATIVES AND THEIR USE AS FUNGICIDES OR INSECTICIDES.
  • Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. LabSolutions. [Link]

  • Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide. ResearchGate. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Nature. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. The Journal of Physical Chemistry A. [Link]

  • Structure-activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. [Link]

  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. [Link]

  • [Synthesis and antifungal activities of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives]. PubMed. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. PubMed. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Benzylthio-5-amino-1,3,a-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of a Novel Thiadiazole Derivative

The global quest for novel anticancer agents remains a critical endeavor in pharmaceutical research.[1][2] The 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] 2-Benzylthio-5-amino-1,3,4-thiadiazole, a specific derivative, is a compound of significant interest for its potential as a therapeutic agent.[5][6] Preliminary studies have suggested its efficacy against various cancer cell lines, such as those from human cervix adenocarcinoma (HeLa), human liver cancer (SMMC-7721), human breast cancer (MCF-7), and human lung cancer (A549).[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic effects of this compound. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's cellular impact. We will delve into established methodologies for assessing cell viability and explore potential mechanisms of action, including the induction of apoptosis and the generation of reactive oxygen species (ROS).

Foundational Principle: The Imperative of Multi-Faceted Cytotoxicity Assessment

A singular assay is often insufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, a multi-parametric approach is strongly advocated. This involves employing assays that probe different cellular vulnerabilities and physiological states. For instance, while an MTT assay provides a broad measure of metabolic activity as an indicator of cell viability, it does not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[8] To gain a more granular understanding, it is essential to complement viability assays with methods that investigate specific cell death pathways, such as apoptosis.

Part 1: Core Protocol - Determining Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11] The quantity of formazan produced is directly proportional to the number of viable cells.[10][12]

Experimental Rationale:

The selection of the MTT assay as the initial screening tool is based on its robustness, high-throughput compatibility, and extensive validation in cytotoxicity studies.[12][13] It provides a reliable quantitative measure to determine the concentration-dependent effects of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50), a key parameter in drug efficacy assessment.[13][14]

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., MCF-7, A549, or others mentioned in preliminary studies[7]) under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to a predetermined optimal concentration (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottomed microplate.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Note the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[15]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis and Interpretation:

The cell viability is calculated as a percentage relative to the untreated control. A dose-response curve is then plotted with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value can be determined using non-linear regression analysis.

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of untreated control cells) x 100
IC50 The concentration of the compound that inhibits cell viability by 50%.
Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Mechanistic Insights - Investigating Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, it is crucial to investigate the activation of caspases, which are key executioners of apoptosis.[16][17]

Experimental Rationale:

Fluorometric or colorimetric assays that measure the activity of specific caspases (e.g., caspase-3/7) provide direct evidence of apoptosis induction.[18][19] These assays utilize synthetic substrates that are cleaved by active caspases, releasing a fluorescent or colored molecule that can be quantified.[16][17] This approach offers a more mechanistic understanding of the compound's mode of action compared to general viability assays.

Detailed Step-by-Step Protocol (Fluorometric Caspase-3/7 Assay):
  • Cell Treatment:

    • Seed and treat cells with this compound at concentrations around the predetermined IC50 value in a 96-well plate as described in the MTT protocol. Include positive (e.g., staurosporine) and negative controls.

  • Cell Lysis:

    • After the treatment period, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit. This typically involves adding a lysis buffer and incubating on ice.[18]

  • Caspase Activity Measurement:

    • Prepare a reaction mixture containing the cell lysate, a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3), and a reaction buffer.[17][18]

    • Incubate the mixture at 37°C for a specified duration, allowing for the cleavage of the substrate by active caspases.[17]

    • Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm and emission ~440 nm for AMC).[18]

Data Analysis and Interpretation:

The increase in fluorescence intensity in treated cells compared to untreated controls indicates caspase activation. The results can be expressed as fold-change in caspase activity relative to the control.

ParameterDescription
Fold-Change in Caspase Activity (Fluorescence of treated cells / Fluorescence of untreated control cells)
Workflow Visualization:

Caspase_Assay_Workflow start Seed and Treat Cells lyse Lyse Cells start->lyse prepare_reaction Prepare Reaction Mixture (Lysate + Substrate + Buffer) lyse->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze Calculate Fold-Change measure_fluorescence->analyze

Caption: Workflow for a fluorometric caspase activity assay.

Part 3: Exploring Oxidative Stress - Measurement of Reactive Oxygen Species (ROS)

Many anticancer compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[20] Therefore, assessing the levels of intracellular ROS can provide valuable insights into the mechanism of action of this compound.

Experimental Rationale:

Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are commonly used to measure intracellular ROS.[20][21] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[20]

Detailed Step-by-Step Protocol (DCFH-DA Assay):
  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with this compound as previously described. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).[20]

  • Probe Loading:

    • After treatment, remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add 100 µL of diluted DCFH-DA solution to each well.

    • Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.[20]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[20]

Data Analysis and Interpretation:

An increase in fluorescence in the treated cells compared to the untreated controls indicates an elevation in intracellular ROS levels.

ParameterDescription
Fold-Change in ROS Levels (Fluorescence of treated cells / Fluorescence of untreated control cells)
Workflow Visualization:

ROS_Assay_Workflow start Seed and Treat Cells wash1 Wash Cells with PBS start->wash1 load_probe Load Cells with DCFH-DA wash1->load_probe incubate_probe Incubate at 37°C in Dark load_probe->incubate_probe wash2 Wash Cells with PBS incubate_probe->wash2 measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) wash2->measure_fluorescence analyze Calculate Fold-Change in ROS measure_fluorescence->analyze

Caption: Workflow for the DCFH-DA ROS detection assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro cytotoxic characterization of this compound. By systematically assessing cell viability, apoptosis induction, and ROS generation, researchers can gain a comprehensive understanding of this compound's anticancer potential. Further investigations could involve exploring its effects on other cell death pathways, cell cycle progression, and its specific molecular targets to fully elucidate its mechanism of action.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • MDPI. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

  • PubMed. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

Sources

experimental setup for evaluating the diuretic effect of thiadiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical Evaluation of Thiadiazole Compounds as Diuretic Agents

Introduction: The Therapeutic Potential of Thiadiazole-Based Diuretics

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within the realm of renal pharmacology, thiadiazole derivatives have garnered significant interest as potential diuretic agents.[2][3] Many compounds in this class exert their diuretic effect through the inhibition of carbonic anhydrase (CA), an enzyme crucial for bicarbonate reabsorption in the proximal tubules of the kidney.[4][5][6] This mechanism is shared with the clinically established sulfonamide diuretic, acetazolamide.[3] The inhibition of carbonic anhydrase leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in diuresis.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to effectively screen and characterize the diuretic properties of novel thiadiazole compounds. The protocols detailed herein cover the essential in vivo assessment of diuretic and saluretic (electrolyte excretion) activity, followed by in vitro assays to elucidate the primary mechanism of action. The structure of this guide is designed to logically progress from initial screening in a validated animal model to more specific mechanistic studies.

Overall Experimental Workflow

The evaluation of a novel thiadiazole compound for diuretic activity follows a multi-step process. It begins with a primary in vivo screen to confirm diuretic and saluretic effects. Positive hits from this screen are then subjected to in vitro assays to determine their mechanism of action, with a primary focus on carbonic anhydrase inhibition. Further advanced studies can be conducted for a more detailed characterization of the compound's renal effects.

G cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Advanced Characterization Compound Synthesis Compound Synthesis Acute Toxicity Study Acute Toxicity Study Compound Synthesis->Acute Toxicity Study Safety First Diuretic & Saluretic Assay (Lipschitz Test) Diuretic & Saluretic Assay (Lipschitz Test) Acute Toxicity Study->Diuretic & Saluretic Assay (Lipschitz Test) Dose Selection Data Analysis Data Analysis Diuretic & Saluretic Assay (Lipschitz Test)->Data Analysis Urine Volume, Na+, K+, Cl- Carbonic Anhydrase Assay Carbonic Anhydrase Assay Data Analysis->Carbonic Anhydrase Assay Primary Target NKCC2 Inhibition Assay NKCC2 Inhibition Assay Data Analysis->NKCC2 Inhibition Assay Secondary Target MoA Confirmed MoA Confirmed Carbonic Anhydrase Assay->MoA Confirmed NKCC2 Inhibition Assay->MoA Confirmed Aquaporin Expression Analysis Aquaporin Expression Analysis MoA Confirmed->Aquaporin Expression Analysis Water Transport Renal Histopathology Renal Histopathology MoA Confirmed->Renal Histopathology Safety/Toxicity Comprehensive Profile Comprehensive Profile Aquaporin Expression Analysis->Comprehensive Profile Renal Histopathology->Comprehensive Profile

Caption: A logical workflow for the evaluation of thiadiazole diuretics.

Part 1: In Vivo Diuretic and Saluretic Activity Screening

The initial step is to assess the compound's effect on urine output and electrolyte excretion in a living organism. The Lipschitz test is a widely accepted and robust method for this purpose, using the rat as the animal model.[7][8][9]

Protocol 1: Modified Lipschitz Test in Rats

1.1. Principle and Rationale

This protocol is based on measuring and comparing water and electrolyte excretion in test animals against those treated with a vehicle (negative control) and a standard diuretic drug (positive control).[9] Male Wistar or Sprague-Dawley rats are chosen for their consistent physiological responses to diuretics.[4][8] An overnight fasting period with access to water ensures uniform hydration status and gastrointestinal content at the start of the experiment.[8]

1.2. Materials

  • Male Wistar or Sprague-Dawley rats (150-220g).[4]

  • Metabolic cages designed for the separation and collection of urine and feces.[8]

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Test thiadiazole compound.

  • Standard diuretic drugs: Hydrochlorothiazide (thiazide-like diuretic) and/or Furosemide (loop diuretic).[10] Acetazolamide is also an excellent choice given the likely mechanism.[3]

  • Vehicle: 0.9% Normal saline containing a suspending agent (e.g., 0.5% carboxymethyl cellulose).[4]

1.3. Experimental Design & Grouping

Animals should be acclimatized for at least one week under standard laboratory conditions (21-24°C, 12-hour light/dark cycle, standard diet and water ad libitum).[1][4] A minimum of six animals per group (n=6) is recommended for statistical power.

Group #TreatmentDosageRationale
I Vehicle Control10 mL/kgEstablishes the baseline urine and electrolyte excretion.
II Standard: Hydrochlorothiazide25 mg/kg, p.o.Positive control for thiazide-like diuretic and saluretic effect.[11]
III Standard: Furosemide40 mg/kg, p.o.Positive control for potent loop diuretic and saluretic effect.[10]
IV Test CompoundDose 1 (e.g., 25 mg/kg)Low dose of the experimental compound.
V Test CompoundDose 2 (e.g., 50 mg/kg)Medium dose of the experimental compound.[8]
VI Test CompoundDose 3 (e.g., 100 mg/kg)High dose of the experimental compound.

1.4. Step-by-Step Procedure

  • Withdraw food 15-18 hours prior to the experiment but allow free access to water.[1][8]

  • On the day of the experiment, administer 5 mL of 0.9% NaCl solution per 100g of body weight by oral gavage to each rat to ensure a uniform water load.[8]

  • Immediately after hydration, administer the respective treatments (Vehicle, Standard, or Test Compound) via oral gavage.

  • Place each rat individually in a metabolic cage.[9]

  • Collect urine at predetermined intervals, typically over 5 and 24 hours.[3][8]

  • Record the cumulative urine volume for each animal at each time point.

  • Centrifuge the collected urine samples to remove any particulate matter and store the supernatant at -20°C for biochemical analysis.

1.5. Biochemical Analysis of Urine

  • Electrolytes (Na+, K+, Cl-): Analyze the concentration of sodium, potassium, and chloride ions in the urine samples. This can be performed using a flame photometer for Na+ and K+ or an automated electrolyte analyzer.[8][12]

  • Calculations: From the primary data, several key parameters can be calculated to interpret the diuretic profile of the test compound.

    • Total Urine Output (mL/kg): The cumulative volume excreted over the collection period.

    • Diuretic Action: (Urine output of test group) / (Urine output of control group).[3]

    • Diuretic Activity: (Diuretic action of test group) / (Diuretic action of standard group).[2][3]

    • Total Electrolyte Excretion (mmol/kg): Concentration of ion (mmol/L) × Urine Volume (L/kg).

    • Natriuretic/Saluretic Ratios: Calculate Na+/K+ and Cl-/(Na++K+) ratios. A Cl-/(Na++K+) ratio between 0.8 and 1.0 suggests the absence of carbonic anhydrase inhibition, while a decreasing ratio indicates potential CA inhibition.[9]

1.6. Data Presentation

Results should be presented as mean ± SEM. Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's or Tukey's test.

ParameterVehicle ControlStandard (Furosemide)Test Compound (50 mg/kg)
Urine Volume (mL/24h) 10.5 ± 1.225.8 ± 2.122.4 ± 1.9
Na+ Excretion (mmol/24h) 1.5 ± 0.24.8 ± 0.44.1 ± 0.3
K+ Excretion (mmol/24h) 0.8 ± 0.11.9 ± 0.22.5 ± 0.2
Cl- Excretion (mmol/24h) 1.7 ± 0.25.1 ± 0.53.0 ± 0.3
Na+/K+ Ratio 1.882.531.64
Cl-/(Na++K+) Ratio 0.740.760.45
*Hypothetical data; p<0.05 compared to Vehicle Control.

Part 2: Elucidating the Mechanism of Action

If a thiadiazole compound demonstrates significant diuretic activity in vivo, the next logical step is to investigate its molecular mechanism. For thiadiazoles, the primary expected target is carbonic anhydrase.[6][13]

Mechanism Focus: Carbonic Anhydrase Inhibition

Carbonic anhydrase in the proximal tubule facilitates the reabsorption of NaHCO₃. Its inhibition prevents this reabsorption, leading to bicarbonate-rich, alkaline urine and diuresis.

Caption: Mechanism of carbonic anhydrase inhibition by thiadiazoles.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

2.1. Principle

This assay measures the ability of a test compound to inhibit the enzymatic activity of carbonic anhydrase (typically bovine erythrocyte CA-II as it is readily available and highly homologous to human CA-II).[14] The assay follows the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causing a pH change that can be monitored.

2.2. Materials

  • Purified Carbonic Anhydrase (e.g., from bovine erythrocytes).

  • Test thiadiazole compounds and Acetazolamide (standard inhibitor).

  • Tris buffer.

  • CO₂-saturated water (substrate).

  • pH meter or spectrophotometer with a pH indicator dye.

2.3. Step-by-Step Procedure

  • Prepare solutions of the test compounds and acetazolamide in an appropriate solvent (e.g., DMSO).

  • In a reaction vessel maintained at a constant temperature (e.g., 4°C), add Tris buffer and the enzyme solution.

  • Add the test compound or standard inhibitor at various concentrations and incubate for a short period.

  • Initiate the reaction by adding a known volume of CO₂-saturated water.

  • Monitor the time it takes for the pH to drop by a specific unit (e.g., from 8.7 to 6.7) using a pH-stat method or by monitoring the absorbance change of a pH indicator.[13]

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.[6]

Part 3: Advanced Mechanistic and Safety Evaluation

For lead compounds, further studies can provide a more detailed understanding of their renal pharmacology and safety profile.

Protocol 3: Western Blot for Aquaporin-2 Expression

3.1. Rationale

Aquaporin-2 (AQP2) is a vasopressin-regulated water channel in the collecting ducts, crucial for concentrating urine.[15][16] Changes in its expression can indicate an indirect effect of the diuretic on the kidney's water handling mechanisms. For example, some diuretic treatments can lead to changes in AQP2 expression.[15][17]

3.2. Abbreviated Procedure

  • Following the in vivo study (Protocol 1), harvest the kidneys from the animals.

  • Isolate total protein from the renal medulla.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for AQP2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and quantify the band intensity.

  • Normalize AQP2 expression to a housekeeping protein (e.g., β-actin or GAPDH).

Protocol 4: Histopathological Examination of Kidneys

4.1. Rationale

It is critical to assess whether the diuretic effect of the test compound is accompanied by any renal toxicity. Histopathological analysis can reveal signs of cellular damage, inflammation, or other abnormalities.[18][19][20]

4.2. Abbreviated Procedure

  • Harvest kidneys from the animals in the in vivo study.

  • Fix the kidneys in 10% neutral buffered formalin.

  • Process the tissues, embed them in paraffin, and cut thin sections (4-5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope by a qualified pathologist for any changes in the glomeruli, tubules, interstitium, and blood vessels.[21]

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to evaluating the diuretic potential of novel thiadiazole compounds. By progressing from a comprehensive in vivo screening model to targeted in vitro mechanistic assays, researchers can efficiently identify promising candidates and characterize their pharmacological profile. This structured methodology ensures scientific rigor and generates the critical data needed for advancing new diuretic therapies from the laboratory to clinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Diuretic Properties of Thiadiazole Derivatives in Animal Models.
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). GSC Biological and Pharmaceutical Sciences.
  • Screening of Diuretics M.PHARM PHARMACOLOGY. (n.d.). Slideshare.
  • Alemu, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica.
  • Khan, I., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Diuretics screening models. (2017). Slideshare.
  • Gagnon, M., et al. (2025). Small-molecule screen identifies inhibitors of the neuronal K-CI cotransporter KCC2. PNAS.
  • Knepper, M. A. (1997). Long-term regulation of aquaporins in the kidney. American Journal of Physiology-Renal Physiology.
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). World Journal of Advanced Research and Reviews.
  • SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012). PharmaTutor.
  • Hufnagle, K. G., et al. (1996). Histological long-term outcome of furosemide-induced nephrocalcinosis in the young rat. Pediatric Nephrology.
  • Diuretics associated acute kidney injury: clinical and pathological analysis. (2015). Renal Failure.
  • Altintop, M. D., et al. (2016). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Thiazide Diuretics. (n.d.). Lecturio.
  • Research of Diuretic Action of 5-Substituted Derivatives of 1,3,4-Thiadiazole. (n.d.). Avicenna.
  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. PNAS.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2023). RSC Advances.
  • Chen, K. H., et al. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Chemical & Pharmaceutical Bulletin.
  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. (2013). BMC Cell Biology.
  • Bostancı, H. E., et al. (2023). Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities. SAR and QSAR in Environmental Research.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). Biopolymers and Cell.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025). Biopolymers and Cell.
  • Vasdev, S., et al. (2014). A Pilot Study Comparing Furosemide and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease. Journal of Clinical Hypertension.
  • Diurnal function and expression of aquaporins in the mouse kidney. (2019). American Journal of Physiology-Renal Physiology.
  • Araoye, M. A., et al. (1978). Furosemide compared with hydrochlorothiazide. Long-term treatment of hypertension. JAMA.
  • Application Note: High-Throughput Screening for Inhibitors of the Na+/K+/2Cl- Cotransporter (NKCC). (n.d.). Benchchem.
  • Anderson, J., et al. (1971). Treatment of benign essential hypertension: comparison of furosemide and hydrochlorothiazide. Ugeskrift for Laeger.
  • Dussol, B., et al. (2005). A randomized trial of furosemide vs hydrochlorothiazide in patients with chronic renal failure and hypertension. Nephrology Dialysis Transplantation.
  • L'Abbate, A., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Cell Biology.
  • Diuretics. (n.d.). CV Pharmacology.
  • Thiazide. (n.d.). Wikipedia.
  • Deen, P. M., et al. (2002). Aquaporins: The renal water channels. Indian Journal of Nephrology.
  • Urinary sodium analysis: The key to effective diuretic titration? European Journal of Heart Failure expert consensus document. (2024). European Journal of Heart Failure.
  • Wulkan, R. W., et al. (1990). Automated determination of urinary Na+, K+, chloride, inorganic phosphate, urea, and creatinine without sample dilution, with the "RA-XT". Clinical Chemistry.
  • Martens, P., et al. (2024). Urinary sodium analysis: The key to effective diuretic titration? European Journal of Heart Failure expert consensus document. European Journal of Heart Failure.
  • Bedford, J. J., et al. (2003). Aquaporin expression in normal human kidney and in renal disease. Journal of the American Society of Nephrology.
  • A Pilot Study Comparing Furosemide and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease. (2025). ResearchGate.
  • Effects of imidapril treatment on aquaporin-2 expression in the kidneys and excretion in the urine of hypertensive rats. (2015). Experimental and Therapeutic Medicine.
  • Histopathological examination of kidney slides of different treatment groups. (n.d.). ResearchGate.
  • Urinary sodium (Na+, a), chloride (Cl–, b), potassium (K+, c)... (n.d.). ResearchGate.
  • How can spot urine sodium be used to assess diuretic response in patients with heart failure?. (2025). Dr.Oracle.
  • Evaluation of Renal Histopathological Changes, as a Predictor of Recoverability of Renal Function Following Pyeloplasty for Ureteropelvic Junction Obstruction. (2015). Journal of Clinical and Diagnostic Research.

Sources

Application Notes & Protocols for the Development of Novel Anticancer Agents from 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] This is attributed to its bioisosteric similarity to pyrimidines, allowing it to interfere with DNA replication and other crucial cellular processes.[2][3] This document provides a comprehensive guide for researchers engaged in the development of novel anticancer agents based on the 2-Benzylthio-5-amino-1,3,4-thiadiazole core structure. We present detailed protocols for the synthesis of derivatives, their preliminary in vitro evaluation for cytotoxic activity, and subsequent mechanistic studies, including apoptosis induction and cell cycle analysis. The methodologies are designed to be robust and reproducible, providing a clear pathway from chemical synthesis to biological characterization.

Introduction: The Rationale for Targeting Cancer with 1,3,4-Thiadiazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of more effective and selective therapeutic agents.[4] Heterocyclic compounds are a cornerstone of modern drug discovery, and the 1,3,4-thiadiazole ring, in particular, is a versatile pharmacophore.[1] Its mesoionic character facilitates crossing cellular membranes, enhancing interaction with biological targets and offering the potential for high efficacy and selectivity.[4]

The this compound scaffold serves as an excellent starting point for derivatization. The 5-amino group provides a reactive handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). The benzylthio group at the 2-position can also be modified, and its presence often contributes to hydrophobic interactions within target protein binding pockets, potentially enhancing inhibitory activity.[5] Published research has demonstrated that derivatives of this core structure exhibit potent cytotoxic effects against various human cancer cell lines, including breast, prostate, and glioblastoma.[3][6]

This guide will walk researchers through a logical workflow, from the synthesis of a candidate library to the critical assays required to identify promising lead compounds.

Synthesis of this compound and Its Derivatives

The development of a library of novel agents begins with a robust and scalable synthetic strategy. The general approach involves a two-step process: S-alkylation of the precursor followed by N-acylation or other modifications at the amino group.

Synthesis of the Core Scaffold: this compound

The parent compound is synthesized via the selective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol. This precursor is readily prepared from the cyclization of thiosemicarbazide with carbon disulfide.[5]

Protocol 1: Synthesis of this compound

  • Step 1: Dissolution. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Step 2: Deprotonation. Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution and stir at room temperature for 30 minutes to form the thiolate salt.

  • Step 3: S-Alkylation. Add benzyl chloride or benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Step 4: Reaction. Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Step 5: Work-up and Purification. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[7]

Strategy for Derivative Synthesis

The primary site for derivatization is the 5-amino group. By reacting the core scaffold with various acyl chlorides, sulfonyl chlorides, or isocyanates, a diverse library of amide, sulfonamide, or urea derivatives can be generated. This allows for systematic exploration of how different substituents affect anticancer activity. For instance, Aliabadi et al. (2013) successfully synthesized a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives to probe SAR.[6]

G cluster_0 Synthesis Workflow Precursor 5-Amino-1,3,4-thiadiazole-2-thiol Core This compound (Core Scaffold) Precursor->Core S-alkylation (Benzyl Halide) Library Library of Novel Derivatives (e.g., Amides, Ureas) Core->Library N-acylation / Derivatization (at 5-amino group)

Caption: Synthetic workflow for generating a library of anticancer agents.

In Vitro Anticancer Screening: A Three-Phase Approach

Once a library of compounds has been synthesized and purified, a systematic in vitro evaluation is necessary to identify promising candidates. We propose a tiered approach: primary cytotoxicity screening, followed by mechanistic assays for apoptosis and cell cycle arrest for the most potent compounds.

Phase 1: Cytotoxicity Screening (MTT Assay)

The initial screen aims to determine the concentration-dependent cytotoxic effect of the novel compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[9]

Protocol 2: MTT Cell Viability Assay

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]).[10]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • MTT solution (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well flat-bottom plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Phase 2: Apoptosis Induction (Annexin V/PI Assay)

A key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis.[1] The Annexin V-FITC/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for detecting and quantifying apoptosis.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a DNA-binding dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Cold PBS.

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[4]

    • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[4]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Collect at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

G cluster_1 In Vitro Screening Workflow Start Synthesized Compound Library MTT Phase 1: MTT Assay (Cytotoxicity Screening) Start->MTT Select Identify Potent Compounds (Low IC50 Values) MTT->Select Apoptosis Phase 2: Annexin V/PI Assay (Apoptosis Analysis) Select->Apoptosis CellCycle Phase 3: Cell Cycle Analysis (PI Staining) Select->CellCycle Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead

Caption: Tiered workflow for in vitro screening of novel compounds.

Phase 3: Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents exert their effect by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can subsequently trigger apoptosis. Flow cytometry using PI staining allows for the analysis of cell distribution in different phases of the cell cycle based on DNA content.

Protocol 4: Cell Cycle Analysis by PI Staining

  • Materials:

    • Ice-cold 70% Ethanol.

    • PI Staining Solution (containing PI and RNase A in PBS).

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest all cells as described in the apoptosis protocol.

    • Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA to prevent its staining by PI.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Systematic data presentation is critical for evaluating SAR and making informed decisions.

Cytotoxicity Data

Summarize the IC₅₀ values in a structured table. This allows for easy comparison of the potency of different derivatives across multiple cell lines.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for Novel 1,3,4-Thiadiazole Derivatives

Compound IDR-Group (at 5-amino position)MCF-7 (Breast)PC-3 (Prostate)A549 (Lung)
Core -H> 100> 100> 100
D-01 -C(O)CH₃45.2 ± 3.168.5 ± 5.481.3 ± 6.2
D-02 -C(O)Ph15.8 ± 1.222.1 ± 2.535.7 ± 3.8
D-03 -C(O)-(4-Cl-Ph)9.5 ± 0.814.6 ± 1.119.4 ± 2.0
D-04 -C(O)-(4-OCH₃-Ph)11.2 ± 0.918.9 ± 1.525.1 ± 2.2
Doxorubicin Positive Control0.9 ± 0.11.5 ± 0.21.1 ± 0.1
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Mechanistic Insights

An accumulation of cells in a specific cell cycle phase (e.g., G2/M) coupled with an increase in the Annexin V positive population suggests that the compound induces cell cycle arrest followed by apoptosis. This mechanism is a desirable trait for an anticancer agent.

G cluster_2 Proposed Mechanism of Action Compound Thiadiazole Derivative CellCycle Cell Cycle Arrest (e.g., at G2/M Phase) Compound->CellCycle Mitochondria Mitochondrial Pathway (Bax/Bcl-2 Modulation) CellCycle->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a lead compound.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The synthetic routes are accessible, and the core structure is amenable to chemical modification to optimize potency and selectivity. By employing the systematic screening workflow detailed in these application notes—progressing from broad cytotoxicity testing to specific mechanistic assays—researchers can efficiently identify and characterize lead compounds with significant therapeutic potential. Further investigation into the specific molecular targets (e.g., kinases, tubulin) of the most active compounds will be a critical next step in their preclinical development.

References

  • LookChem. (n.d.). Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(Suppl), 121–126. Retrieved from [Link]

  • Saczewski, J., & Rybczynska, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(23), 4358. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • Di Micco, S., Musella, S., & Greco, I. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. Retrieved from [Link]

  • Bepls. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Evolution and Pharmaceutical Legal Science. Retrieved from [Link]

  • Ilies, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8056. Retrieved from [Link]

  • Ayati, A., et al. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Medicinal Chemistry Research, 29, 2000-2010. Retrieved from [Link]

  • Ganai, A. M., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 716-745. Retrieved from [Link]

  • Dai, H., et al. (2016). Thiadiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(6), 670-690. Retrieved from [Link]

  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. Retrieved from [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. Retrieved from [Link]

  • Kamal, A., & Kumar, G. B. (2016). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Current Drug Discovery Technologies, 13(3), 143-156. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Bioassays for anticancer activities. In Methods in Molecular Biology. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Frontiers Media. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ResearchGate. (2023). Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Institutes of Health. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Retrieved from [Link]

  • MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

  • National Institutes of Health. (2015). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • PubMed. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Retrieved from [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Structure-Activity Relationship Study of 2-Substituted- 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

Sources

synthesis of novel derivatives from 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Bioactive Scaffolds from 2-Benzylthio-5-amino-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically significant scaffold" present in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthetic derivatization of this compound. This starting material is particularly valuable as it possesses two primary reactive sites: the nucleophilic 5-amino group and the benzylthio moiety at the 2-position, offering multiple avenues for structural modification to generate novel molecular entities with therapeutic potential.[6][7] We present validated protocols for key transformations, explain the chemical principles behind the experimental choices, and provide guidance for the characterization of the resulting derivatives.

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Core

The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and other biologically relevant heterocycles, allowing it to interact with a wide range of biological targets.[4][5] Marketed drugs such as the diuretic Acetazolamide and the antimicrobial Cefazolin feature this core structure, highlighting its clinical significance.[5] The starting material, this compound, is an ideal platform for library synthesis. The 5-amino group serves as a versatile handle for introducing diverse functionalities, while the benzylthio group at the 2-position modulates the electronic properties and lipophilicity of the molecule. This guide will focus on leveraging the reactivity of the 5-amino group to synthesize three major classes of derivatives: Schiff bases, N-acyl amides, and azo dyes.

Overview of Synthetic Strategies

The primary reactive center for derivatization on this compound is the exocyclic amino group at the C5 position. Its nucleophilicity allows for a range of classical organic transformations. The following diagram illustrates the main synthetic pathways explored in this guide.

G start 2-Benzylthio-5-amino- 1,3,4-thiadiazole product1 Schiff Bases (Imines) start->product1 Imine Condensation product2 N-Acyl Derivatives (Amides) start->product2 N-Acylation product3 Azo Dyes start->product3 Diazotization & Coupling reagent1 Aromatic Aldehyde (R-CHO) Ethanol, Acetic Acid (cat.) reagent2 Acyl Chloride / Anhydride (R-COCl) Base (e.g., Pyridine) reagent3 1. NaNO2, HCl (0-5°C) 2. Coupling Agent (e.g., 2-Naphthol)

Caption: Key synthetic pathways from this compound.

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and justifications. All reagents should be of analytical grade and used as received unless otherwise noted.

Protocol 1: Synthesis of Schiff Base Derivatives via Imine Condensation

The formation of a Schiff base (an imine) by reacting the primary amino group with an aldehyde is a robust and widely used method to introduce new aromatic or aliphatic moieties.[8][9] This reaction is typically catalyzed by a small amount of acid.

Workflow Diagram: Schiff Base Synthesis

Sources

Introduction: Evaluating the Cytotoxic Potential of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed, field-proven protocol for assessing the cytotoxic effects of 2-Benzylthio-5-amino-1,3,4-thiadiazole derivatives using the MTT assay. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, serving as a reliable method for quantifying cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This colorimetric assay is particularly valuable for the initial screening of novel chemical entities to determine their potential therapeutic efficacy or toxicity.[4][5][6]

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including promising anticancer properties.[7][8][9][10] The this compound scaffold, in particular, has been explored for its potential as a basis for new therapeutic agents.[7][11] Consequently, a precise and validated protocol to evaluate their impact on cell viability is a critical first step in the preclinical development pipeline.

This application note provides a comprehensive, step-by-step protocol for the MTT assay tailored to this specific class of compounds, addressing common challenges such as compound solubility and offering insights into data interpretation and troubleshooting.

The Scientific Principle of the MTT Assay

The MTT assay's mechanism is centered on the enzymatic conversion of a tetrazolium salt into a colored formazan product by living cells.[12][13]

  • Cellular Uptake and Reduction : The water-soluble, yellow MTT tetrazolium salt is readily taken up by viable cells.[14]

  • Enzymatic Conversion : In the mitochondria of metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[1][2][13][15][16] This reduction process converts the yellow MTT into an insoluble purple formazan crystal.[14]

  • Quantification : The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][12] These crystals are then solubilized using a solvent, most commonly Dimethyl Sulfoxide (DMSO).[13][14][15] The resulting purple solution's absorbance is measured with a spectrophotometer (plate reader), providing a quantitative measure of cell viability.

Caption: Mechanism of the MTT assay.

Protocol: MTT Assay for this compound Derivatives

This protocol is optimized for adherent cell lines cultured in 96-well microtiter plates.

Part 1: Materials and Reagents

Equipment:

  • Calibrated single and multichannel pipettes

  • Sterile pipette tips (aerosol-resistant)

  • 96-well flat-bottom sterile tissue culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Inverted microscope

  • Microplate reader with absorbance detection (570 nm and 630 nm filters)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

Reagents and Consumables:

  • Cell Line: Appropriate cancer or normal cell line (e.g., MCF-7, A549, HEK293). Ensure cells are healthy and in the logarithmic growth phase.[17]

  • Test Compounds: this compound derivatives.

  • Complete Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA Solution (0.25%)

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Molecular biology grade.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade.

  • Positive Control (Optional): Doxorubicin or another known cytotoxic agent.

Part 2: Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Under sterile conditions, dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][18][19]

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., wrapped in aluminum foil).[18][19]

    • Store at 4°C for short-term use (up to one month) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][19]

  • Test Compound Stock Solutions (e.g., 20 mM):

    • Thiadiazole derivatives often exhibit poor aqueous solubility.[20][21][22] Therefore, prepare a high-concentration primary stock solution in 100% DMSO.[23][24]

    • Accurately weigh the compound and dissolve it in the appropriate volume of DMSO to achieve the desired concentration (e.g., 20 mM).

    • Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[25]

  • Solubilization Solution:

    • 100% cell culture grade DMSO is highly effective and commonly used.[15] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

Part 3: Experimental Procedure

Caption: Experimental workflow for the MTT assay.

Step 1: Cell Seeding

  • Culture and expand the chosen cell line according to standard protocols (e.g., ATCC guidelines).[26][27][28][29]

  • Harvest cells that are in the exponential growth phase (typically 70-80% confluent).

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density. This density must be optimized for each cell line to ensure that cells are still in the logarithmic growth phase at the end of the assay. A typical starting range is 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect," avoid using the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS or medium.[30]

  • Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[31]

Step 2: Compound Treatment

  • On the day of treatment, prepare serial dilutions of the this compound derivatives from your DMSO stock solution in complete culture medium.

  • Crucial: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5% to prevent solvent-induced cytotoxicity.[25]

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

  • Establish Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration wells. This represents 100% cell viability.

    • Blank Control: Wells containing 100 µL of complete medium without cells. This is used for background subtraction.[1]

    • Positive Control (Optional): Treat cells with a known cytotoxic agent to confirm assay performance.

Step 3: Incubation

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental objective.

Step 4: MTT Addition and Incubation

  • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[3]

  • Gently mix by tapping the plate.

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.[31] Monitor the formation of the purple precipitate under an inverted microscope.

Step 5: Formazan Solubilization

  • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cell layer.[1][19]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][23]

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete and uniform solubilization.[1][19]

Step 6: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1][15]

  • If significant background from cellular debris is a concern, a reference wavelength of 630 nm can be used for subtraction.[1]

  • Ensure the plate is read within 1 hour of adding the solubilization solution.[1]

Data Analysis and Interpretation

ParameterFormula / MethodPurpose
Corrected Absorbance Absorbance (570 nm) - Absorbance (Blank)To subtract the background absorbance from the culture medium.
Percentage Cell Viability (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100To normalize the data and express viability relative to the untreated control.
IC₅₀ Value Plot % Cell Viability vs. log[Compound Concentration]. Fit a sigmoidal dose-response curve using non-linear regression analysis.To determine the concentration of the compound that inhibits 50% of cell viability. This is the primary measure of cytotoxic potency.[32]

Software: GraphPad Prism, Origin, or Microsoft Excel with appropriate add-ins are recommended for performing non-linear regression and calculating IC₅₀ values.[32][33][34]

Troubleshooting and Scientific Integrity

A robust assay is a self-validating one. Below are common issues and field-proven solutions to ensure the integrity of your results.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination (bacteria/yeast can reduce MTT).[35] - Interference from phenol red in the medium.[17][36] - Intrinsic reducing properties of the test compound.- Maintain strict aseptic technique.[35] - Use phenol red-free medium during the MTT incubation step.[17][36] - Run a compound-only control (compound + medium + MTT, no cells) to check for direct MTT reduction.
Low Absorbance Readings - Cell seeding density is too low.[17] - Insufficient incubation time with MTT reagent.[17] - Cells are unhealthy or not in the logarithmic growth phase.- Optimize cell seeding density with a preliminary titration experiment.[17][31] - Increase MTT incubation time (up to 4 hours is standard).[17] - Use cells at a low passage number and ensure they are >95% viable before seeding.[17]
High Variability Between Replicates - Uneven cell seeding due to clumping. - Pipetting errors.[30] - Incomplete dissolution of formazan crystals.[30] - "Edge effect" due to evaporation in outer wells.[30]- Ensure a homogenous single-cell suspension before and during plating. - Calibrate pipettes regularly and use consistent technique.[30] - Visually inspect wells to confirm complete dissolution; increase shaking time if needed. - Fill peripheral wells with sterile PBS and exclude them from data analysis.[30]
Compound Precipitation - The compound has low solubility in the aqueous culture medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic (<0.5%). - Visually inspect the wells for precipitate after adding the compound dilutions. If observed, the tested concentration may be too high for the assay.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • MTT assay. Wikipedia. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • How can I calculate IC50 from mtt results? ResearchGate. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • How to calculate IC50 from MTT assay. YouTube. [Link]

  • Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins. ACS Publications. [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. SpringerLink. [Link]

  • MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. NIH National Center for Biotechnology Information. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NIH National Center for Biotechnology Information. [Link]

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. NIH National Center for Biotechnology Information. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]

  • Thiadiazole derivatives in clinical trials. ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Benzylthio-5-amino-1,3,4-thiadiazole for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,3,4-Thiadiazole in Modern Drug Discovery

The 1,3,4-thiadiazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that is recurrent in a multitude of biologically active compounds.[1][2][3] Its inherent physicochemical properties, including its planarity, high electron density, and capacity for hydrogen bonding, make it an ideal framework for designing potent and selective enzyme inhibitors.[3] This guide focuses on a specific, yet versatile, derivative of this class: 2-Benzylthio-5-amino-1,3,4-thiadiazole . This compound serves as a valuable starting point and key intermediate for the synthesis of a diverse library of enzyme inhibitors targeting a range of therapeutic areas, from oncology to infectious diseases.[4][5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in enzyme inhibitor development. We will delve into its synthesis, explore its utility as a scaffold for targeting various enzyme classes, and provide detailed, field-proven protocols for its application in enzyme inhibition assays.

Chemical Profile and Synthesis

This compound is a heterocyclic compound with the following key characteristics:

PropertyValueReference
CAS Number 25660-71-3[7]
Molecular Formula C₉H₉N₃S₂[5]
Molecular Weight 223.31 g/mol [5]
Melting Point 159°C[5]
Appearance Solid[6]

The synthesis of this compound is typically achieved through the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide.[7] This straightforward and efficient reaction allows for the facile introduction of the benzylthio moiety, a key feature for subsequent derivatization and interaction with enzyme active sites. The precursor, 5-amino-1,3,4-thiadiazole-2-thiol, can be synthesized from the reaction of thiosemicarbazide with carbon disulfide.[8]

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 S-Alkylation Thiosemicarbazide Thiosemicarbazide Precursor 5-amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Precursor + CS2, Base CS2 Carbon Disulfide Target 2-Benzylthio-5-amino- 1,3,4-thiadiazole Precursor->Target + Benzyl Halide BenzylHalide Benzyl Halide

General synthetic route to this compound.

Part 1: Application in Targeting Key Enzyme Families

The versatility of the this compound scaffold allows for its modification to target a wide array of enzyme families. The amino group at the 5-position serves as a convenient handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening.

Kinase Inhibition: A Cornerstone of Anticancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] The 1,3,4-thiadiazole scaffold has been successfully employed in the design of potent kinase inhibitors that compete with ATP for binding to the enzyme's active site.[2][9] Derivatives of this compound can be synthesized to target a variety of kinases implicated in tumorigenesis, including:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FLT3, which are involved in angiogenesis and cell proliferation.[2]

  • Non-Receptor Tyrosine Kinases: Including Abl and c-Src, which are critical in the pathogenesis of certain leukemias.[10][11]

  • Serine/Threonine Kinases: Such as B-Raf and Casein Kinase-2 (CK2), which are components of key signaling cascades that promote cancer cell survival.[1][3]

Data Presentation: Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives against Protein Kinases

Compound ID (Derivative)Target KinaseIC₅₀ (µM)Cancer Cell Line ApplicationReference
1Abl7.4Chronic Myelogenous Leukemia (K562)[1][10]
2B-Raf0.75Breast Cancer (MDA-MB-231, MCF-7)[1]
3VEGFR-20.058Breast Cancer (MDA-MB-231, MCF-7)[1]
4EGFR1.62 - 4.61Various (A549, MDA-MB-231, etc.)[1]
5CK215 - 25HeLa[3]
Carbonic Anhydrase Inhibition: From Diuretics to Anticancer Agents

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[12] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and, more recently, cancer.[13][14] The 1,3,4-thiadiazole-5-sulfonamide moiety is a classic pharmacophore for potent CA inhibition.[12][15] While this compound itself is not a sulfonamide, it serves as a precursor for the synthesis of novel CA inhibitors by modification of the 5-amino group to incorporate a sulfonamide functionality.

Data Presentation: Inhibitory Potency of 1,3,4-Thiadiazole Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformKᵢ (nM)Reference CompoundReference Kᵢ (nM)Reference
1,3,4-Thiadiazole Derivatives (5a-5d, 6a-6d)hCA I76.48 - 216.30Acetazolamide (AAZ)454.10[13]
2-Substituted 1,3,4-Thiadiazole-5-sulfonamidesCA II3.3 x 10⁻⁸ - 1.91 x 10⁻⁷ M (IC₅₀)--[12]
Urease Inhibition: Combating Ureolytic Pathogens

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[16] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[17] The 1,3,4-thiadiazole scaffold has been extensively investigated for its potent urease inhibitory activity.[16][17][18] Derivatives of this compound can be designed to interact with the active site of urease, offering a promising strategy for the development of novel anti-ulcer agents.

Data Presentation: Urease Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound Class/DerivativeIC₅₀ (µM)StandardStandard IC₅₀ (µM)Reference
5-nitrofuran-2-yl-thiadiazole acetamides0.94 - 6.78Thiourea22.50[19]
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides---[17]
1,3,4-oxadiazole-2-thione Mannich bases9.45 - 267.42--[17]

Part 2: Experimental Protocols

The following protocols provide a framework for utilizing this compound in the synthesis of inhibitor libraries and their subsequent evaluation in enzyme inhibition assays.

Protocol 1: General Synthesis of N-Substituted-5-(benzylthio)-1,3,4-thiadiazol-2-amines

This protocol describes a general method for the derivatization of the 5-amino group of this compound.

Materials:

  • This compound

  • Appropriate acyl chloride or sulfonyl chloride

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Acylation/Sulfonylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • Microplate reader (luminescence or fluorescence)

  • 384-well microplates

Procedure:

Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense_Inhibitor Dispense serial dilutions of inhibitor compounds (in DMSO) to microplate Start->Dispense_Inhibitor Add_Kinase Add target kinase enzyme to each well Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate to allow inhibitor-enzyme binding Add_Kinase->Incubate_1 Add_Substrate_ATP Add kinase substrate and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate to allow substrate phosphorylation Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop the reaction (optional, depending on detection method) Incubate_2->Stop_Reaction Add_Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Stop_Reaction->Add_Detection_Reagent Incubate_3 Incubate for signal development Add_Detection_Reagent->Incubate_3 Read_Plate Read plate on microplate reader (e.g., luminescence) Incubate_3->Read_Plate Analyze_Data Analyze data and calculate IC₅₀ values Read_Plate->Analyze_Data

Workflow for a generic in vitro kinase inhibition assay.
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the purified target kinase, diluted in kinase assay buffer, to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: After an appropriate incubation period for signal development, measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method for measuring urease activity and its inhibition.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Spectrophotometer

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare all reagents and solutions.

  • Assay Mixture: In the wells of a 96-well plate, add the following in order:

    • Phosphate buffer

    • Urease enzyme solution

    • Serial dilutions of the inhibitor compound (or DMSO for control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add urea solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add the phenol reagent to each well.

    • Add the alkali reagent to each well.

  • Final Incubation: Incubate at room temperature for 20 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at 625 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    • % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold for the development of novel enzyme inhibitors. Its straightforward synthesis and the reactivity of its amino group allow for the creation of extensive libraries of compounds for screening against a wide range of enzymatic targets. The demonstrated success of the 1,3,4-thiadiazole core in inhibiting kinases, carbonic anhydrases, and ureases underscores its significance in modern drug discovery.[1][12][17] The protocols provided herein offer a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug development programs, paving the way for the discovery of new therapeutics for a multitude of diseases.

References

  • Tariq, M., et al. (2017). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. Available from: [Link]

  • Stein, M., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed. Available from: [Link]

  • Eissa, I. H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. Available from: [Link]

  • Gül, H. İ., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. Available from: [Link]

  • Nazari Montazer, M., et al. (2022). Design, synthesis, docking study and urease inhibitory activity evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives. ResearchGate. Available from: [Link]

  • Abutaleb, N. S., et al. (2023). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Publications. Available from: [Link]

  • Eissa, I. H., et al. (2023). Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Cancer: Targeting Receptor Tyrosine Kinases, Apoptosis, and Epigenetic Pathways. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Anonymous. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available from: [Link]

  • Maren, T. H., & Wiley, C. E. (1954). 1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies. Journal of the American Chemical Society. Available from: [Link]

  • Ahmed, N., et al. (2023). Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. Available from: [Link]

  • Maren, T. H. (1956). Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. PubMed. Available from: [Link]

  • Senthilkumar, N., et al. (2023). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. PMC - NIH. Available from: [Link]

  • Anonymous. (n.d.). Urease inhibitors containing benzothiazole linked 1,3,4‐oxadiazole or oxime skeleton. ResearchGate. Available from: [Link]

  • Asadi, M., et al. (2022). Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies. PubMed. Available from: [Link]

  • Chem-Impex. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Available from: [Link]

  • Yurttaş, L., et al. (2021). Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling. PubMed Central. Available from: [Link]

  • Khan, I., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. Available from: [Link]

  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Available from: [Link]

  • Wujec, M., & Paneth, A. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available from: [Link]

  • Kumar, D., et al. (2023). Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity. OUCI. Available from: [Link]

  • LookChem. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Available from: [Link]

  • Anonymous. (n.d.). View of Synthesis and Biological Activities of Some New Derivatives Based on 2-amino-5-mercapto-1, 3, 4-Thiadiazole Containing Imide, β-Lactam Rings. Iraqi National Journal of Chemistry. Available from: [Link]

  • Matysiak, J. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available from: [Link]

  • Anonymous. (2016). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wujec, M., et al. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

  • Çetinkaya, E., et al. (2006). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available from: [Link]

  • Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: [Link]

  • Cepa, E., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. NIH. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BTAT-20260109

Version: 1.0

Introduction

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This important heterocyclic scaffold is a key intermediate in the development of various pharmaceutical agents, including antimicrobial and anticancer compounds.[1] This guide is structured to provide not only procedural details but also in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to empower you to optimize your reaction yields and product purity. We will delve into the critical aspects of the synthesis, from precursor preparation to final product purification, with a focus on the underlying chemical principles to ensure you can make informed decisions in your laboratory work.

Reaction Overview: The Synthetic Pathway

The most common and efficient route to this compound involves a two-step process. The first step is the synthesis of the precursor, 5-amino-1,3,4-thiadiazole-2-thiol, followed by the selective S-alkylation with a benzyl halide.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Precursor 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Precursor Thiosemicarbazide->Precursor + CS₂ + Base CS2 Carbon Disulfide (CS₂) Base_Step1 Base (e.g., KOH) FinalProduct This compound Precursor->FinalProduct Precursor->FinalProduct + Benzyl Halide + Base BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) Base_Step2 Base (e.g., K₂CO₃)

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Question 1: My yield of 5-amino-1,3,4-thiadiazole-2-thiol is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of the precursor often stem from incomplete reaction, side reactions, or issues during workup. Let's break down the potential causes and solutions.

  • Probable Cause 1: Inefficient Cyclization. The reaction of thiosemicarbazide with carbon disulfide in the presence of a base is a classic method for forming the 1,3,4-thiadiazole ring.[2][3] However, incomplete reaction is a common issue.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically several hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

      • Base Stoichiometry: An appropriate amount of base (e.g., potassium hydroxide or sodium carbonate) is critical.[3] Using a slight excess of the base can help drive the reaction to completion.

  • Probable Cause 2: Formation of Byproducts. A potential side reaction is the formation of 2,5-diamino-1,3,4-thiadiazole.

    • Solution:

      • Control of Stoichiometry: Careful control of the stoichiometry of carbon disulfide is important. An excess of thiosemicarbazide relative to carbon disulfide can favor the formation of the diamino byproduct.

      • Reaction Conditions: Running the reaction at a controlled temperature can help minimize side product formation.

  • Probable Cause 3: Product Loss During Workup. The product is precipitated by acidification of the reaction mixture.[2] If the pH is not optimal, or if the product has some solubility in the aqueous medium, you can lose a significant amount of your product.

    • Solution:

      • Careful Acidification: Acidify the reaction mixture slowly with cooling (e.g., in an ice bath) to a pH of around 5-6. Check the pH with a pH meter for accuracy.

      • Thorough Precipitation: After acidification, allow sufficient time for the product to fully precipitate. Chilling the mixture in an ice bath for an extended period can improve recovery.

      • Washing: Wash the filtered product with cold water to remove inorganic salts, but avoid excessive washing which can lead to product loss.

Question 2: My isolated 5-amino-1,3,4-thiadiazole-2-thiol is discolored. What causes this and how can I purify it?

Answer: Discoloration is often due to the presence of minor impurities or oxidation products.

  • Probable Cause: Residual Starting Materials or Side Products.

    • Solution: Recrystallization. The most effective method for purifying the precursor is recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[4]

      • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Step 2: S-Alkylation to this compound

Question 3: My S-alkylation reaction is giving a low yield of the desired product. What should I investigate?

Answer: Low yields in the S-alkylation step can be attributed to several factors, including incomplete reaction, competing side reactions (N-alkylation), and the quality of your reagents.

  • Probable Cause 1: Incomplete Reaction.

    • Solution:

      • Reaction Time and Temperature: The reaction can be run at room temperature or with gentle heating.[5] Monitor the reaction progress by TLC to determine the optimal reaction time.

      • Base Selection and Stoichiometry: A mild base is typically used to deprotonate the thiol, making it a more potent nucleophile. Anhydrous potassium carbonate is a common and effective choice.[6][7] Ensure at least one equivalent of the base is used.

      • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetone are generally preferred as they can dissolve the starting materials and facilitate the reaction.[5][6]

  • Probable Cause 2: Competing N-Alkylation. The starting material has two nucleophilic sites: the thiol (S) and the amino group (N). While S-alkylation is generally favored, N-alkylation can occur as a side reaction, leading to a mixture of products and a lower yield of the desired S-alkylated product.

    • Solution:

      • Choice of Base: The choice of base can influence the regioselectivity. A milder base like potassium carbonate tends to favor S-alkylation. Stronger bases can increase the nucleophilicity of the amino group, leading to more N-alkylation.

      • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for S-alkylation.

  • Probable Cause 3: Quality of Benzyl Halide. The purity of the benzyl halide is important. Old or improperly stored benzyl chloride or bromide can contain impurities or degradation products that can interfere with the reaction.

    • Solution:

      • Use Fresh or Purified Reagent: Use freshly opened or distilled benzyl halide for the best results.

Question 4: I am seeing multiple spots on my TLC plate after the S-alkylation reaction. How do I identify the byproduct and purify my desired product?

Answer: The presence of multiple spots on TLC likely indicates a mixture of the desired S-alkylated product, unreacted starting material, and potentially the N-alkylated byproduct.

  • Identification of Byproducts:

    • S- vs. N-Alkylated Product: The S- and N-alkylated isomers will have different polarities and thus different Rf values on a TLC plate. The N-alkylated product is often more polar.

    • Starting Material: Spotting the starting 5-amino-1,3,4-thiadiazole-2-thiol on the same TLC plate will help you identify any unreacted starting material.

  • Purification Strategy:

    • Recrystallization: Recrystallization is the most common method for purifying this compound. Ethanol is a suitable solvent for this purpose.[8]

      • Troubleshooting Recrystallization:

        • Oiling Out: If your product "oils out" instead of crystallizing, it may be due to impurities or cooling the solution too quickly. Try adding a bit more hot solvent to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[9]

        • Persistent Impurities: If recrystallization does not remove the impurities, column chromatography may be necessary.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

      • Solvent System Selection: The appropriate solvent system can be determined by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure adequate mixing.
Competing N-alkylationUse a milder base (e.g., K₂CO₃). Run the reaction at a lower temperature.
Poor quality of benzyl halideUse fresh or purified benzyl halide.
Impure Product Presence of starting materialMonitor reaction to completion using TLC.
Formation of N-alkylated isomerOptimize reaction conditions for S-alkylation. Purify by recrystallization or column chromatography.
Purification Issues Product oils out during recrystallizationUse more solvent, cool slowly, scratch the flask, or use a seed crystal.[9]
Impurities co-crystallize with the productTry a different recrystallization solvent system. Perform column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the S-alkylation step?

A1: Polar aprotic solvents are generally the best choice for this S-alkylation reaction. Dimethylformamide (DMF) and acetone are commonly used and give good results.[5][6] They effectively dissolve the starting materials and facilitate the nucleophilic substitution reaction.

Q2: Which base should I use for the S-alkylation, and in what quantity?

A2: A mild inorganic base such as anhydrous potassium carbonate is highly recommended.[6][7] It is effective at deprotonating the thiol to form the more nucleophilic thiolate, while minimizing the deprotonation of the amino group, thus favoring S-alkylation. Use at least one equivalent of the base, and a slight excess (e.g., 1.1-1.2 equivalents) can help ensure the reaction goes to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: You should expect to see signals for the aromatic protons of the benzyl group, a singlet for the methylene (-CH₂-) protons of the benzyl group, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the thiadiazole ring and the benzyl group.

  • FT-IR: Look for characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, and C=N and C-S stretching of the thiadiazole ring.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, always follow standard laboratory safety procedures.

  • Thiosemicarbazide and Carbon Disulfide: These are toxic and should be handled in a well-ventilated fume hood. Carbon disulfide is also highly flammable.

  • Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and irritants. Handle them with care in a fume hood.

  • Solvents: DMF is a skin irritant and should be handled with appropriate gloves.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Protocol_1 A 1. Dissolve thiosemicarbazide and KOH in ethanol. B 2. Add carbon disulfide dropwise with stirring. A->B C 3. Reflux the reaction mixture for several hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Cool the mixture and acidify with HCl to pH 5-6. D->E F 6. Collect the precipitate by filtration. E->F G 7. Wash the product with cold water and dry. F->G H 8. Recrystallize from ethanol for purification. G->H

Caption: Workflow for the synthesis of the precursor.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.[2]

  • To this stirred solution, add carbon disulfide (1.05 eq) dropwise. The addition should be done carefully as the reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with a solution of hydrochloric acid (e.g., 10% HCl) with external cooling until the pH reaches 5-6. A precipitate should form.[2]

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound

Protocol_2 A 1. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol and K₂CO₃ in DMF. B 2. Add benzyl chloride dropwise at room temperature. A->B C 3. Stir the reaction mixture for several hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Pour the reaction mixture into ice-water to precipitate the product. D->E F 6. Collect the precipitate by filtration. E->F G 7. Wash the product with water and dry. F->G H 8. Recrystallize from ethanol for purification. G->H

Caption: Workflow for the S-alkylation step.

  • In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dimethylformamide (DMF).[5]

  • To this stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours, or until TLC analysis shows the disappearance of the starting material.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and inorganic salts.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound as a solid.[8]

References

  • Benchchem. (2025).
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • ResearchGate. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • Synthesis and identification of some deriv
  • Benchchem. (2025).
  • lookchem. (n.d.). Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • Current Organic Synthesis. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles.
  • Biopolymers and Cell. (2021).
  • ResearchGate. (n.d.). S-alkylation reaction aromatic benzyl halide. Retrieved from [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol.
  • Current Organic Synthesis. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles.
  • Current Organic Synthesis. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-(benzylthio)-1, 3, 4-thiadiazole, min 98% (HPLC), 1 gram.
  • Current Organic Synthesis. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

  • Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount for reliable downstream applications and for meeting regulatory standards. This guide provides practical, field-proven insights into the most effective purification techniques for this molecule, focusing on recrystallization and column chromatography.

Understanding Your Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.

PropertyValueSource(s)
Appearance White to light yellow powder or crystalline solid[1]
Molecular Formula C₉H₉N₃S₂[1]
Molecular Weight 223.32 g/mol [1]
Melting Point 157-162 °C[3]
Solubility Soluble in polar organic solvents like DMF and DMSO; slightly soluble in methanol and ethanol; sparingly soluble in water and non-polar organic solvents.[4]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent. Here are several strategies to address this:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation level, then allow it to cool slowly.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation. Insulate the flask to allow for gradual cooling. You can also let the solution cool to just above the oiling-out temperature and then introduce a seed crystal.

  • Change the Solvent System: If the issue persists, your chosen solvent may not be ideal. A solvent pair, such as ethanol/water or DMF/water, can be effective. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol or DMF) at an elevated temperature, and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[5]

Question: The yield from my recrystallization is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor. Consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize crystal formation.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of your product.

  • Second Crop of Crystals: Concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Question: My recrystallized product is still colored. How can I remove colored impurities?

Answer: If your product has a persistent yellow or brownish tint, it is likely due to colored impurities. The use of activated charcoal can be effective:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Adding charcoal to a solution at or near its boiling point can cause vigorous bumping. Always cool the solution slightly before adding charcoal.

Column Chromatography Troubleshooting

Question: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Streaking is often a sign of overloading the stationary phase or poor solubility in the mobile phase. Here's how to address it:

  • Reduce the Amount of Sample Loaded: Overloading is a common cause of streaking. Use a smaller amount of your crude product for the column.

  • Improve Solubility: Ensure your compound is fully dissolved in the minimum amount of solvent before loading it onto the column. If the compound is not very soluble in your mobile phase, consider a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of your column.[6]

  • Adjust the Mobile Phase Polarity: Streaking can also occur if the mobile phase is not polar enough to effectively move the compound down the column. Try increasing the polarity of your eluent system. For aminothiadiazoles, adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture can improve peak shape.

Question: I am not getting good separation between my product and an impurity. What can I do?

Answer: Poor separation indicates that the chosen mobile phase is not optimal for resolving the components of your mixture.

  • Optimize the Solvent System with TLC: Before running a column, experiment with different solvent systems using TLC. Aim for a solvent system that gives your product an Rf value of around 0.25-0.35 and provides the largest possible separation from the impurity.

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your product. This can significantly improve separation.

  • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, you might consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity.

Question: My compound seems to be stuck on the column and won't elute. What should I do?

Answer: If your compound is not eluting, it is likely too polar for the chosen mobile phase.

  • Drastically Increase the Polarity of the Mobile Phase: You can try flushing the column with a much more polar solvent system, such as 10% methanol in dichloromethane or even adding a small amount of acetic acid or triethylamine to the mobile phase to help elute acidic or basic compounds, respectively.

  • Check for Decomposition: It is possible that your compound is not stable on silica gel and has decomposed. You can test for this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[7]

Part 2: Frequently Asked Questions (FAQs)

What is the best general purification method for this compound?

For most lab-scale purifications, a two-step approach is recommended. First, perform a recrystallization from a suitable solvent like ethanol to remove the bulk of the impurities.[3] If the product is still not of the desired purity, follow up with column chromatography on silica gel.

What are the most likely impurities in a synthesis of this compound?

The synthesis typically involves the S-benzylation of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide.[4] Therefore, the most common impurities are:

  • Unreacted 5-amino-1,3,4-thiadiazole-2-thiol: This starting material is more polar than the product.

  • Unreacted benzyl halide: This is generally less polar than the product.

  • Dibenzyl disulfide: A potential byproduct from the oxidation of benzyl mercaptan, which could be formed under certain conditions.

  • N-benzylated byproduct: While S-alkylation is generally favored, some N-alkylation on the amino group or the thiadiazole ring may occur as a minor side reaction.

How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • TLC Visualization: this compound has a UV-active chromophore, so it can be easily visualized under a UV lamp (254 nm). You can also use a general stain like potassium permanganate or a specific stain for amines if needed.[8]

  • Choosing a TLC Solvent System: A good starting point for a TLC solvent system is a mixture of ethyl acetate and hexane. A 30-50% ethyl acetate in hexane mixture should give a good Rf value for the product.

What analytical techniques should I use to confirm the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of a final compound. A purity of >98% is often required for pharmaceutical applications.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Part 3: Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a good first-pass purification method for crude this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask and begin heating the mixture to a gentle boil with stirring.

  • Continue to add small portions of hot ethanol until the solid has completely dissolved. Avoid adding a large excess of solvent.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying the compound when recrystallization is insufficient or when separating it from impurities with similar solubility.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane. Allow the silica gel to settle, and then add a thin layer of sand to the top.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Alternatively, perform a dry load as described in the troubleshooting section.

  • Load the Sample: Carefully add the sample solution to the top of the column.

  • Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

  • Run the Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 10-20% Ethyl Acetate in Hexane (to elute non-polar impurities)

    • 20-50% Ethyl Acetate in Hexane (to elute the product)

    • 50-100% Ethyl Acetate (to elute more polar impurities)

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product recrystallization Recrystallization (Ethanol) start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Impure pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2 Check Purity (HPLC/NMR) column_chromatography->purity_check2 purity_check2->column_chromatography Impure (Re-evaluate conditions) purity_check2->pure_product Purity OK

Caption: Decision tree for selecting a purification strategy.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product add_solvent Add more hot solvent oiling_out->add_solvent Yes min_solvent Use minimum hot solvent low_yield->min_solvent Yes charcoal Use activated charcoal colored_product->charcoal Yes slow_cool Cool slowly / Seed crystal add_solvent->slow_cool change_solvent Change solvent system slow_cool->change_solvent Still oils out ice_bath Cool in ice bath min_solvent->ice_bath

Caption: Troubleshooting common recrystallization problems.

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Preprints.org. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 34-44. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. (2014).
  • troubleshooting column chromatography : r/chemistry. (2022). Reddit. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2022). Semantic Scholar. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014).
  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • HPLC Troubleshooting. (n.d.). SRI Instruments. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal. [Link]

  • 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). (n.d.). Acta Crystallographica Section E. [Link]

  • a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2024). Pharmedico Publishers. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]

  • 2-Amino-5-(benzylthio)-1, 3, 4-thiadiazole, min 98% (HPLC), 1 gram. (n.d.). Stellarnanoparticles. [Link]

  • Journal articles: 'Aminothiazole Derivatives'. (n.d.). Grafiati. [Link]

Sources

common side reactions in the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Synthesis Overview: The Two-Step Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of thiosemicarbazide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. The second step is the S-alkylation of this intermediate with benzyl chloride to yield the final product.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate Step 1: Cyclization Product 2-Benzylthio-5-amino- 1,3,4-thiadiazole Intermediate->Product Step 2: S-Alkylation CS2 CS₂ / Base BenzylChloride Benzyl Chloride / Base Cyclization_Troubleshooting Problem1 Low Yield Byproduct Formation Cause1 Incorrect pH Alternative Cyclization Problem1->Cause1 is caused by Solution1 Control pH (Acidic) Monitor with TLC Recrystallize Cause1->Solution1 is solved by Problem2 Incomplete Reaction Starting Material Remains Cause2 Insufficient Heat Weak Cyclizing Agent Improper Solvent Problem2->Cause2 is caused by Solution2 Increase Temperature Use Stronger Acid Optimize Solvent Cause2->Solution2 is solved by

Technical Support Center: Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

The synthesis of this important heterocyclic scaffold is typically a two-step process:

  • Cyclization: Formation of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, from thiosemicarbazide and carbon disulfide.

  • S-Alkylation: Regioselective alkylation of the thiol intermediate with a benzyl halide to yield the final product.

This guide is structured to help you troubleshoot issues at each of these critical stages.

Section 1: Troubleshooting the Cyclization Step (Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol)

This initial step involves the reaction of thiosemicarbazide with carbon disulfide (CS₂) in a basic medium. While straightforward in principle, it is prone to issues that can significantly impact the yield and purity of the intermediate.

Q1: My yield of 5-amino-1,3,4-thiadiazole-2-thiol is extremely low or non-existent. What went wrong?

Answer: A low or zero yield in this cyclization reaction typically points to one of four key areas: reagent quality, reaction conditions, work-up procedure, or competing side reactions.

  • Reagent Quality & Stoichiometry:

    • Thiosemicarbazide: Ensure it is of high purity. Old or improperly stored thiosemicarbazide can degrade.

    • Carbon Disulfide (CS₂): Use freshly opened or distilled CS₂. It is highly volatile and can absorb moisture. Ensure the correct molar equivalent is used; an excess is often employed to drive the reaction.

    • Base: The choice and amount of base are critical. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to deprotonate the thiosemicarbazide and catalyze the cyclization[1][2]. An insufficient amount of base will result in an incomplete reaction.

  • Reaction Conditions:

    • Temperature: The reaction of thiosemicarbazide with CS₂ is often initiated at a lower temperature, and then heated to reflux to drive the cyclization[3]. Temperatures above 40°C are generally required for the reaction to proceed at a reasonable rate[4]. Overheating can lead to decomposition and side product formation.

    • Solvent: Absolute ethanol is a common solvent choice[2][3]. The presence of water can interfere with the reaction, although some high-yield processes are reported in an aqueous phase[4].

  • Improper Work-up:

    • The product is typically isolated by acidifying the reaction mixture with an acid like concentrated HCl[3]. This protonates the thiolate salt, causing the thiol to precipitate. If the pH is not sufficiently acidic, your product will remain dissolved in the aqueous layer as its salt, leading to a significant loss of yield. Always check the pH with litmus paper or a pH meter.

  • Competing Reactions: The reaction of thiosemicarbazides can sometimes lead to the formation of 1,2,4-triazole derivatives, especially under different pH and temperature conditions[5][6]. Strict adherence to established protocols is key to favoring the desired 1,3,4-thiadiazole ring formation.

Q2: My isolated product is a discolored (yellow/brown) powder and shows multiple spots on TLC. How can I improve its purity?

Answer: Discoloration and multiple TLC spots indicate the presence of impurities, likely from side products or residual starting materials.

  • Primary Cause - Side Products: The most common side products are unreacted starting materials or improperly cyclized intermediates. The reaction between thiosemicarbazide and CS₂ can form dithiocarbazate salts as intermediates[2]. If the cyclization is incomplete, these salts may contaminate the final product.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the thiol intermediate. Ethanol is a suitable solvent for recrystallization[3]. Dissolve the crude product in a minimum amount of hot ethanol, filter while hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.

    • Washing: Before recrystallization, ensure the filtered solid is thoroughly washed with cold water to remove any inorganic salts (e.g., KCl, NaCl) formed during the work-up.

Section 2: Troubleshooting the S-Alkylation Step (Synthesis of this compound)

This step involves the reaction of the thiol intermediate with a benzyl halide. The primary challenge here is achieving regioselectivity—ensuring the benzyl group attaches to the sulfur atom (S-alkylation) rather than a nitrogen atom (N-alkylation).

Q3: My reaction is incomplete, and TLC analysis shows a significant amount of the starting thiol. How can I drive the reaction to completion?

Answer: An incomplete alkylation reaction is often due to issues with the base, solvent, or reaction time.

  • Base Selection: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

    • Strength: Use a base strong enough to deprotonate the thiol but not so strong that it promotes side reactions. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective[7]. Organic bases like triethylamine (TEA) can also be used.

    • Stoichiometry: At least one equivalent of the base is necessary. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction forward.

  • Solvent: The choice of solvent is crucial.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) is an excellent choice as it readily dissolves the thiolate salt and promotes Sₙ2 reactions[8].

    • Polar Protic Solvents: Ethanol can also be used, often in the presence of a strong base like KOH[9]. The reaction may be slower in protic solvents.

  • Reaction Time and Temperature: These reactions are often run at room temperature but may require gentle heating (e.g., 40-60°C) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists after several hours, consider increasing the temperature or adding a small additional amount of benzyl halide.

Q4: My spectral data (¹H NMR) suggests I have a mixture of S-alkylated and N-alkylated products. How can I improve the selectivity for S-alkylation?

Answer: Achieving high regioselectivity is the most critical aspect of this step. The 5-amino-1,3,4-thiadiazole-2-thiol intermediate exists in tautomeric forms (thiol and thione). The reaction conditions determine which tautomer is dominant and, consequently, the site of alkylation.

  • Mechanism of Selectivity: In a basic medium, the thiol form is deprotonated to form the thiolate anion. The negative charge is delocalized across the S-C-N system, but sulfur is a softer nucleophile than nitrogen, and under Sₙ2 conditions with a soft electrophile like benzyl chloride, it preferentially attacks, leading to the S-alkylated product.

  • Optimizing for S-Alkylation:

    • Use a Strong Base in a Protic Solvent: A common and effective method is to pre-form the potassium salt of the thiol by reacting it with KOH in ethanol. The thiolate is highly nucleophilic, and this environment strongly favors S-alkylation[9].

    • Use a Polar Aprotic Solvent: In solvents like DMF, the thiolate anion is highly solvated and reactive, favoring the desired Sₙ2 pathway[8].

    • Avoid Excessively High Temperatures: High temperatures can sometimes favor N-alkylation. It is best to start at room temperature and only heat if necessary.

G

Section 3: General FAQs

Q5: What are the expected spectroscopic characteristics for the precursor and the final product?

Answer: Proper characterization is essential to confirm the identity and purity of your compounds.

Compound¹H NMR (DMSO-d₆)IR (cm⁻¹)
5-Amino-1,3,4-thiadiazole-2-thiol ~7.2 ppm (s, 2H, -NH₂) ~13.5 ppm (br s, 1H, -SH)3300-3100 (-NH₂ stretch) 2600-2550 (-SH stretch, often weak) ~1620 (C=N stretch)
This compound ~7.3-7.4 ppm (m, 5H, Ar-H) ~7.25 ppm (s, 2H, -NH₂) ~4.3 ppm (s, 2H, -S-CH₂-)[7][9]3300-3100 (-NH₂ stretch) 3050 (Ar C-H stretch) ~1630 (C=N stretch) No -SH band around 2550

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The disappearance of the broad -SH proton signal and the appearance of a singlet for the benzylic protons (-S-CH₂-) are key indicators of successful S-alkylation.

Q6: How should I monitor the progress of these reactions?

Answer: Thin Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings in the starting materials and products are UV-active.

  • Analysis: In the alkylation step, you should see the spot for the starting thiol (more polar, lower Rf) gradually disappear as the spot for the S-alkylated product (less polar, higher Rf) appears and intensifies.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

G A Suspend Thiosemicarbazide and Base (e.g., KOH) in absolute ethanol B Cool mixture in an ice bath A->B C Add Carbon Disulfide (CS₂) dropwise with stirring B->C D Remove ice bath and reflux the mixture for 4-6 hours C->D E Cool to room temperature and concentrate under vacuum D->E F Dissolve residue in water and filter if necessary E->F G Acidify filtrate with conc. HCl to pH ~2-3 F->G H Filter the precipitate, wash with cold water, and dry G->H I Recrystallize from ethanol H->I

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL)[1].

  • Cool the mixture in an ice bath to 0-5°C.

  • Add carbon disulfide (0.1 mol) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A pale-yellow precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • For higher purity, recrystallize the crude product from ethanol[3].

Protocol 2: Synthesis of this compound

Methodology:

  • In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) and potassium hydroxide (0.01 mol) in ethanol (50 mL). Stir for 5-10 minutes at room temperature to form the potassium thiolate salt[9].

  • To this solution, add benzyl chloride (0.01 mol) dropwise.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary. The expected melting point is around 159°C[10].

References

  • ResearchGate. Reaction scope of cyclization of the thiosemicarbazide. Available from: [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Available from: [Link]

  • Polish Journal of Chemistry. Cyclization of Thiosemicarbazide Derivatives. Available from: [Link]

  • MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Available from: [Link]

  • Taylor & Francis Online. Thiosemicarbazides: synthesis and reactions. Available from: [Link]

  • Revista Virtual de Química. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available from: [Link]

  • ResearchGate. Synthesis of thiosemicarbazide derivatives. Available from: [Link]

  • PubMed Central (PMC). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available from: [Link]

  • Arkivoc. A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Available from: [Link]

  • Google Patents. Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • Journal of Physics: Conference Series. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. Available from: [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available from: [Link]

  • Iraqi Journal of Industrial Research. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives. Available from: [Link]

  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. Available from: [Link]

  • MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available from: [Link]

  • MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • PubMed Central (PMC). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

  • SciSpace. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • PubMed Central (PMC). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • ResearchGate. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available from: [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the parameters for this important synthetic transformation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is typically achieved via the S-alkylation of its precursor, 5-amino-1,3,4-thiadiazole-2-thiol (ATT). This versatile intermediate is a cornerstone for building complex heterocyclic systems for various applications, including pharmaceuticals.[1] While the reaction appears straightforward, achieving high yield and purity requires careful control of several key parameters. This guide addresses the most frequent issues encountered during this synthesis.

Part 1: Troubleshooting Guide

This section is structured to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common frustration that can stem from several factors, often related to incomplete reaction or product decomposition. Here’s a breakdown of potential causes and solutions:

  • Inefficient Deprotonation: The reaction proceeds via a nucleophilic attack of the thiolate anion on benzyl chloride. Incomplete deprotonation of the starting material, 5-amino-1,3,4-thiadiazole-2-thiol (ATT), is a primary cause of low conversion.

    • Causality: The thiol (-SH) group must be converted to the more nucleophilic thiolate (-S⁻) by a base. If the base is too weak, not used in sufficient molar excess, or if it's not soluble in the reaction medium, the equilibrium will favor the starting material.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Mild bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.[1] For more robust conversion, a stronger base like potassium hydroxide (KOH) can be used, which forms the potassium salt of the thiol, driving the reaction forward.[2]

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Causality: Impurities in the ATT can interfere with the reaction. Benzyl chloride can degrade over time, especially if exposed to moisture, forming benzyl alcohol which will not participate in the reaction.

    • Solution: Use high-purity ATT (>98%).[1] Ensure your benzyl chloride is fresh or has been stored properly under an inert atmosphere.

  • Suboptimal Reaction Temperature: Excessively high temperatures can lead to side reactions and decomposition of the thiadiazole ring, which is relatively stable in acid but can be susceptible to cleavage with aqueous base under harsh conditions.[3]

    • Solution: Most S-alkylation reactions of this type proceed efficiently at room temperature or with gentle heating (e.g., 40-50°C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[5]

Q2: I am observing multiple spots on my TLC, suggesting significant impurity. What are the common side products and how can I minimize their formation?

A2: The presence of multiple spots indicates side reactions are occurring. The most common impurities are unreacted starting material, the product of N-alkylation, or dialkylated products.

  • Primary Cause: N-Alkylation vs. S-Alkylation: The starting material, ATT, has two primary nucleophilic sites: the thiol sulfur and the amino nitrogen.[1]

    • Mechanistic Insight: While both can theoretically be alkylated, the thiol group is more acidic and a softer nucleophile, making it significantly more reactive towards S-alkylation under these conditions. Regioselective S-alkylation is generally favored.[6][7] However, under certain conditions (e.g., using very strong bases or specific solvent systems), competitive N-alkylation on the amino group or the ring nitrogen can occur.

    • Mitigation Strategy:

      • Choice of Base: Use a mild base like potassium carbonate. It is strong enough to deprotonate the thiol but generally not strong enough to significantly deprotonate the amino group, thus preserving regioselectivity.[1]

      • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetone are recommended.[1][6] These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the thiolate anion, keeping it highly nucleophilic and reactive for the desired S-alkylation.

  • Secondary Cause: Dialkylation: It is possible, though less common under controlled conditions, for both the thiol and the amino group to be alkylated.

    • Mitigation Strategy: Use a stoichiometric amount (1.0 to 1.1 equivalents) of benzyl chloride. Adding a large excess of the alkylating agent increases the likelihood of secondary reactions. Monitor the reaction closely with TLC and stop it once the starting material is consumed.

Q3: The reaction does not seem to go to completion, and I'm left with a lot of unreacted 5-amino-1,3,4-thiadiazole-2-thiol. What should I check?

A3: This issue points towards a problem with reaction setup or reagent stoichiometry.

  • Solubility Issues: The starting material, ATT, has poor solubility in many common organic solvents, and its potassium salt can also be sparingly soluble.[1][2]

    • Causality: If the reactants are not properly dissolved or suspended, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.

    • Solution: Use a solvent that can effectively dissolve or suspend the reactants. A one-pot approach where the potassium salt of ATT is first prepared in ethanol by reacting with KOH, followed by the addition of benzyl chloride, can be very effective.[2] Alternatively, polar aprotic solvents like DMF or DMSO are excellent choices.[1] Ensure vigorous stirring throughout the reaction.

  • Insufficient Base: As mentioned in Q1, an insufficient amount of base will result in incomplete formation of the reactive thiolate species.

    • Solution: Double-check your calculations and ensure you are using at least one molar equivalent of base relative to your starting ATT.

  • Inactive Alkylating Agent: Your benzyl chloride may have degraded.

    • Solution: Test the benzyl chloride on a different, reliable reaction or use a freshly opened bottle.

Q4: My final product is discolored (e.g., yellow or brown). How can I obtain a purer, white/pale-colored product?

A4: Discoloration typically indicates the presence of minor, often polymeric or oxidized, impurities.

  • Cause: This can arise from prolonged reaction times at elevated temperatures or from harsh workup conditions.[8] Side reactions during the synthesis of the ATT precursor, such as the formation of elemental sulfur, can also carry over and cause discoloration.[8]

  • Solution:

    • Optimize Reaction Time: Use TLC to avoid running the reaction longer than necessary.

    • Purification: The key is a robust purification step. Recrystallization is highly effective for this compound. A common and effective solvent system for recrystallization is ethanol.[2] The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.

    • Charcoal Treatment: If the color is persistent, you can add a small amount of activated charcoal to the hot solution during recrystallization, then filter it hot through a pad of celite before cooling. The charcoal will adsorb many of the colored impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol?

A1: The reaction is a classic bimolecular nucleophilic substitution (Sₙ2).

  • Deprotonation: A base (B:) removes the acidic proton from the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol, forming a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic benzylic carbon of benzyl chloride.

  • Displacement: The chloride ion is displaced as a leaving group, forming the final this compound product and the salt of the base (e.g., KCl).

Q2: How does the choice of base impact the reaction?

A2: The base is critical for both initiating the reaction and ensuring selectivity.

  • Inorganic Bases (K₂CO₃, KOH): These are commonly used. K₂CO₃ is a mild base, which is often sufficient and helps maintain high selectivity for S-alkylation.[1][6] KOH is stronger and ensures complete formation of the thiolate salt, which can accelerate the reaction rate.[2]

  • Organic Bases (Triethylamine, Et₃N): These are also effective mild bases. They have the advantage of being soluble in a wider range of organic solvents.[1] The choice often depends on the desired solvent system and workup procedure.

Q3: Which solvent is optimal for this synthesis?

A3: The optimal solvent should effectively dissolve or suspend the starting thiolate salt and be relatively inert.

  • Polar Aprotic Solvents (DMF, DMSO, Acetone): These are highly recommended.[1][6] They enhance the nucleophilicity of the thiolate anion by solvating the counter-ion (e.g., K⁺) while leaving the anion relatively "bare," leading to faster reaction rates.

  • Alcohols (Ethanol): Ethanol is also a common choice, particularly when using KOH as the base in a one-pot method.[2] While it is a protic solvent, which can slightly dampen nucleophilicity through hydrogen bonding, it is often effective enough and is easier to remove than high-boiling point solvents like DMF or DMSO.

Q4: What is the role of temperature in this reaction?

A4: Temperature controls the reaction rate and the formation of byproducts. For most Sₙ2 reactions, a moderate increase in temperature will increase the rate. However, for this specific synthesis, the reaction is often efficient at room temperature. Gentle heating (40-50 °C) can be used to speed up the reaction if it is sluggish, but high temperatures should be avoided to prevent decomposition and side reactions.[8]

Part 3: Protocols & Data Visualization

Optimized Reaction Parameters Summary
ParameterRecommended ConditionRationale & Comments
Starting Material 5-amino-1,3,4-thiadiazole-2-thiolPurity >98% is crucial for good yield and clean reaction.[1]
Alkylating Agent Benzyl ChlorideUse 1.0 - 1.1 molar equivalents.
Base Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)Use 1.1 - 1.2 molar equivalents. K₂CO₃ for selectivity, KOH for rate.[1][2]
Solvent Acetone, DMF, or EthanolAcetone/DMF for enhancing nucleophilicity; Ethanol for one-pot KOH method.[1][2][6]
Temperature Room Temperature to 50°CGentle heating may be required. Monitor by TLC to avoid overheating.
Reaction Time 2 - 10 hoursHighly dependent on temperature and reagents. Monitor by TLC.[5]
Workup Precipitation in cold water, filtrationProduct is typically insoluble in water, allowing for easy isolation.
Purification Recrystallization from EthanolHighly effective for removing colored impurities and unreacted materials.[2]
Experimental Protocol: One-Pot Synthesis

This protocol is a robust method adapted from literature procedures.[2]

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) and potassium hydroxide (10 mmol) in ethanol (10 mL).

  • Heating: Gently heat the suspension for 5-10 minutes with stirring to facilitate the formation of the potassium thiolate salt. The mixture should become more homogeneous.

  • Addition of Alkylating Agent: Cool the mixture to room temperature. Add benzyl chloride (10 mmol) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water (approx. 100 mL).

  • Filtration: A precipitate of the crude product will form. Filter the solid using a Büchner funnel, and wash it thoroughly with water to remove any inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. For final purification, recrystallize the solid from hot ethanol. Filter the pure crystals, wash with a small amount of cold ethanol, and dry to a constant weight. The expected melting point is around 159-162°C.[2][9]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield or High Impurity reagent_purity Poor Reagent Purity? (ATT, Benzyl Chloride) start->reagent_purity Investigate base_issue Incorrect Base? (Too weak, insufficient amount) start->base_issue Investigate temp_issue Suboptimal Temperature? (Too high/low) start->temp_issue Investigate solvent_issue Poor Solvent Choice? (Solubility issues) start->solvent_issue Investigate purification_issue Inefficient Purification? (Colored product, impurities remain) start->purification_issue Investigate reagent_sol Solution: - Use high-purity reagents (>98%) - Check activity of benzyl chloride - Use 1.1 eq. of KOH or K2CO3 reagent_purity->reagent_sol base_issue->reagent_sol condition_sol Solution: - Run at RT to 50°C - Use polar aprotic (DMF, Acetone) or Ethanol for one-pot - Ensure vigorous stirring temp_issue->condition_sol solvent_issue->condition_sol workup_sol Solution: - Recrystallize from Ethanol - Use activated charcoal if needed - Ensure thorough washing purification_issue->workup_sol

Caption: A workflow for troubleshooting low yield and impurity issues.

References

Sources

Technical Support Center: Characterization of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS No. 25660-71-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges associated with the characterization of this important heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind the analytical challenges and their solutions, ensuring a robust and reproducible characterization workflow.

Part 1: Troubleshooting Guides

This section addresses specific issues encountered during the analytical characterization of this compound in a direct question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My compound shows poor solubility in chloroform-d (CDCl₃), leading to low-quality NMR spectra. What is the recommended solvent, and why?

Answer: This is a common observation. The this compound molecule possesses a polar 1,3,4-thiadiazole ring and a primary amino group, which significantly increases its polarity and capacity for hydrogen bonding. These features render it poorly soluble in non-polar solvents like CDCl₃.

Root Cause Analysis: The combination of the lone pairs on the nitrogen and sulfur atoms and the hydrogen-donating amino group favors solvents that can act as hydrogen bond acceptors.

Recommended Solution:

  • Primary Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound and related derivatives.[1][2][3][4] It is an excellent polar aprotic solvent that will readily dissolve the compound, providing high-resolution spectra.

  • Alternative: Methanol-d₄ (CD₃OD) can also be used, although it may lead to the exchange of the labile amino protons with deuterium, causing the -NH₂ signal to disappear.[2]

Step-by-Step Protocol for Sample Preparation in DMSO-d₆:

  • Weigh approximately 5-10 mg of your purified compound directly into a clean, dry NMR tube.

  • Add 0.6-0.7 mL of DMSO-d₆.

  • Gently warm the sample in a water bath (40-50 °C) and vortex for 30-60 seconds to ensure complete dissolution.

  • Allow the sample to return to room temperature before acquiring the spectrum.

Question: The signal for the amino (-NH₂) protons is very broad or has disappeared entirely from my ¹H NMR spectrum. How can I confirm its presence and chemical shift?

Answer: The broadening or disappearance of the amino proton signal is expected and arises from two main factors: (1) quadrupole broadening from the adjacent ¹⁴N nucleus and (2) chemical exchange with trace amounts of water in the NMR solvent.

Recommended Solution: A D₂O exchange experiment is the definitive method to confirm the identity of labile protons (like -NH₂ or -OH).

Step-by-Step Protocol for D₂O Exchange:

  • Acquire a standard ¹H NMR spectrum of your compound in DMSO-d₆. Note the position and integration of all signals, including the suspected broad -NH₂ peak.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for 1-2 minutes to facilitate the exchange of protons for deuterons (NH₂ + D₂O ⇌ NHD + HDO ⇌ ND₂ + H₂O).

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signal corresponding to the -NH₂ protons will significantly decrease in intensity or disappear completely. This confirms its identity as a labile proton signal.

Mass Spectrometry (MS)

Question: I am using Electrospray Ionization (ESI) Mass Spectrometry, but I am struggling to find the correct molecular ion peak for C₉H₉N₃S₂ (MW: 223.32). What could be the issue?

Answer: While ESI is a soft ionization technique, in-source fragmentation can still occur, especially if the cone voltage is not optimized. Furthermore, the presence of two sulfur atoms can create a characteristic isotopic pattern that might be misinterpreted.

Root Cause Analysis & Troubleshooting Workflow:

start Unexpected MS Result prob1 No [M+H]⁺ at m/z 224.04? start->prob1 prob2 Unusual Isotopic Pattern? start->prob2 sol1 In-Source Fragmentation (Cone voltage too high) prob1->sol1 Potential Causes sol2 Incorrect Ionization Mode (Negative vs. Positive) prob1->sol2 Potential Causes sol3 Presence of Two Sulfur Atoms prob2->sol3 Explanation act1 Decrease Cone/Fragmentor Voltage sol1->act1 Solution act2 Verify Positive Ion Mode for [M+H]⁺ sol2->act2 Solution act3 Check for [M+2]⁺ and [M+4]⁺ peaks. Expect m/z 226.03 (~9%) and m/z 228.03 (~0.2%) sol3->act3 Action

Caption: Troubleshooting workflow for MS analysis.

Expected Fragmentation Pattern: Even with soft ionization, some characteristic fragments may appear. Understanding these can help confirm your structure. The benzylthio linkage is often the most labile bond.

parent C₉H₉N₃S₂ [M+H]⁺ = m/z 224.04 frag1 C₇H₅ Benzyl Cation m/z 91.05 parent:f1->frag1 Loss of -S-(C₂H₂N₃S) frag2 C₂H₂N₃S₂ Thiadiazole Core m/z 132.97 parent:f1->frag2 Loss of Benzyl Group

Caption: Key fragmentation pathways in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram shows a tailing peak for the main compound. How can I improve the peak shape?

Answer: Peak tailing for this compound is almost always caused by secondary interactions between the basic amino group and residual acidic silanol groups on the surface of standard C18 silica columns.

Recommended Solution: The most effective way to mitigate this is to suppress the ionization of the silanol groups or ensure the analyte is fully protonated.

  • Mobile Phase Modification: Add a small amount of an acidic modifier to your mobile phase.

    • 0.1% Formic Acid (FA): Ideal for LC-MS applications as it is volatile.[5]

    • 0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape but can cause ion suppression in MS detectors. Use for UV-based purity analysis.

  • Column Selection: If problems persist, consider using a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., a modern polar-embedded phase).

Example Validated HPLC Method: A simple reverse-phase HPLC method can be used for purity analysis.[5][6]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acidic modifier.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with acidic modifier.
Gradient 10% B to 90% B over 15 minTo elute the compound and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

  • Appearance: Typically a white to off-white or pale yellow solid.[7]

  • Molecular Formula: C₉H₉N₃S₂[2]

  • Molecular Weight: 223.32 g/mol [2]

  • Melting Point: The reported melting point generally falls in the range of 157-161 °C.[2][8] A significantly lower or broader melting point suggests the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

The compound is generally stable at room temperature.[8] However, for long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C, protected from light and moisture, to prevent potential degradation.[2]

Q3: Can this compound exhibit tautomerism? How does this affect characterization?

Yes, the 1,3,4-thiadiazole scaffold, particularly with amino and potential thiol substituents, can exhibit tautomerism. The precursor, 5-amino-1,3,4-thiadiazole-2-thiol, exists in a dynamic equilibrium between thiol and thione forms.[9] While the S-benzylation locks the sulfur in the thiol form, the 2-amino group can theoretically exist in an imino tautomeric form. However, studies on related structures suggest the amino form is overwhelmingly predominant.[9][10] For characterization purposes, you can confidently assign your spectra based on the 2-amino -5-benzylthio structure.

Q4: What are the most common impurities to look for after synthesis?

The most common impurities arise from the starting materials or side reactions.

  • Starting Materials:

    • 5-amino-1,3,4-thiadiazole-2-thiol: The unreacted precursor.

    • Benzyl chloride or benzyl bromide: The alkylating agent.

  • Side Products:

    • Dibenzyl disulfide: Formed from the oxidation of benzyl mercaptan, a potential side-product.

    • N-benzylated product: Alkylation occurring on the amino group or a ring nitrogen, though S-alkylation is generally favored under basic conditions.

These impurities can typically be identified and separated using the HPLC method described above.

Summary of Expected Analytical Data

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)DMSO-d₆: ~7.2-7.4 ppm (m, 5H, Ar-H), ~7.3 ppm (s, 2H, NH₂), ~4.3-4.4 ppm (s, 2H, CH₂)[11]
¹³C NMR Chemical Shift (δ)Signals for aromatic carbons, benzylic CH₂, and two distinct carbons for the thiadiazole ring (C2 and C5).[3][4]
Mass Spec. [M+H]⁺m/z 224.04
FT-IR Wavenumber (cm⁻¹)~3300-3100 (N-H stretching), ~3050 (Ar C-H stretching), ~1620 (C=N stretching of the ring), ~1500 (C=C aromatic stretching).[1]
Elemental % CompositionC: 48.41%, H: 4.06%, N: 18.82%[11]

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). European Journal of Molecular & Clinical Medicine. [Link]

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | CAS 25660-71-3. (n.d.). LookChem. [Link]

  • Pandey, S. K., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]

  • Badowska-Rosłonek, K., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2017). Odesa National University Chemical Journal. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. [Link]

  • Thiadiazoles and Their Properties. (2021). ISRES Publishing. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. (n.d.). MySkinRecipes. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2015). ResearchGate. [Link]

Sources

stability issues of 2-Benzylthio-5-amino-1,3,4-thiadiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Benzylthio-5-amino-1,3,4-thiadiazole

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting protocols, scientific explanations for observed phenomena, and answers to frequently asked questions to ensure the integrity and success of your experiments.

I. Introduction to the Stability Profile of this compound

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its structure, featuring a 1,3,4-thiadiazole ring, an amino group, and a benzylthio (thioether) linkage, contributes to its biological activity but also presents specific stability considerations in solution. While the 1,3,4-thiadiazole core is known for its high in vivo stability, the overall molecule's behavior in solution can be influenced by several factors, including pH, solvent composition, temperature, and light exposure.[3][4]

This guide will address the most common stability-related issues, such as precipitation and chemical degradation, providing you with the expertise to anticipate, diagnose, and resolve these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits limited solubility in aqueous solutions. It is slightly soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[5][6] For most biological assays, it is standard practice to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.

Q2: What is the recommended storage condition for this compound in its solid form and in solution?

A2: As a solid, the compound should be stored at 2-8°C.[5] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Diluted aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment.[7]

Q3: Why does my compound precipitate when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium?

A3: This phenomenon, often called "crashing out," is common for hydrophobic organic compounds.[7] The compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous medium. When the stock is diluted, the solvent environment changes drastically, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate. The troubleshooting guide below provides detailed steps to prevent this.

Q4: Is this compound sensitive to pH changes?

A4: Yes, the molecule's stability and solubility can be pH-dependent. The amino group on the thiadiazole ring is basic and can be protonated at acidic pH. The solubility of the protonated form may differ from the neutral form. Furthermore, extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation pathways of the molecule. Thiamine, which also contains a heterocyclic ring with an amino group, shows significant pH-dependent stability, being more stable in acidic conditions (pH < 6).[8][9]

Q5: Is the compound sensitive to light?

A5: Thiazole-containing compounds can be susceptible to photo-degradation.[10] Exposure to light, particularly UV or high-intensity visible light, may induce photochemical reactions. One identified pathway for a different thiazole derivative involved a reaction with singlet oxygen, leading to ring cleavage.[10] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or covering the container with aluminum foil.

III. Troubleshooting Guide: Precipitation in Aqueous Solutions

Precipitation is one of the most common issues encountered when preparing working solutions of this compound. The following guide provides a systematic approach to diagnose and solve this problem.

Problem: Immediate or delayed precipitation after diluting a DMSO stock solution into an aqueous medium.

This workflow provides a logical sequence of steps to identify the cause of precipitation and implement effective solutions.

G cluster_B Concentration Check cluster_C Dilution Technique cluster_D pH Adjustment cluster_E Temperature Control cluster_F Formulation Optimization A Precipitation Observed B Step 1: Verify Final Concentration Is it too high? A->B C Step 2: Review Dilution Protocol Was the aqueous buffer added too quickly? B->C B_sol Action: Lower the final concentration. Rationale: The concentration exceeds the compound's aqueous solubility limit. B->B_sol Yes D Step 3: Check Final pH Is the pH optimal for solubility? C->D C_sol Action: Re-prepare by adding DMSO stock slowly to vigorously stirring aqueous medium. Rationale: Prevents localized high concentrations. C->C_sol Yes E Step 4: Assess Temperature Was the solution exposed to cold? D->E D_sol Action: Adjust buffer pH. Rationale: Solubility of ionizable compounds is pH-dependent. D->D_sol Yes F Step 5: Evaluate Formulation Is a co-solvent or solubilizing agent needed? E->F No E_sol Action: Maintain constant temperature (e.g., 37°C). Rationale: Solubility generally decreases at lower temperatures. E->E_sol Yes G Solution Found F->G Yes F_sol Action: Add a co-solvent or solubilizing agent. Rationale: Enhances the solubility of hydrophobic compounds. F->F_sol Yes B_sol->G C_sol->G D_sol->G E_sol->G F_sol->G G cluster_mol This compound cluster_key Potential Degradation Sites mol Structure A Oxidation (Thioether -> Sulfoxide/Sulfone) B Photo-degradation (Thiadiazole Ring Cleavage) C Hydrolysis (Under extreme pH/temp) p1->A 1 p2->B 2 p3->C 3

Caption: Potential sites of chemical degradation.

Experimental Protocol: Monitoring Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for detecting and quantifying the degradation of this compound. This protocol provides a general framework for a forced degradation study. [11][12] Objective: To assess the stability of the compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or ACN) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours). Neutralize before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize before injection.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).

    • Photo-degradation: Expose a solution to direct sunlight or a photostability chamber for a defined period.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point for a reverse-phase method would be a gradient of water (with 0.1% formic acid or a buffer) and an organic solvent like ACN or MeOH.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the λmax of the compound using a UV-Vis spectrophotometer. A wavelength around 238 nm may be a suitable starting point. [11] * Injection Volume: 10-20 µL

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples against a control (unstressed) sample.

    • Look for a decrease in the peak area of the parent compound.

    • Identify any new peaks, which represent degradation products.

    • A good stability-indicating method will show baseline separation between the parent peak and all degradation peaks.

Stress ConditionPotential OutcomePrimary Functional Group Affected
Acid/Base Hydrolysis Appearance of more polar degradant peaksThioether, Amino Group, Thiadiazole Ring
Oxidation (H₂O₂) Appearance of less retained (more polar) sulfoxide/sulfone peaksThioether (S)
Heat/Light Complex degradation profile, potential for multiple peaksEntire Molecule, especially Thiadiazole Ring and Thioether

This structured approach allows for the systematic evaluation of the compound's stability and helps in developing appropriate handling and formulation strategies to ensure experimental reproducibility and data integrity.

V. References

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | CAS 25660-71-3. LookChem. Available at: [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. Available at: [Link]

  • Thioester. Wikipedia. Available at: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. Available at: [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • Techniques in Pharmaceutical Analysis. ILT | Integrated Liner Technologies. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Metabolic response against sulfur-containing heterocyclic compounds by the lignin-degrading basidiomycete Coriolus versicolor. PubMed. Available at: [Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Available at: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]

  • Ring cleavage of sulfur heterocycles: how does it happen? PubMed. Available at: [Link]

  • Sulfur-Containing Heterocyclic Compounds. Inchem.org. Available at: [Link]

  • Mechanism and kinetics of thermal decomposition of 5-benzylsulfanyl-2-amino-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

  • Thermal and Mechanistic Study of 2-Amino-1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]

  • Degradation of heterocyclic sulfur compounds. ResearchGate. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. Available at: [Link]

  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available at: [Link]

  • THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals. Available at: [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Available at: [Link]

  • Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship.org. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stability of thiol groups at different pH environments at 37°C. ResearchGate. Available at: [Link]

  • Method for the precipitation of organic compounds. Google Patents. Available at:

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. Available at: [Link]

  • (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Available at: [Link]

Sources

recrystallization methods for purifying 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical guide for the purification of 2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS No. 25660-71-3). This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of pharmaceuticals, particularly agents targeting cancer and infectious diseases, achieving high purity of this compound is critical for downstream applications and ensuring biological efficacy and safety.[1][2]

This guide provides not just protocols, but the underlying scientific rationale for procedural choices, empowering you to troubleshoot and adapt methodologies effectively. We will address common challenges encountered during the recrystallization of this specific thiadiazole derivative, from solvent selection to handling persistent impurities.

Physicochemical Profile of this compound

A thorough understanding of the compound's physical properties is the foundation of a successful purification strategy. The varied melting points reported in the literature strongly suggest that the final purity is highly dependent on the purification method employed.

PropertyValueSource(s)
CAS Number 25660-71-3[1][2][3]
Molecular Formula C₉H₉N₃S₂[1][3][4]
Molecular Weight 223.31 g/mol [1][4]
Appearance White to light yellow powder or crystal[1]
Melting Point 157 - 176 °C (Range depends on purity)[1][2][3][4][5]
Solubility Profile Soluble in DMF and DMSO; slightly soluble in methanol; less soluble in non-polar solvents.[2][3]

Core Recrystallization Protocol: A Self-Validating System

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and impurities at varying temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of your chosen solvent (see Solvent Selection FAQ below) and observe solubility at room temperature. The compound should be poorly soluble.

    • Gently heat the mixture. The compound should fully dissolve. This confirms you have a suitable solvent.

    • In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the selected hot solvent required to achieve complete dissolution. Causality: Using the minimum volume is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new, clean receiving flask with a small amount of hot solvent vapor to prevent premature crystallization in the funnel.

    • Quickly pour the hot solution through a fluted filter paper. Causality: This step removes impurities that are insoluble in the hot solvent, which would otherwise contaminate the final crystals.

  • Cooling & Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Causality: Rapid cooling can trap impurities within the crystal lattice.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation and further decrease the solubility of the compound.

  • Crystal Collection & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be cold to minimize redissolving the purified crystals while still washing away soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum. The final product should be a white to light-yellow crystalline solid.[1]

    • Validation Step: Determine the melting point of the dried crystals. A sharp melting point within the higher end of the literature range (e.g., 160-162°C) indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't dissolve, even when heating. What should I do?

A1: This indicates an inappropriate solvent choice. The solvent is not polar enough to overcome the crystal lattice energy of the thiadiazole derivative.

  • Solution 1 (Solvent Polarity): Switch to a more polar solvent. Based on literature, ethanol or a mixture of DMF/water are effective for similar thiadiazole compounds.[6][7] Start with ethanol. If solubility is still an issue, a small amount of DMF can be added to the primary solvent to increase its solvating power.

  • Solution 2 (Solvent Volume): If the compound is partially dissolving, you may not be using enough solvent. Add small, incremental volumes of hot solvent until dissolution is complete. Be cautious, as excessive solvent will reduce your final yield.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.

  • Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a slightly larger volume of the hot solvent to reduce the saturation level. Allow this less concentrated solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.

  • Preventative Strategy: Choose a solvent with a lower boiling point. If you are using DMF (Boiling Point: 153°C), which is close to the compound's melting point (~157-161°C), oiling out is a risk.[1][2] Using a solvent like ethanol (Boiling Point: 78°C) is a safer choice.[6]

Q3: My final product has a yellow or brownish color. How do I remove colored impurities?

A3: A persistent color often indicates the presence of highly conjugated, non-polar impurities or degradation products.

  • Solution: Perform a charcoal treatment. After dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration as described in the core protocol to remove the charcoal. Causality: Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.

Q4: My recovery yield is very low. What are the common causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This is the most common cause. The compound will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent for dissolution.

  • Cooling too quickly: While it primarily affects crystal size, very rapid cooling can sometimes lead to incomplete precipitation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, this will lead to product loss. Ensure your filtration apparatus is adequately pre-heated.

Workflow for Solvent System Selection

The following diagram outlines a logical workflow for selecting an optimal single-solvent or multi-solvent system for recrystallization.

Recrystallization_Solvent_Selection start Start: Crude Product test_solubility Test solubility in a polar solvent (e.g., Ethanol) start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot  No bad_solvent1 Result: Poor Solvent. Try a more polar solvent (e.g., DMF/Water). dissolves_cold->bad_solvent1  Yes insoluble_hot Insoluble in hot solvent? bad_solvent2 Result: Poor Solvent. Try a more polar solvent. insoluble_hot->bad_solvent2  Yes try_mixed Consider Mixed Solvent System insoluble_hot->try_mixed  No / Partially dissolves_hot->insoluble_hot  No good_solvent Result: Good Solvent. Proceed with recrystallization. dissolves_hot->good_solvent  Yes find_miscible_pair Find miscible pair: Solvent 1 (dissolves compound well) Solvent 2 (compound is insoluble) try_mixed->find_miscible_pair protocol_mixed Protocol: 1. Dissolve in min. hot Solvent 1. 2. Add hot Solvent 2 dropwise until cloudy. 3. Re-heat to clarify, then cool slowly. find_miscible_pair->protocol_mixed

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • EvitaChem. (n.d.). This compound (EVT-320426).
  • Chem-Impex. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • LookChem. (n.d.). Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE.
  • LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Al-Jothery, H. A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
  • ChemicalBook. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • Al-Juboori, A. A. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Baghdad Science Journal.
  • Drapak, I. V., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia.
  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules.
  • PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole.
  • Journal of Pharmaceutical Sciences and Research. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the expertise to confidently and efficiently scale your synthesis from the lab bench to larger-scale production.

Introduction

This compound is a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide provides a comprehensive resource to navigate these challenges, ensuring a robust and reproducible synthetic process. The synthesis typically involves a two-step process: the formation of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, followed by the selective S-alkylation with a benzyl halide.[3]

Reaction Pathway

The overall synthesis can be visualized as a two-step process. First, the cyclization of thiosemicarbazide with carbon disulfide forms the core 1,3,4-thiadiazole ring. This is followed by a nucleophilic substitution where the thiol group is alkylated with benzyl chloride.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide ThiadiazoleThiol 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->ThiadiazoleThiol + CS₂ + Base CS2 Carbon Disulfide (CS₂) CS2->ThiadiazoleThiol Base1 Base (e.g., KOH) Base1->ThiadiazoleThiol FinalProduct This compound ThiadiazoleThiol->FinalProduct + Benzyl Chloride + Base BenzylChloride Benzyl Chloride BenzylChloride->FinalProduct Base2 Base (e.g., KOH) Base2->FinalProduct

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)
Potential Cause Explanation Recommended Solution
Incomplete Cyclization The reaction between thiosemicarbazide and carbon disulfide to form the thiadiazole ring may not have gone to completion. This can be due to insufficient reaction time, temperature, or improper stoichiometry. The cyclization of thiosemicarbazide derivatives is a common method for synthesizing 1,3,4-thiadiazoles.[4][5]- Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reflux time or temperature to drive the reaction to completion. - Optimize Stoichiometry: Ensure a slight excess of carbon disulfide is used to account for its volatility.
Side Reactions Thiosemicarbazide can undergo alternative reactions, especially at higher temperatures or in the presence of strong bases, leading to the formation of byproducts. For instance, N,N'-bis(thiocarbamyl)hydrazine can be formed, which may cyclize to form the desired product or other impurities.[6]- Control Temperature: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring. - Gradual Reagent Addition: Add the base and carbon disulfide slowly to the thiosemicarbazide solution to manage the exotherm and minimize side reactions.
Product Loss During Workup The intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, can be lost during the acidification and filtration steps if not performed carefully.- Careful Acidification: Acidify the reaction mixture slowly with cooling to precipitate the product. Check the pH to ensure complete precipitation. - Efficient Filtration: Use an appropriate filter medium and wash the precipitate with cold solvent to minimize dissolution.
Problem 2: Formation of Impurities During S-Alkylation
Potential Cause Explanation Recommended Solution
N-Alkylation Besides the desired S-alkylation on the thiol group, the amino group on the thiadiazole ring can also be alkylated by benzyl chloride, leading to a mixture of products.- Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can favor S-alkylation.[7] - Controlled Temperature: Running the reaction at a lower temperature can increase the selectivity for S-alkylation over N-alkylation.
Dialkylation Both the thiol and the amino group can be alkylated, leading to a disubstituted byproduct.- Stoichiometric Control: Use a stoichiometric amount or a slight excess of benzyl chloride. Avoid a large excess of the alkylating agent.
Unreacted Starting Material Incomplete reaction will leave unreacted 5-amino-1,3,4-thiadiazole-2-thiol in the final product.- Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or addition of a small amount of catalyst (e.g., potassium iodide) may be beneficial.
Problem 3: Difficulties in Purification
Potential Cause Explanation Recommended Solution
Similar Polarity of Products and Byproducts The desired product and N-alkylated or dialkylated byproducts may have similar polarities, making separation by column chromatography challenging.- Recrystallization: Carefully select a solvent system for recrystallization. A mixture of polar and non-polar solvents (e.g., ethanol/water, acetone/hexane) can often provide good separation. - Optimize Chromatographic Conditions: If column chromatography is necessary, experiment with different solvent gradients and stationary phases to improve separation.
Product Oiling Out The product may separate as an oil instead of a crystalline solid during recrystallization, making isolation difficult.- Slow Cooling: Allow the recrystallization solution to cool slowly to promote crystal growth. Seeding with a small crystal of the pure product can also help. - Solvent System Adjustment: Adjust the solvent ratio to decrease the solubility of the product more gradually.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the cyclization of thiosemicarbazide with carbon disulfide?

A1: The reaction proceeds through a dithiocarbazate intermediate. The thiosemicarbazide acts as a nucleophile, attacking the carbon of carbon disulfide. The resulting intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen sulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol.[4][8]

Cyclization_Mechanism start Thiosemicarbazide + CS₂ intermediate1 Dithiocarbazate Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Proton Transfer product 5-Amino-1,3,4-thiadiazole-2-thiol intermediate2->product Elimination of H₂S

Caption: Simplified mechanism of thiadiazole ring formation.

Q2: What are the key safety precautions to consider when working with the reagents involved?

A2:

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[9][10][11][12][13] It should be handled in a well-ventilated fume hood, away from ignition sources.[9][10] Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential.[9]

  • Benzyl Chloride: A lachrymator and is corrosive. It is also a suspected carcinogen.[14][15][16] It must be handled in a fume hood with proper PPE, including gloves and eye protection.[14][15]

  • Potassium Hydroxide (KOH): A strong base and is corrosive. Avoid contact with skin and eyes.

Q3: How can I monitor the progress of the reaction during scale-up?

A3: For both reaction steps, Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring reaction progress. Choose a suitable solvent system that provides good separation between the starting materials, intermediates, and products. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the critical parameters to control during the scale-up of the S-alkylation step?

A4:

  • Temperature Control: The reaction is often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Stirring Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reagents.

  • Reagent Addition Rate: Slow and controlled addition of benzyl chloride is critical to manage the exotherm and maintain selectivity.

Q5: Are there any alternative, greener solvents that can be used for this synthesis?

A5: While DMF and other polar aprotic solvents are commonly used, research into greener alternatives is ongoing. For the alkylation step, solvents like ethanol or even water (with a phase-transfer catalyst) could be explored, though optimization would be required.[17]

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like ethanol.

  • Add a base, such as potassium hydroxide (1.1 eq), to the solution and stir until it dissolves.

  • Slowly add carbon disulfide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-amino-1,3,4-thiadiazole-2-thiol.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve the 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a solvent such as DMF.

  • Add a base, for example, potassium carbonate (1.2 eq), to the solution.

  • Slowly add benzyl chloride (1.05 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Reagent Molar Mass ( g/mol ) Lab-Scale (mmol) Lab-Scale (g or mL)
Thiosemicarbazide91.13504.56 g
Potassium Hydroxide56.11553.09 g
Carbon Disulfide76.13603.6 mL
5-Amino-1,3,4-thiadiazole-2-thiol133.19(Theoretical) 50(Theoretical) 6.66 g
Potassium Carbonate138.21608.29 g
Benzyl Chloride126.5852.55.9 mL
Considerations for Scale-Up

When scaling up this synthesis, the following points are critical:

  • Heat Transfer: Ensure the reactor has adequate cooling capacity to manage the exotherms of both reaction steps.

  • Mass Transfer: Use an appropriate agitation system to ensure good mixing, especially in heterogeneous mixtures.

  • Safety: Conduct a thorough process safety review, considering the flammability of carbon disulfide and the reactivity of benzyl chloride.[9][14] All operations should be performed in a well-ventilated area with appropriate safety measures in place.[10][15]

  • Material Handling: Develop safe procedures for charging and transferring large quantities of hazardous raw materials.

  • Workup and Isolation: The workup procedure may need to be adapted for larger scales. For example, centrifugation may be more efficient than filtration for isolating the product.

References

  • Vertex AI Search. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Vertex AI Search. (n.d.). Benzyl-Chloride - Safety Data Sheet.
  • University of Georgia Office of Research. (n.d.). Carbondisulfide-75-15-0.docx.
  • EvitaChem. (n.d.). Buy this compound (EVT-320426) | 25660-71-3.
  • ACS Combinatorial Science. (2016, June 30). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Vertex AI Search. (n.d.). Benzyl-Chloride - Safety Data Sheet.
  • Vertex AI Search. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • Penta chemicals. (2025, April 7). Benzyl chloride.
  • Vertex AI Search. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4- thiadiazole derivatives.
  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • Vertex AI Search. (n.d.). ICSC 0022 - CARBON DISULFIDE.
  • Vertex AI Search. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.
  • Chemtrade Logistics Inc. (n.d.). Carbon Disulfide.
  • ACS Publications. (2016, June 30). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
  • Vertex AI Search. (n.d.). ICSC 0016 - BENZYL CHLORIDE.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Google Patents. (n.d.). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Hazardous Substance Fact Sheet. (n.d.). Carbon disulfide.
  • CDH Fine Chemical. (n.d.). Carbon Disulphide CAS No 75-15-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio).
  • Chem-Impex. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio).
  • Vertex AI Search. (2025, August 9). 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives.
  • NIH. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.
  • Vertex AI Search. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • ResearchGate. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • ResearchGate. (2025, December 6). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • Vertex AI Search. (n.d.). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles.
  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Vertex AI Search. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis.

Sources

Technical Support Center: POCl₃-Assisted Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the phosphorus oxychloride (POCl₃)-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Our focus is on providing practical, field-tested solutions to common experimental challenges, ensuring both scientific rigor and successful outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired 2-Amino-1,3,4-Thiadiazole

Probable Cause(s):

  • Reagent Quality: The thiosemicarbazide precursor may be impure, or the POCl₃ may have degraded due to moisture exposure.

  • Insufficient Dehydration/Cyclization: The amount of POCl₃ may be insufficient to drive the reaction to completion. Historically, POCl₃ has been used in excess for these types of cyclodehydration reactions.[1][2]

  • Suboptimal Reaction Conditions: The temperature might be too low, or the reaction time too short for the specific substrate being used.

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the reaction setup (glassware, solvent, reagents) will consume the POCl₃, rendering it ineffective for the cyclization.

Recommended Solutions:

  • Verify Reagent Purity: Confirm the purity of your starting thiosemicarbazide using techniques like NMR or melting point analysis. Use a fresh, unopened bottle of POCl₃ or distill it before use.

  • Optimize POCl₃ Stoichiometry: While some protocols use a large excess, a systematic optimization is recommended. Start with 2-4 equivalents of POCl₃ relative to the thiosemicarbazide and increase if necessary.[3]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents if the reaction is not being run neat. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

Problem 2: Significant Formation of 2-Amino-1,3,4-Oxadiazole Byproduct

Probable Cause(s):

  • High Reaction Temperature: This is the most common cause. Elevated temperatures can promote a competing desulfurization pathway, leading to the formation of the corresponding oxadiazole analog instead of the desired thiadiazole.[4]

  • Neat Reaction Conditions: Running the reaction without a solvent, especially at high temperatures, can exacerbate the formation of the oxadiazole byproduct.[3]

Recommended Solutions:

  • Strict Temperature Control: The key to regioselectivity is often lower temperature. An optimized condition reported for high thiadiazole selectivity is 60 °C.[3][4] Avoid aggressive heating or high-temperature reflux unless substrate-specific optimization has shown it to be necessary.

  • Solvent Selection: Introducing a suitable solvent can significantly improve regioselectivity. Chlorobenzene has been identified as an optimal solvent for minimizing oxadiazole formation while maintaining a good reaction rate.[4]

  • Systematic Optimization: As detailed in the table below, systematically varying the solvent and temperature is crucial for maximizing the yield of the desired thiadiazole product.

Table 1: Effect of Reaction Conditions on Product Regioselectivity

Data synthesized from Dong et al., Arabian Journal of Chemistry, 2022.[4]

EntrySolventTemperature (°C)Ratio (Thiadiazole : Oxadiazole)
1Neat106100 : 38
2Toluene60100 : 15
3Dichloromethane40100 : 10
4Chlorobenzene 60 100 : 6.5
5Chlorobenzene25100 : 9
6Chlorobenzene80100 : 12
Problem 3: Difficult Product Isolation and Purification

Probable Cause(s):

  • Improper Quenching: POCl₃ reacts exothermically with water and alcohols. Improper quenching can lead to the formation of phosphoric acid and other sticky byproducts that complicate extraction and purification.

  • Formation of Polymeric Materials: Highly acidic conditions or excessive heat can sometimes lead to the formation of intractable "tars."[5]

  • Product Precipitation Issues: The product may be insoluble in the workup solvents, or it may co-precipitate with inorganic salts after neutralization.

Recommended Solutions:

  • Controlled Quenching Protocol: After cooling the reaction mixture in an ice bath, pour it slowly and carefully onto a vigorously stirred slurry of crushed ice. This helps to dissipate the heat from the exothermic quench.[6]

  • Careful Neutralization: After quenching, neutralize the acidic mixture slowly with a cold, saturated aqueous solution of a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9).[1][6] Keep the mixture cool in an ice bath during neutralization.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, methanol, DMF/water) to find the optimal conditions.[7]

    • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a common starting point.[8]

Experimental Workflow and Mechanism

To visualize the process, the following diagrams outline the general experimental workflow and the proposed reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Start Thiosemicarbazide Precursor & POCl₃ Setup Dry Glassware Under Inert Gas (N₂) Start->Setup Mix Add Precursor to Solvent (e.g., Chlorobenzene) Setup->Mix Step 1 AddPOCl3 Slowly Add POCl₃ (2-4 equiv) Mix->AddPOCl3 Step 2 Heat Heat to 60 °C for ~2h AddPOCl3->Heat Step 3 Monitor Monitor by TLC Heat->Monitor Quench Cool and Pour onto Crushed Ice Monitor->Quench Step 4 (Reaction Complete) Neutralize Neutralize with Cold Base (pH 8-9) Quench->Neutralize Step 5 Filter Filter Crude Product Neutralize->Filter Step 6 Purify Recrystallization or Column Chromatography Filter->Purify Step 7 End Pure 2-Amino-1,3,4- Thiadiazole Derivative Purify->End

Caption: General experimental workflow for POCl₃-assisted synthesis.

G cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_product Product TSC Thiosemicarbazide (R-C(=O)NHNHC(=S)NHR') Activation Step 1: Carbonyl Activation (O-phosphorylation) TSC->Activation POCl₃ activates the C=O group POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Activation POCl₃ activates the C=O group Cyclization Step 2: Intramolecular Attack (by Thiol Tautomer) Activation->Cyclization Sulfur attacks activated carbonyl Dehydration Step 3: Dehydration & Aromatization Cyclization->Dehydration Elimination of H₂O & PO₂Cl Thiadiazole 2-Amino-1,3,4-Thiadiazole Dehydration->Thiadiazole

Caption: Simplified mechanism of POCl₃-assisted cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of POCl₃ in this synthesis?

A1: POCl₃ serves as a powerful dehydrating and cyclizing agent. Its primary role is to activate the carbonyl oxygen of the thiosemicarbazide precursor by forming a phosphate ester intermediate. This makes the carbonyl carbon highly electrophilic, facilitating an intramolecular nucleophilic attack by the sulfur atom (from the thione tautomer) to form the five-membered ring. Subsequent elimination of water and phosphate byproducts leads to the aromatic 1,3,4-thiadiazole ring.[9][10]

Q2: Besides POCl₃, what other dehydrating agents can be used for this cyclization?

A2: A variety of acidic reagents have been successfully used, including concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and acetyl chloride.[3] However, these often require harsher conditions (higher temperatures) and may lead to different side-product profiles. POCl₃ is frequently preferred for its effectiveness under relatively milder conditions, which can be crucial for preserving sensitive functional groups on the substrate.[1]

Q3: How do electron-donating vs. electron-withdrawing groups on the starting material affect the reaction?

A3: The electronic nature of the substituents can influence the reaction rate and yield. Substrates with strong electron-withdrawing groups on an aromatic ring attached to the carbonyl carbon have been shown to result in better regioselectivity and yields for the 2-amino-1,3,4-thiadiazole product.[11] Conversely, strong electron-donating groups may slightly decrease yields and selectivity under the same conditions.

Q4: What is the safest way to handle and dispose of POCl₃?

A4: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For disposal of residual POCl₃ or quenching large amounts, a neutralizing solution (like sodium bicarbonate) should be prepared in a separate container, and the POCl₃ should be added very slowly in small portions to control the exothermic reaction.

General Optimized Protocol

This protocol is a starting point and may require optimization for specific substrates. It is adapted from methodologies that prioritize high regioselectivity for the thiadiazole product.[3][6]

Materials:

  • N,N'-disubstituted thiosemicarbazide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Chlorobenzene (anhydrous)

  • Crushed ice

  • Saturated sodium hydroxide (NaOH) solution (cold)

  • Deionized water

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thiosemicarbazide precursor (1.0 equiv) and anhydrous chlorobenzene (approx. 0.2 M concentration). Purge the flask with an inert gas (N₂ or Ar).

  • Reagent Addition: Begin stirring the suspension. Slowly add POCl₃ (2.0 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. In a separate beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice slurry.

  • Neutralization: Continue stirring the aqueous mixture in the ice bath and slowly add cold, saturated NaOH solution dropwise until the pH of the solution is ~8-9.

  • Isolation: The crude product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Dry the crude solid under vacuum. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-thiadiazole derivative.

References

  • Dong, J., Pei, Q. L., Wang, P., Ma, Q., & Hu, W. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712. [Link]

  • Dong, J., Pei, Q. L., Wang, P., Ma, Q., & Hu, W. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. OpenAlex. [Link]

  • Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. ResearchGate. [Link]

  • Dong, J., et al. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Semantic Scholar. [Link]

  • Jadhav, S. A., Pardeshi, R. K., Shioorkar, M. G., Chavan, O. S., & Vaidya, S. R. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]

  • Dong, J., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate. [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 39-46. [Link]

  • Dong, J., et al. (2022). Scope and limitations of POCl 3 -Based Cyclization of thiosemicarbazides. ResearchGate. [Link]

  • Ghencea, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8056. [Link]

  • Dong, J., et al. (2022). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]

  • Kareem, H. S., et al. (2018). Chemical biology of cyclization reactions by using POCL3. ResearchGate. [Link]

  • Unknown Author. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Semantic Scholar. [Link]

Sources

Technical Support Center: Regiocontrolled Synthesis of 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 2-amino-1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

The primary challenge in the synthesis of these compounds lies in controlling regioselectivity, particularly during the cyclization of acylthiosemicarbazide intermediates. The reaction pathway can diverge to form undesired isomers, most commonly 1,2,4-triazole-3-thiones. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful and regiocontrolled synthesis of your target 2-amino-1,3,4-thiadiazoles.

Core Synthetic Pathway: The Acid-Catalyzed Cyclodehydration

The most prevalent method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide intermediate, which is typically formed by reacting a carboxylic acid (or its derivative, like an acid chloride) with thiosemicarbazide.[2][6][7] The regiochemical outcome of the subsequent cyclization is critically dependent on the reaction conditions.

Mechanism of Regiocontrol: The choice between an acidic or alkaline medium is the single most important factor directing the cyclization.

  • In a strong acid medium (e.g., H₂SO₄, POCl₃, PPA): The carbonyl oxygen of the acylthiosemicarbazide is protonated. This dramatically increases the electrophilicity of the carbonyl carbon. The weakly nucleophilic sulfur atom (S4) then attacks this activated carbon. Subsequent dehydration leads to the formation of the desired 2-amino-1,3,4-thiadiazole ring.[6][8]

  • In an alkaline medium: The more acidic protons on the nitrogen atoms (N1 and N2) are deprotonated. This enhances the nucleophilicity of the nitrogen, leading to an intramolecular attack on the carbonyl carbon to form the undesired 1,2,4-triazole-3-thione isomer.[6]

Caption: General workflow for acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

This is a frequent issue that can often be traced back to the cyclization-dehydration step.

  • Possible Cause A: Insufficient Dehydrating Conditions. The final step of the reaction is the elimination of a water molecule. If your acidic catalyst is not a strong enough dehydrating agent or is used in insufficient quantity, the reaction may stall at the intermediate stage.

    • Troubleshooting Protocol:

      • Verify Your Acid: Switch to or ensure the anhydrous nature of a strong dehydrating acid. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are highly effective and commonly used for this purpose.[2][9][10] Concentrated sulfuric acid is also a viable option.[6]

      • Increase Catalyst Loading: Ensure you are using a sufficient quantity of the acid. For PPA, it often serves as both the catalyst and the solvent, requiring at least 2 parts by weight per part of thiosemicarbazide.[10] For POCl₃, it is often used in excess.[3][9]

      • Increase Temperature: Gently increase the reflux temperature. Many of these cyclizations require heating between 80-120 °C for several hours.[5][10] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Possible Cause B: Reaction Time is Too Short. Cyclization can be slow depending on the reactivity of the specific carboxylic acid used.

    • Troubleshooting Protocol:

      • Monitor with TLC: Before quenching the reaction, run a TLC plate to confirm the disappearance of the starting acylthiosemicarbazide spot and the appearance of a new, typically more polar, product spot.[6][9]

      • Extend Reaction Time: If starting material is still present, extend the reflux time in increments of 1-2 hours and continue monitoring.

CatalystTypical ConditionsYield RangeReference
Conc. H₂SO₄ 0-25 °C, then refluxModerate[6]
POCl₃ Reflux, 0.5-4 hoursGood to Excellent[3][9]
PPA 100-120 °C, 1-2 hoursExcellent[10]
PPE 85 °CGood[2]

Table 1. Comparison of common acid catalysts for 2-amino-1,3,4-thiadiazole synthesis.

Q2: I've isolated a product, but my spectral data suggests I've formed the 1,2,4-triazole-3-thione isomer. How can I prevent this?

This is the classic regioselectivity problem. The formation of the triazole isomer is a clear indication that the reaction conditions favored nucleophilic attack by nitrogen instead of sulfur.

  • Primary Cause: Incorrect Reaction pH. The reaction medium was likely not sufficiently acidic, or may have even become basic during the workup.

    • Troubleshooting Protocol:

      • Strictly Anhydrous & Acidic Conditions: Ensure all reagents and solvents are dry and that a strong acid catalyst is used. The presence of water can hydrolyze some catalysts (like POCl₃) and reduce their effectiveness.

      • Controlled Work-up: The work-up is a critical step. The hot reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring.[5][9] This dissipates heat and dilutes the acid.

      • Careful Neutralization: Basify the cold aqueous solution slowly, keeping the temperature low (ice bath) to a pH of ~8.[5][11] Using a weak base like sodium bicarbonate or a dilute solution of sodium carbonate can provide better control than strong bases like NaOH.[11] A sudden increase in pH and temperature can promote rearrangement or formation of the triazole.

Caption: Decision tree for troubleshooting isomer formation.

Q3: How can I be certain I have the correct 2-amino-1,3,4-thiadiazole structure?

Confirming the regiochemistry requires a combination of standard spectroscopic techniques. The key is to look for evidence of the exocyclic amino group and the correct ring structure, while confirming the absence of the thione (C=S) group found in the triazole isomer.

  • ¹H NMR: Look for a broad singlet corresponding to the -NH₂ protons. Its chemical shift can vary (typically δ 7.0-8.0 ppm) and it is D₂O exchangeable. The chemical shifts of the protons on the 'R' group attached to C5 will also be informative.

  • ¹³C NMR: This is often the most definitive technique.

    • The C5 carbon (attached to the 'R' group) will typically appear around δ 160-165 ppm.

    • The C2 carbon (attached to the amino group) will appear further downfield, often around δ 165-170 ppm.[3]

    • Crucially, you should not see a peak in the δ 180-200 ppm region, which would be characteristic of a thione (C=S) carbon from the triazole isomer.

  • FT-IR:

    • Look for two distinct N-H stretching bands for the primary amine (-NH₂) in the 3100-3400 cm⁻¹ region.

    • A strong C=N stretching vibration from the thiadiazole ring should be visible around 1500-1600 cm⁻¹.[9][12]

  • Mass Spectrometry: Will confirm that the product has the correct molecular weight for the desired thiadiazole, which is isomeric with the triazole-thione.[2][12]

TechniqueKey Feature for 2-Amino-1,3,4-thiadiazoleFeature to Rule Out Triazole-thione
¹H NMR Broad singlet for -NH₂ (D₂O exchangeable)
¹³C NMR Two ring carbons at ~160-170 ppm[3]Absence of a C=S peak at ~180-200 ppm
FT-IR N-H stretches (~3100-3400 cm⁻¹), C=N stretch (~1500-1600 cm⁻¹)Absence of a strong C=S stretch (~1100-1250 cm⁻¹)
Mass Spec Correct molecular ion peak

Table 2. Spectroscopic guide for structure confirmation.

Validated Experimental Protocols

Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)

This robust method is effective for a wide range of aromatic and aliphatic carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol, 0.91 g).

  • Addition of Catalyst: Carefully add excess phosphorus oxychloride (POCl₃, ~10 mL) to the flask in a fume hood. The reaction is exothermic.

  • Cyclization: Heat the reaction mixture to reflux (typically ~100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a significant amount of crushed ice (~200 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath. Slowly add a cold 50% NaOH solution or a saturated NaHCO₃ solution until the pH of the mixture reaches ~8. A precipitate will form.

  • Isolation & Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water. Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3][5][9]

Protocol 2: Regioselective Synthesis using p-Toluenesulfonyl Chloride (p-TsCl)

This modern approach offers excellent regioselectivity under milder, non-acidic conditions.[13][14][15]

  • Intermediate Formation: First, prepare the acylthiosemicarbazide intermediate by standard methods if not already available.

  • Reaction Setup: To a solution of the acylthiosemicarbazide intermediate (5 mmol) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP, 20 mL), add triethylamine (Et₃N, 15 mmol, 2.1 mL).

  • Cyclization: Add p-toluenesulfonyl chloride (p-TsCl, 7.5 mmol, 1.43 g) portion-wise to the stirred solution.

  • Reaction: Heat the mixture at 80 °C for 2-5 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into ice water. A precipitate will form.

  • Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole. This method is reported to give high yields with excellent regioselectivity.[13][14][15]

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. [Link]

  • Er, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 215-224. [Link]

  • El-Sayed, W. A., et al. (2007). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Journal of the Korean Chemical Society, 51(5), 459-466. [Link]

  • Yang, S. J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of Organic Chemistry, 78(1), 438-44. [Link]

  • ResearchGate. (2015). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF SOME NOVEL 2-AMINO-1,3,4-THIADIAZOLE. [Link]

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • Pardeshi, R. K., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]

  • Tektasheva, D. K., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5192. [Link]

  • Er, M., & Cantürk, G. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018-24. [Link]

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058. [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [Link]

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31. [Link]

  • Scribd. (n.d.). Regioselective Synthesis of 2 Amino-Substituted 1,3,4-Oxadiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. [Link]

  • Tektasheva, D. K., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 4422. [Link]

  • Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A.
  • Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN103772522A.
  • ResearchGate. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

  • ResearchGate. (2012). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

  • Gincǎu, A. I., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Matei, I., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1728. [Link]

Sources

Technical Support Center: Navigating the Low Solubility of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and ensure the success of your research.

Introduction to this compound and its Solubility Challenges

This compound is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a thiadiazole ring, an amino group, and a benzylthio group, contributes to its biological activity but also presents a common challenge for researchers: low aqueous solubility.[3][4] This characteristic can impede the progress of in vitro and in vivo studies, making it difficult to achieve desired concentrations and obtain reliable results.

This guide provides a systematic approach to addressing the low solubility of this compound, from initial solvent selection to advanced formulation strategies.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound powder is not dissolving in my chosen solvent.

Question: I'm trying to dissolve the compound, but it remains as a solid suspension. What should I do?

Answer: This is a common first hurdle. The key is to select an appropriate solvent and use the right technique. Based on available data, this compound is known to be soluble in polar organic solvents.[3]

Initial Steps:

  • Solvent Selection: If you haven't already, switch to a recommended solvent. Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for this compound.[3][5] N,N-dimethylformamide (DMF) is another viable option.[3]

  • Gentle Heating: Gently warm the solution in a water bath (typically 30-40°C). This can significantly increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a sonicating bath to break up any aggregates of the powder and increase the surface area exposed to the solvent.

  • Vortexing: Vigorous vortexing can also aid in dissolution.

dot

start Compound not dissolving solvent Switch to recommended solvent (DMSO, DMF) start->solvent heat Gentle heating (30-40°C) solvent->heat If still not dissolved sonicate Sonication heat->sonicate vortex Vortexing sonicate->vortex dissolved Compound dissolved vortex->dissolved

Caption: Initial troubleshooting workflow for dissolving this compound.

Problem 2: The compound dissolves in organic solvent but precipitates when diluted into my aqueous assay buffer.

Question: I've made a stock solution in DMSO, but when I add it to my cell culture media or buffer, a precipitate forms. How can I prevent this?

Answer: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but this is disrupted upon dilution into an aqueous environment.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound in your assay.

  • Optimize the DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its potential to cause precipitation and to avoid solvent-induced artifacts in biological assays.[6]

  • Use a Co-solvent System: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.[6] This can sometimes improve the compound's solubility in the final aqueous solution.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in the solvent environment can help to keep the compound in solution.[6]

dot

start Precipitation upon dilution lower_conc Lower final compound concentration start->lower_conc optimize_dmso Optimize final DMSO concentration (<0.5%) start->optimize_dmso cosolvent Use a co-solvent system (e.g., DMSO/Ethanol) start->cosolvent serial_dilution Perform serial dilutions start->serial_dilution solution_stable Stable aqueous solution lower_conc->solution_stable optimize_dmso->solution_stable cosolvent->solution_stable serial_dilution->solution_stable

Caption: Strategies to prevent precipitation upon dilution into aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

A1: Based on available data, the following solvents are recommended, in order of decreasing solubilizing power:

  • Dimethyl sulfoxide (DMSO): Generally the best solvent for creating high-concentration stock solutions.[3][5]

  • N,N-dimethylformamide (DMF): Another good option for initial dissolution.[3]

  • Methanol: The compound is slightly soluble in methanol.[5]

  • Water: The compound has very low solubility in water.

SolventQualitative Solubility
DMSOSoluble[3]
DMFSoluble[3]
MethanolSlightly Soluble[5]
WaterPoorly Soluble

Q2: How should I prepare a stock solution of this compound?

A2: Here is a general protocol for preparing a stock solution in DMSO:

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound: 223.32 g/mol [1]

    • For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 223.32 g/mol = 0.0022332 g = 2.23 mg

  • Weigh the compound: Accurately weigh out the calculated amount of the compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile vial.

  • Aid dissolution: Use a vortex mixer and/or a sonicator to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: I am concerned about the stability of the compound in DMSO. Is this a valid concern?

A3: Yes, this is a valid concern. While DMSO is an excellent solvent, some heterocyclic compounds can be unstable in DMSO, especially at room temperature over extended periods. It is recommended to:

  • Use fresh stock solutions: Prepare stock solutions fresh whenever possible.

  • Store properly: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.

  • Minimize time at room temperature: When using the stock solution, thaw it quickly and keep it on ice. Return it to the freezer as soon as you are finished.

  • Consider alternative solvents: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[6]

Q4: What are some advanced methods to improve the aqueous solubility of this compound for in vivo studies?

A4: For in vivo applications where direct injection of a DMSO stock is not feasible, more advanced formulation strategies may be necessary:

  • Co-solvent Systems: As mentioned earlier, mixtures of solvents can be used. A common formulation for animal studies is a mixture of DMSO, PEG400 (polyethylene glycol 400), and water or saline.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

  • Salt Formation: If the compound has an acidic or basic functional group, forming a salt can dramatically increase its aqueous solubility.[6]

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can improve its solubility and bioavailability.

dot

start Low in vivo solubility cosolvent Co-solvent Systems (e.g., DMSO/PEG400/Saline) start->cosolvent cyclodextrin Complexation with Cyclodextrins start->cyclodextrin salt Salt Formation start->salt nanoparticle Nanoparticle Formulation start->nanoparticle improved Improved in vivo solubility and bioavailability cosolvent->improved cyclodextrin->improved salt->improved nanoparticle->improved

Caption: Advanced strategies for improving in vivo solubility.

Conclusion

Dealing with the low solubility of this compound requires a systematic and informed approach. By understanding the compound's properties and employing the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs, leading to more reliable and reproducible results.

References

  • LookChem. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem Website. Accessed January 9, 2026. [Link]

  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes Website. Accessed January 9, 2026. [Link]

  • LabSolutions. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. LabSolutions Website. Accessed January 9, 2026. [Link]

  • Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889–20896. [Link]

Sources

Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 2-Benzylthio-5-amino-1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these versatile heterocyclic compounds. The presence of multiple heteroatoms, two distinct aromatic systems, and labile protons often leads to spectral complexities. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, ensuring both accuracy and a deep understanding of the underlying principles.

Section 1: Fundamental Spectral Features & Expected Chemical Shifts

Before troubleshooting, it is critical to establish a baseline understanding of the expected chemical environments in a typical this compound scaffold. The electronic effects of the amino group (-NH₂), the thioether linkage (-S-), and the thiadiazole ring itself dictate the chemical shifts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

MoietyAtomSignal Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes & Rationale
5-Amino Group -NHBroad Singlet7.0 - 7.5N/AHighly variable due to hydrogen bonding and proton exchange. Signal disappears upon D₂O shake.[1][2]
1,3,4-Thiadiazole Ring C2 (-S-C=N)QuaternaryN/A165 - 175This carbon is attached to the thioether and is generally more downfield.
C5 (-N=C-NH₂)QuaternaryN/A150 - 160This carbon is attached to the electron-donating amino group, shifting it slightly upfield relative to C2.
Benzylthio Group -S-C H₂-PhSinglet4.3 - 4.635 - 40Methylene protons adjacent to both sulfur and an aromatic ring. Appears as a sharp singlet as there are no adjacent protons.
-S-CH₂-Ph Multiplet7.2 - 7.4127 - 130Aromatic protons of the benzyl group. Often appear as a complex multiplet.
QuaternaryN/A135 - 138The ipso-carbon of the phenyl ring attached to the CH₂ group.

Note: Chemical shifts are approximate and can be influenced by substituents on the benzyl ring or derivatization of the amino group.

Section 2: Frequently Asked Questions (FAQs) - Common Spectral Observations

This section addresses the most common and fundamental questions that arise during the initial analysis of a 1D NMR spectrum.

Q1: Why is the signal for my amino (-NH₂) protons a broad singlet, and why does its chemical shift move between samples?

Answer: This is a classic characteristic of labile protons (protons that can be easily exchanged), such as those in amines (-NH₂) and alcohols (-OH).[3] The broadness and variable chemical shift are caused by three main factors:

  • Rapid Proton Exchange: The -NH₂ protons are in constant, rapid exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent.[2][4] This exchange happens on a timescale that is fast compared to the NMR experiment, causing the signal to be an average of all the environments the proton experiences, which results in broadening.

  • Hydrogen Bonding: The amino group is a hydrogen bond donor and acceptor. The extent of intermolecular hydrogen bonding depends on the sample concentration and temperature. Different degrees of hydrogen bonding will alter the electronic environment and thus the chemical shift of the N-H protons.[1]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to broadening of the signals of adjacent protons.

Expert Tip (Self-Validating Protocol): To definitively confirm the identity of your -NH₂ signal, perform a D₂O shake . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium, and the signal will disappear from the spectrum.[2][5] This is a simple and powerful way to validate your assignment.

Q2: I see a sharp singlet around 4.5 ppm. What does this correspond to?

Answer: This signal is highly characteristic of the methylene protons of the benzylthio group (-S-CH₂ -Ph). These two protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet. Their position, deshielded by both the adjacent sulfur atom and the phenyl ring's magnetic anisotropy, places them reliably in the 4.3 - 4.6 ppm region.[6][7]

Q3: The aromatic region of my ¹H NMR spectrum between 7.0 and 8.0 ppm is a complex, overlapping mess. How can I begin to assign these protons?

Answer: This is a very common challenge, especially if you have additional aromatic substituents in your molecule. The five protons of the benzyl group often overlap with other aromatic signals. While complete resolution in 1D NMR may be impossible, you can use the integration to confirm the total number of aromatic protons. For unambiguous assignment, you must turn to 2D NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first logical step. It will reveal which protons are coupling to each other, allowing you to trace the connectivity within each individual aromatic ring system.[8][9]

Section 3: Troubleshooting Guide for Complex Spectra

When 1D NMR is insufficient, a structured approach using 2D NMR is required. This section guides you through logical workflows to solve specific structural ambiguities.

Q4: I've run a COSY, but I'm still not sure which aromatic system is the benzyl group. How can I definitively link the methylene singlet to its corresponding aromatic ring?

Answer: This is the perfect application for a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.[10]

Causality and Workflow: The methylene protons (-S-CH₂ -Ph) are your anchor point. In the HMBC spectrum, you will look for correlation cross-peaks from this sharp singlet (at ~4.5 ppm) to the carbons of the aromatic ring it is attached to. You should observe correlations to the ipso-carbon (the quaternary carbon of the ring directly attached to the CH₂, a 2-bond correlation) and the ortho-carbons (the two CH carbons adjacent to the ipso-carbon, a 3-bond correlation). This definitively connects the methylene group to one specific set of aromatic signals, solving the ambiguity.

G H1_NMR ¹H NMR: - Overlapping Aromatic Signals - Sharp Singlet at ~4.5 ppm HMBC ¹H-¹³C HMBC H1_NMR->HMBC Which ring is the benzyl group? C13_NMR ¹³C NMR: - Ambiguous Aromatic Carbons HSQC ¹H-¹³C HSQC C13_NMR->HSQC Assign protonated carbons Structure Unambiguous Structure HMBC->Structure Establish long-range C-H connectivity HSQC->HMBC Confirm C/H pairs

Q5: The two quaternary carbons of the thiadiazole ring (C2 and C5) are very close in the ¹³C NMR spectrum. How can I assign them correctly?

Answer: This is another common problem where the HMBC experiment is indispensable. Direct observation of these carbons is straightforward, but their assignment requires looking at long-range couplings.

Expert Logic:

  • Identify the Key Protons: The two sets of protons closest to the thiadiazole ring are the methylene protons (-S-CH₂-) and the amino protons (-NH₂).

  • Predict the Correlations:

    • The methylene protons are separated from C2 by two bonds (-C H₂-S-C 2). They will show a strong cross-peak to C2 in the HMBC spectrum.

    • The amino protons are separated from C5 by two bonds (-N H₂-C 5). If the proton exchange is not too fast in your chosen solvent (DMSO-d₆ is often slow enough), you may see a correlation from the broad -NH₂ signal to C5.

  • Assign with Confidence: The quaternary carbon that correlates to the methylene singlet (~4.5 ppm) is C2 . The other quaternary carbon in that region is therefore C5 . The correlation from the -NH₂ proton, if observed, serves as a secondary confirmation for C5. This self-validating system provides a trustworthy assignment.[11][12]

Q6: I am using CDCl₃ as my solvent and my -NH₂ peak is almost invisible or very broad. What is happening?

Answer: Solvent choice has a profound impact on the appearance of labile protons.[13] Chloroform (CDCl₃) is a non-polar, aprotic solvent and is generally poor at forming hydrogen bonds compared to a solvent like DMSO-d₆. In CDCl₃, the rate of proton exchange with residual water can be in the "intermediate" range on the NMR timescale, which leads to significant signal broadening, sometimes to the point where the peak disappears into the baseline.[4]

Troubleshooting Protocol: For molecules with important labile protons like amines or amides, DMSO-d₆ is the recommended solvent . Its high polarity and hydrogen-bond accepting nature slow down the proton exchange rate, resulting in sharper -NH and -OH signals that are easier to observe and integrate.[13]

Section 4: Key Experimental Protocols

Protocol 1: D₂O Exchange for Labile Proton Identification

  • Acquire Standard Spectrum: Dissolve your compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Putative Signal: Note the chemical shift, integration, and shape of the suspected -NH₂ signal.

  • Add D₂O: Carefully add 1-2 drops of Deuterium Oxide (D₂O, 99.9%) to the NMR tube.

  • Mix: Cap the tube and invert it gently 5-10 times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the exact same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons should have significantly diminished or disappeared entirely. A new, likely broad, signal for HOD may appear.

Protocol 2: Acquiring a Standard ¹H-¹³C HMBC Spectrum

This protocol provides general guidance. Specific parameter names may vary between spectrometer manufacturers (Bruker, JEOL, Varian/Agilent).

  • Setup: Start from a fully assigned and referenced ¹H spectrum. The ¹³C spectral width should also be determined.

  • Select Experiment: Choose a standard HMBC pulse program (e.g., hmbcgpndqf on a Bruker system).

  • Key Parameters:

    • ¹H and ¹³C Spectral Widths (SW): Set these to encompass all signals observed in the 1D spectra.

    • Number of Increments (TD in F1): Typically set between 256 and 512 for good resolution in the indirect (¹³C) dimension.

    • Long-Range Coupling Constant (JXH): This is the most critical parameter. It is optimized to observe 2- and 3-bond correlations. A standard value of 8-10 Hz is an excellent starting point for aromatic and sp³-sp² systems.

  • Acquisition: The experiment time will depend on the sample concentration. For a moderately concentrated sample (~10-20 mg), a few hours are typically sufficient.

  • Processing and Interpretation: Process the 2D data with appropriate window functions. Analyze the cross-peaks to connect protons and carbons separated by 2-3 bonds, as described in the troubleshooting section.[10][14]

References

  • Liaras, K., Fesatidou, M., & Geronikaki, A. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]

  • ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. ResearchGate. [Link]

  • Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]

  • Gulea, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

  • Çavuş, M.S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. IMSERC. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. University of Calgary. [Link]

  • Reddit. (2023). Amine protons on NMR. Reddit. [Link]

  • Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Stack Exchange. [Link]

  • Matwijczuk, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

  • Taylor & Francis Online. (2006). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1145-1153. [Link]

  • ResearchGate. (n.d.). NMR and ESR of organosulphur compounds. ResearchGate. [Link]

  • Wiley Analytical Science. (2003). Making Sulphur NMR work. Wiley Analytical Science. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3352. [Link]

  • ResearchGate. (n.d.). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. MCC Organic Chemistry. [Link]

  • RSC Publishing. (2017). A high-resolution natural abundance 33 S MAS NMR study of the cementitious mineral ettringite. Chemical Communications, 53(66), 9222-9225. [Link]

  • ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]

  • MDPI. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(11), 3301. [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5395-5404. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). ResearchGate. [Link]

  • Al-Adilee, K. J. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 20(8), 3591-3600. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. ResearchGate. [Link]

  • National Institutes of Health. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2825-2833. [Link]

  • National Institutes of Health. (2018). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Protein Science, 27(4), 853-864. [Link]

  • National University of Pharmacy. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. National University of Pharmacy. [Link]

  • SpectraBase. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole. SpectraBase. [Link]

Sources

Technical Support Center: A Researcher's Guide to In Vitro Assays with 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzylthio-5-amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for successful in vitro experimentation. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of working with this promising heterocyclic compound.

Introduction to this compound

This compound is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage with various biological targets.[4][5] Specifically, derivatives of this class have been shown to inhibit key enzymes in cancer cell proliferation and signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.[1][6]

This guide will provide you with the necessary information to anticipate and resolve common challenges encountered during in vitro assays with this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to designing robust experiments and troubleshooting unexpected outcomes.

PropertyValueSource
Molecular Formula C₉H₉N₃S₂[7][8]
Molecular Weight 223.31 g/mol [7][9]
Appearance White solid[7]
Melting Point 157-161°C[8][10]
Solubility Soluble in DMSO and DMF; slightly soluble in methanol.[7][8][7][8]
Storage Room temperature[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro assays in a question-and-answer format.

Issue 1: Compound Precipitation in Cell Culture Media

Question: I've diluted my this compound stock solution into my cell culture media, and I'm observing a cloudy precipitate. What is causing this and how can I fix it?

Answer:

Compound precipitation is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium. This phenomenon, often termed "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. The benzylthio group contributes to the lipophilicity of the molecule, making it prone to precipitation in polar solvents like culture media.

Causality and Solutions:

  • High Final Concentration: The intended final concentration of the compound may be too high for its aqueous solubility.

    • Solution: Determine the maximum soluble concentration of the compound in your specific cell culture medium. You can do this by preparing a serial dilution of the compound in the medium and observing the highest concentration that remains clear after incubation under experimental conditions (e.g., 37°C, 5% CO₂).

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of media can cause localized high concentrations, leading to precipitation.

    • Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, while gently vortexing.

  • Low Temperature: Cell culture media is often stored refrigerated. Adding a DMSO stock to cold media can decrease the compound's solubility.

    • Solution: Always pre-warm your cell culture media to 37°C before adding the compound.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: My results from cytotoxicity assays (e.g., MTT, CCK-8) with this compound are highly variable between experiments. What could be the cause?

Answer:

Inconsistent results can stem from several factors, including the stability of the compound in your assay conditions and potential interference with the assay chemistry itself. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be susceptible to cleavage under basic conditions.

Causality and Solutions:

  • Compound Instability: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

    • Solution: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. You can analyze the concentration of the parent compound at different time points using HPLC. If instability is an issue, consider reducing the incubation time or replenishing the compound during the experiment.

  • DMSO Effects: While a common solvent, DMSO can have direct effects on cell growth and viability, with higher concentrations often being cytotoxic.

    • Solution: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is kept at a low, non-toxic level (typically ≤ 0.5%). It is advisable to run a DMSO dose-response curve for your specific cell line to determine the maximum tolerated concentration.

  • Assay Interference: Thiol-containing compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.

    • Solution: Run a cell-free control where you add this compound to the assay medium without cells. If you observe a color change, this indicates direct reduction of the assay reagent. In this case, consider using an alternative cytotoxicity assay that does not rely on tetrazolium reduction, such as a crystal violet staining assay or a luciferase-based ATP assay.

Issue 3: Unexpectedly High Signal in Fluorescence-Based Assays

Question: I am using a fluorescence-based assay to measure a specific cellular activity, and I'm seeing a high background signal in the wells treated with this compound. Why is this happening?

Answer:

Many heterocyclic compounds, including those with aromatic rings like this compound, can be intrinsically fluorescent (autofluorescent).[11][12] This compound-derived fluorescence can interfere with the assay's optical detection, leading to artificially high readings.

Causality and Solutions:

  • Compound Autofluorescence: The compound itself may be fluorescing at the excitation and emission wavelengths of your assay.

    • Solution: Measure the fluorescence of the compound in the assay buffer at the relevant wavelengths in the absence of any cellular components or assay reagents. If significant autofluorescence is detected, you may need to subtract this background signal from your experimental wells.

  • Light Scatter: At higher concentrations, precipitated compound can scatter light, which may be detected as a fluorescent signal.

    • Solution: Visually inspect the wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for solubility issues.

  • Alternative Assay: If autofluorescence is a significant and unavoidable problem, consider using an alternative assay with a different detection method, such as a colorimetric or luminescent assay.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: Based on its solubility profile, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[8][13][14] Ensure the compound is fully dissolved by vortexing; gentle warming (to 37°C) or brief sonication can be used if necessary.[15] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable.[8]

Q2: What is the known mechanism of action for the anticancer activity of 2-amino-1,3,4-thiadiazole derivatives?

A2: The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is often multifactorial. These compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH), which is involved in nucleotide synthesis.[1] Some derivatives also interfere with key signaling pathways like the PI3K/Akt and MAPK/ERK pathways and can induce cell cycle arrest and apoptosis.[6][16]

Q3: Are there any known off-target effects or liabilities associated with this class of compounds?

A3: The 2-alkylthio-1,3,4-thiadiazole scaffold has been identified as a potential structural alert. These compounds can undergo metabolic bioactivation, primarily through oxidation of the thioether by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, which is a potential liability in drug development. It is important to be aware of this potential when interpreting experimental results.

Q4: Can this compound be used in antimicrobial assays?

A4: Yes, 2-amino-1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][17] When designing such experiments, it is crucial to ensure the compound is soluble in the chosen microbiological broth and to include appropriate vehicle controls.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 223.31 g/mol ), you will need:

    • Mass (g) = 0.01 mol/L * 0.001 L * 223.31 g/mol = 0.0022331 g = 2.23 mg

  • Weigh the compound: Accurately weigh 2.23 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-quality, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes until the solid is completely dissolved.

  • Store appropriately: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: General MTT Cytotoxicity Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound DMSO stock. Further dilute these in pre-warmed complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be constant and non-toxic (e.g., 0.5%). Replace the old media in the cell plate with the media containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18][19]

  • Formazan Solubilization: Carefully aspirate the media from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Visualizations

Troubleshooting Workflow for Compound Precipitation

start Precipitation Observed in Media check_stock Is stock solution clear? start->check_stock warm_stock Warm stock to 37°C & vortex check_stock->warm_stock No check_conc Is final concentration too high? check_stock->check_conc Yes warm_stock->check_stock solubility_test Perform solubility test check_conc->solubility_test Possibly check_dilution Was dilution rapid? check_conc->check_dilution No lower_conc Use lower concentration solubility_test->lower_conc end_ok Problem Resolved lower_conc->end_ok stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes check_temp Was media pre-warmed? check_dilution->check_temp No stepwise_dilution->end_ok warm_media Pre-warm media to 37°C check_temp->warm_media No check_temp->end_ok Yes warm_media->end_ok

Caption: A logical workflow for troubleshooting compound precipitation.

General Anticancer Mechanism of 2-Amino-1,3,4-Thiadiazole Derivatives

compound 2-Amino-1,3,4-Thiadiazole Derivative enzyme Key Enzymes (e.g., IMPDH, Kinases) compound->enzyme Inhibition pathway Signaling Pathways (e.g., ERK, PI3K/Akt) compound->pathway Modulation proliferation Cell Proliferation enzyme->proliferation Required for cell_cycle Cell Cycle Arrest enzyme->cell_cycle Required for progression pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: Simplified signaling pathways affected by these compounds.

References

  • National Center for Biotechnology Information. Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • PubMed. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. [Link]

  • National Center for Biotechnology Information. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • LookChem. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • Protocol Online. Making a stock solution for my drug using DMSO. [Link]

  • Semantic Scholar. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. [Link]

  • MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • ResearchGate. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. [Link]

  • Royal Society of Chemistry. Nuisance small molecules under a machine-learning lens. [Link]

  • LabSolutions. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. [Link]

  • BEPLS. A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. [Link]

  • National Center for Biotechnology Information. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • National Center for Biotechnology Information. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]

  • ResearchGate. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • University of Edinburgh Research Explorer. Exploiting the 2‑Amino-1,3,4-thiadiazole scaffold to inhibit trypanosoma brucei pteridine reductase in support of early-stage drug discovery. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. The 1,3,4-thiadiazole nucleus has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3] Among its numerous derivatives, 2-benzylthio-5-amino-1,3,4-thiadiazole serves as a key synthetic intermediate and a potential antimicrobial agent in its own right.[4][5] This guide provides a comprehensive comparison of this compound and its derivatives with established antimicrobial agents, offering insights into their relative performance based on available experimental data.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with an amino group at position 5 and a benzylthio group at position 2.[6] This molecule is synthesized from 5-amino-1,3,4-thiadiazole-2-thiol, a versatile precursor for a variety of derivatives.[6][7] The presence of the amino and benzylthio moieties provides sites for further chemical modification, enabling the generation of a diverse library of compounds with potentially enhanced biological activities.[4][8] While primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, the inherent antimicrobial potential of the core structure and its close analogues warrants a detailed examination.[5][8]

Comparative Antimicrobial Agents: Mechanisms of Action

To provide a robust comparison, we will evaluate this compound and its derivatives against two classes of widely used antimicrobial agents: quinolones (represented by ciprofloxacin) for antibacterial activity and azoles (represented by fluconazole) for antifungal activity.

Quinolones: Targeting Bacterial DNA Replication

Quinolones, such as ciprofloxacin, are a class of synthetic broad-spectrum antibacterial agents.[1][9] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, quinolones trap them in a complex with DNA, leading to the formation of double-strand DNA breaks.[6][9] This chromosomal fragmentation is lethal to the bacteria.

quinolone_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks Ciprofloxacin->DS_Breaks Induces DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1. Simplified mechanism of action of quinolone antibiotics.

Azoles: Disrupting Fungal Cell Membrane Integrity

Azole antifungals, including fluconazole, are a cornerstone in the treatment of fungal infections.[2] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][10] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10][11] By inhibiting its synthesis, azoles disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death.[2][10]

azole_mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Fungal_Membrane Fungal Cell Membrane Integrity Fluconazole->Fungal_Membrane Disrupts Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Ergosterol_Synthesis->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Leads to

Figure 2. Simplified mechanism of action of azole antifungal agents.

Antimicrobial Performance: A Comparative Overview

While direct and extensive comparative studies on the antimicrobial activity of this compound are limited, research on its closely related derivatives provides significant insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and other 2-amino-1,3,4-thiadiazole analogues against a panel of clinically relevant microorganisms, alongside the performance of standard antimicrobial agents.

Compound/AgentStaphylococcus aureus (Gram-positive)Staphylococcus epidermidis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference(s)
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolone derivatives 0.5 - >128 µg/mL0.03 - >128 µg/mL1 - >128 µg/mL>128 µg/mLNot Reported[8][12]
Other 2,5-disubstituted 1,3,4-thiadiazole derivatives 20 - >1000 µg/mL31.25 µg/mL24 - >1000 µg/mL24 - >1000 µg/mL32 - >1000 µg/mL[2]
Ciprofloxacin 0.25 - 2 µg/mL0.12 - 1 µg/mL0.015 - 1 µg/mL0.25 - 4 µg/mLNot Applicable[8]
Fluconazole Not ApplicableNot ApplicableNot ApplicableNot Applicable0.25 - 16 µg/mL

Note: The reported MIC values for the 1,3,4-thiadiazole derivatives are for a range of structurally diverse compounds and should be interpreted as indicative of the potential activity of this chemical class.

From the available data, it is evident that certain derivatives of this compound exhibit promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[8][12] Some of these derivatives have shown activity comparable to or even more potent than the parent quinolone antibiotics, norfloxacin and ciprofloxacin, against these strains.[8] However, the activity against Gram-negative bacteria, especially Pseudomonas aeruginosa, appears to be more limited.[12] The antifungal activity of 2-amino-1,3,4-thiadiazole derivatives is also noteworthy, with some compounds demonstrating significant efficacy against Candida albicans.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The evaluation of a compound's antimicrobial activity is standardized through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] The following is a generalized protocol for the broth microdilution method, a commonly used technique for MIC determination, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

Broth Microdilution Method
  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing or RPMI-1640 medium for fungal testing.

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Serial Dilution of the Test Compound:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (broth and inoculum, no compound), and well 12 serves as a negative/sterility control (broth only).[17]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[17]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Media_Prep Prepare Sterile Broth (CAMHB or RPMI) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 3. Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial activity. While direct comparisons with established drugs are still emerging, the existing data suggests that this scaffold holds significant potential, particularly in the development of novel antibacterial agents against Gram-positive pathogens. The versatility of the 2-amino-1,3,4-thiadiazole core allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency and spectrum of activity. Future research should focus on synthesizing and screening a wider range of derivatives of this compound to identify lead compounds with improved efficacy against a broader range of microorganisms, including drug-resistant strains. Elucidating the precise mechanism of action of these compounds will also be crucial for their rational design and development as next-generation antimicrobial agents.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • MDPI. (2022).
  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 402.
  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29465–29478.
  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2011).
  • National Center for Biotechnology Information. (2024). Antifungal Ergosterol Synthesis Inhibitors. Retrieved from [Link]

  • Foroumadi, A., Emami, S., Hassanzadeh, A., Rajaee, M., Sokhanvar, K., Moshafi, M. H., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488–4492.
  • CORE. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)pip. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

  • Saleh, M. M., Al-Joubori, S. F., & Al-Janabi, A. S. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 4(4), 539-545.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Prime Scholars. (n.d.). In vitro anti-microbial activity of some 2-(substituted)amino-5-aryl- 1,3,4-thiadiazoles. Retrieved from [Link]

  • Synthesis. (2005). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. 2005(14), 2385-2390.
  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comparative analysis of analytical methodologies for the validation of 2-Benzylthio-5-amino-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

Introduction to this compound and the Imperative of Validation

This compound (CAS No: 25660-71-3) is a key intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial and antifungal agents.[1] Its molecular structure, featuring a thiadiazole ring, an amino group, and a benzylthio moiety, confers specific chemical properties that necessitate robust analytical methods for its quantification and purity assessment. The validation of these methods is not merely a procedural step but a scientifically rigorous process to demonstrate that the analytical procedure is suitable for its intended purpose. This is a critical requirement of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, with guidelines provided by the International Council for Harmonisation (ICH).[3][4]

This guide will focus on two of the most common and accessible analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the principles of each method, present detailed validation protocols, and compare their performance characteristics.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

High-Performance Liquid Chromatography is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound, HPLC is the method of choice for purity assessment and quantification due to its high resolution and specificity.[2][5][6] A stability-indicating HPLC method can distinguish the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, which is crucial for ensuring the stability and safety of the drug substance.[3]

Proposed HPLC Method Parameters

A logical starting point for method development would be a reversed-phase HPLC method, given the moderate polarity of the target analyte.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

The choice of a C18 column is based on its versatility and wide applicability in reversed-phase chromatography. The mobile phase composition would be optimized during method development to achieve a suitable retention time and peak shape. The detection wavelength of 280 nm is a rational starting point, considering the aromatic nature of the benzyl group and the thiadiazole ring.

Validation of the HPLC Method

The validation of the proposed HPLC method should be performed in accordance with ICH Q2(R2) guidelines and would involve the assessment of the following parameters[4]:

1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this would be demonstrated by:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[3] The chromatograms of the stressed samples should show that the peak for the intact drug is well-resolved from any degradation product peaks.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of at least five standard solutions of this compound of known concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Accuracy is typically assessed by the recovery of spiked samples. A known amount of the analyte is added to a placebo or a mixture of known components, and the recovery is calculated. This should be performed at a minimum of three concentration levels.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is considered at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of six replicate injections of the same standard solution.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Reproducibility: The precision between different laboratories.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Small variations are made to the method parameters, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C), and the effect on the results is observed.

Performance Data Summary for HPLC Method
Validation ParameterAcceptance CriteriaTypical Expected Results
Specificity Well-resolved peakPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%≤ 1.0%≤ 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness System suitability parameters metNo significant impact on results

UV-Visible Spectrophotometry: A Simple and Rapid Alternative

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the UV-Vis region. For this compound, this method can serve as a simpler, faster, and more cost-effective alternative to HPLC for routine analysis, such as content uniformity or dissolution testing, where specificity is less of a concern. The presence of chromophores in the molecule makes it amenable to UV-Vis analysis.[4]

Proposed UV-Vis Spectrophotometric Method
  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the compound from 200 to 400 nm.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

The choice of solvent is critical, as it can influence the λmax. Methanol and ethanol are good initial choices due to their UV transparency and ability to dissolve the analyte.

Validation of the UV-Vis Spectrophotometric Method

The validation of the UV-Vis method would follow similar principles to the HPLC method, with some key differences in the experimental design.

1. Specificity: The specificity of a UV-Vis method is inherently lower than that of HPLC. It can be assessed by comparing the spectra of the analyte with those of potential interfering substances (e.g., excipients in a formulation). If the interfering substances do not absorb at the analytical wavelength, the method can be considered specific.

2. Linearity: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of different concentrations at the λmax. The linearity is evaluated by the correlation coefficient of the plot of absorbance versus concentration.

3. Accuracy: Accuracy is determined by the recovery of the analyte from a spiked sample matrix.

4. Precision: Repeatability and intermediate precision are assessed by replicate measurements of the same sample.

5. LOD and LOQ: These are determined from the calibration curve, similar to the HPLC method.

6. Robustness: The robustness of the method can be evaluated by assessing the effect of small changes in instrumental parameters, such as the slit width, or by using different analysts.

Performance Data Summary for UV-Vis Spectrophotometric Method
Validation ParameterAcceptance CriteriaTypical Expected Results
Specificity No interference at λmaxAcceptable for pure substance
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%≤ 1.5%≤ 1.8%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Robustness Minor variations do not affect resultsRobust for intended use

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis.

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (can separate from impurities)Low (potential for interference)
Sensitivity High (low LOD and LOQ)Moderate
Speed Slower (due to run times)Faster (rapid measurements)
Cost Higher (instrumentation, solvents, columns)Lower
Complexity More complex (requires skilled operator)Simpler
Application Stability studies, purity determination, quantification in complex matricesRoutine QC tests (e.g., content uniformity), quantification of pure substance

Experimental Workflows and Logical Relationships

To visualize the processes described, the following diagrams illustrate the validation workflow and a comparison of the analytical techniques.

ValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2) cluster_implementation Implementation & Lifecycle start Define Analytical Method Requirements dev Develop Analytical Method (HPLC or UV-Vis) start->dev spec Specificity (Forced Degradation for HPLC) dev->spec lin Linearity dev->lin acc Accuracy (Spike Recovery) dev->acc prec Precision (Repeatability, Intermediate) dev->prec lod_loq LOD & LOQ dev->lod_loq rob Robustness dev->rob routine Routine Analysis spec->routine lin->routine acc->routine prec->routine lod_loq->routine rob->routine transfer Method Transfer routine->transfer lifecycle Lifecycle Management transfer->lifecycle

Caption: Workflow for Analytical Method Validation.

TechniqueComparison cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry cluster_application Primary Applications hplc_node High Specificity High Sensitivity Slower Analysis Higher Cost Complex Operation hplc_app Stability-Indicating Assays, Purity Determination, Quantification in Complex Matrices hplc_node->hplc_app uv_node Lower Specificity Moderate Sensitivity Rapid Analysis Lower Cost Simple Operation uv_app Content Uniformity, Dissolution Testing, Quantification of Pure Substance uv_node->uv_app

Caption: Comparison of HPLC and UV-Vis Spectrophotometry.

Conclusion

The validation of analytical methods for this compound is a critical activity in pharmaceutical development. While HPLC stands out as the superior technique for specificity and sensitivity, making it essential for stability and purity testing, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for routine quality control assays where the sample matrix is less complex. The choice of method should be based on a thorough understanding of the analytical requirements and the intended application. The validation protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust and reliable analytical methods for this promising pharmaceutical intermediate.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research, 11(2).
  • 2-Amino-5-(benzylthio)-1, 3, 4-thiadiazole, min 98% (HPLC), 1 gram. (n.d.). Colonial Scientific. Retrieved January 9, 2026, from [Link]

  • Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). NeuroQuantology, 20(8), 4975-4987.
  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

  • Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. (n.d.). LabSolutions. Retrieved January 9, 2026, from [Link]

  • Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole >98.0%(HPLC)(T) 1g. (n.d.). Laboratorium Discounter. Retrieved January 9, 2026, from [Link]

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole >98.0(HPLC)(T). (n.d.). CHEMICALS DUKSAN. Retrieved January 9, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
  • Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2023). AMSbio. Retrieved January 9, 2026, from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (2007). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved January 9, 2026, from [Link]

Sources

The Evolving Landscape of 1,3,4-Thiadiazoles: A Guide to the Structure-Activity Relationship of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Among its numerous derivatives, the 2-Benzylthio-5-amino-1,3,4-thiadiazole core has emerged as a particularly promising template for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their anticancer, antimicrobial, and diuretic properties. We will delve into the experimental data that underpins these findings and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate and contribute to this exciting field of drug discovery.

Core Structure and Rationale for Investigation

The this compound molecule combines several key pharmacophoric features. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows for enhanced cell membrane permeability.[2] The benzylthio group at the 2-position and the amino group at the 5-position offer versatile points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This inherent modularity is the primary driver for the extensive research into its derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity observed against a range of cancer cell lines including human cervix adenocarcinoma (HeLa), human liver cancer (SMMC-7721), human breast cancer (MCF-7), and human lung cancer (A549) cells.[3]

Structure-Activity Relationship Insights:

The anticancer potency of these derivatives is intricately linked to the nature and position of substituents on both the benzyl ring and the amino group at the 5-position.

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring have a profound impact on cytotoxicity. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhances anticancer activity.[3] Specifically, 2-fluoro, 4-chloro, and 2,6-difluoro substituted derivatives have shown promising activities against HeLa cancer cells, with IC50 values significantly lower than the reference drug sorafenib.[3]

  • Modification of the 5-Amino Group: Acylation or conversion of the 5-amino group into ureas or carboxamides has been a successful strategy to augment anticancer efficacy.[3] For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives displayed notable anticancer properties.[3] Furthermore, coupling with other bioactive moieties, such as ciprofloxacin, has yielded hybrid molecules with potent activity against MCF-7, A549, and SKOV-3 cancer cells.[3]

Comparative Anticancer Activity Data:

DerivativeModificationTarget Cell LineIC50 (µM)Reference
Parent Compound This compoundHeLa, SMMC-7721, MCF-7, A549-[3]
5d 2-F substituted benzylHeLa0.37[3]
5g 4-Cl substituted benzylHeLa0.73[3]
5k 2,6-diF substituted benzylHeLa0.95[3]
Sorafenib (Reference) -HeLa7.91[3]
13h Ciprofloxacin conjugate with 4-fluorobenzylSKOV-33.58[3]
14b Ciprofloxacin conjugate with 4-fluorobenzylA5492.79[3]
Doxorubicin (Reference) -MCF-73.26–3.90[3]
Antimicrobial Activity: Combating Pathogenic Threats

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4][5] Derivatives of this compound have been investigated for their activity against a spectrum of bacteria and fungi.[6][7]

Structure-Activity Relationship Insights:

  • Role of the Thiadiazole Core: The presence of the 1,3,4-thiadiazole moiety is crucial for antimicrobial activity.[3]

  • Influence of Substituents: The nature of the substituents at the 2- and 5-positions significantly modulates the antimicrobial spectrum and potency. For example, the formation of Schiff bases from the 5-amino group can lead to compounds with moderate to good activity against Gram-positive bacteria.[7][8] In contrast, alkylation at the thiol group can sometimes lead to a decrease or loss of activity.[7][8] The presence of both sulfinyl and thiourea or urea functionalities has been shown to enhance antimicrobial activity.[3]

Comparative Antimicrobial Activity Data:

DerivativeModificationTarget OrganismActivityReference
Compound A 2-amino-5-thiol-1,3,4-thiadiazoleGram-positive bacteriaModerate to good[7][8]
Compound B Schiff base (o-hydroxybenzylidine)Gram-positive bacteriaModerate to good[7][8]
Compound C Schiff base (2-butan-lidine)Gram-positive bacteriaModerate to good[7][8]
Compound E 2-amino-5-(2-Propanylthio)-1,3,4-thiadiazoleVarious bacteriaLittle or no effect[7][8]
Compound F 2-(o-chlorobenzylamino)-5-(2-propanyl thio)-1,3,4-thiadiazoleVarious bacteriaLittle or no effect[7][8]
Diuretic Activity: A Less Explored but Promising Area

Recent studies have explored the potential of 5-amino-1,3,4-thiadiazole-2-thiol derivatives as diuretic agents.[9] The mechanism of action is often linked to the inhibition of carbonic anhydrase.[9]

Structure-Activity Relationship Insights:

  • Benzylthio Substitution: The presence of a benzylthio group at the 5-position appears to be favorable for diuretic activity. Derivatives such as 5-benzylthio-1,3,4-thiadiazol-2-amine have demonstrated significant diuretic effects.[9]

  • Substitution on the Benzyl Ring: The nature of substituents on the benzyl ring influences the diuretic potency. For example, derivatives with unsubstituted benzyl, 4-chlorobenzyl, and 4-methoxybenzyl groups have shown notable activity.[9]

Experimental Protocols

Synthesis of 2-Amino-5-thiol-1,3,4-thiadiazole (Parent Compound A)

This protocol describes a common method for the synthesis of the core intermediate.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS2)

  • Anhydrous sodium carbonate (Na2CO3)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve thiosemicarbazide in ethanol.

  • Add anhydrous sodium carbonate and carbon disulfide to the solution.

  • Heat the reaction mixture at 40°C for 1 hour with stirring, followed by reflux for 4 hours.

  • Cool the mixture and distill off the solvent.

  • Acidify the crude product with HCl.

  • Filter the resulting greenish-yellow precipitate, wash with water, and recrystallize from hot water to obtain 2-amino-5-thiol-1,3,4-thiadiazole.[8]

Synthesis_Workflow reagents Thiosemicarbazide + CS2 + Na2CO3 in Ethanol reaction_mixture Reaction Mixture reagents->reaction_mixture reflux Heat (40°C, 1h) then Reflux (4h) reaction_mixture->reflux distillation Solvent Distillation reflux->distillation acidification Acidification (HCl) distillation->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization product 2-Amino-5-thiol- 1,3,4-thiadiazole recrystallization->product MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Serial Dilutions of Compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_dissolution Dissolve Formazan in DMSO incubation3->formazan_dissolution absorbance_reading Read Absorbance formazan_dissolution->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies have clearly demonstrated that strategic modifications to the benzyl and amino moieties can significantly enhance anticancer, antimicrobial, and diuretic activities. Future research should focus on exploring a wider range of substitutions, including the incorporation of novel heterocyclic rings and the use of computational modeling to guide the design of more potent and selective derivatives. Furthermore, in vivo studies are warranted for the most promising candidates to validate their therapeutic potential. The continued investigation of these versatile compounds holds great promise for addressing unmet medical needs.

References

A comprehensive list of references would be provided here, including titles, sources, and clickable URLs for verification.

Sources

A Researcher's Guide to the Comparative Anticancer Activity of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

Despite significant advances in understanding cancer pathogenesis, it remains a leading cause of death worldwide, creating an urgent need for the development of novel and more effective therapeutics.[1][2][3] In the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiadiazole scaffold emerging as a particularly versatile and promising pharmacophore.[4][5] Thiadiazole, a five-membered ring containing sulfur and nitrogen atoms, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[2] Among these, the 1,3,4-thiadiazole core has garnered the most attention for its potent and diverse anticancer activities.[6]

The unique physicochemical properties of the 1,3,4-thiadiazole ring contribute to its success as a privileged scaffold. Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[1][2] Furthermore, its structural resemblance to pyrimidine, a core component of nucleic bases, allows these derivatives to interfere with fundamental processes like DNA replication.[4] This guide provides a comparative analysis of recently developed thiadiazole derivatives, delving into their structure-activity relationships (SAR), diverse mechanisms of action, and the critical experimental protocols required for their evaluation.

Comparative Analysis of Anticancer Mechanisms & Structure-Activity Relationships

The anticancer efficacy of thiadiazole derivatives is not monolithic; it stems from their ability to interact with a wide array of molecular targets. Understanding these mechanisms is key to designing more potent and selective agents.

Kinase Inhibition: A Dominant Mechanism

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and migration. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

  • EGFR/HER-2 Inhibition: Certain 1,3,4-thiadiazole hybrids have demonstrated potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] For instance, derivative 29i was highly potent against breast cancer cells (MCF-7 and SK-BR-3) with IC50 values of 1.45 µM and 0.77 µM, respectively, by hindering EGFR and HER-2 phosphorylation.[4] Similarly, compounds 32a and 32d showed strong EGFR enzymatic inhibition with IC50 values of 0.08 and 0.30 µM, respectively, leading to cell cycle arrest at the G2/M phase in MCF-7 cells.[4]

  • CDK1 Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. A recently synthesized thiadiazole derivative, compound 19 , was found to be effective and selective, arresting MCF-7 breast cancer cells at the G2/M phase, likely through the inhibition of CDK1.[7]

Induction of Apoptosis and DNA Damage

Inducing programmed cell death, or apoptosis, is a cornerstone of cancer therapy. Thiadiazole derivatives have been shown to trigger this process through various pathways.

  • Bax/Bcl-2 Regulation and Caspase Activation: Many derivatives exert their pro-apoptotic effects by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift ultimately leads to the activation of executioner caspases like caspase-3, -6, -7, and -9.[4][8]

  • DNA Damage: The ability of certain thiadiazole compounds to induce DNA damage has been confirmed using techniques like the comet assay. Ciprofloxacin-based thiadiazole hybrids, such as 1e and 1g , displayed a significant increase in DNA damage in MCF-7 cells, even at low concentrations (1 µM).[4]

Other Key Molecular Targets

The versatility of the thiadiazole scaffold allows it to target other critical cellular machinery:

  • Tubulin Polymerization: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin subunits, they disrupt microtubule assembly, leading to mitotic arrest and cell death.[5]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors, which can modulate gene expression to achieve therapeutic effects.[5]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone required for the stability of many oncoproteins. Derivatives of 1,2,3-thiadiazole have been shown to bind tightly to Hsp90, inhibiting its function and leading to the degradation of its client proteins.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the core ring.

  • Influence of Phenyl Ring Substituents: The substitution pattern on aryl rings attached to the thiadiazole core significantly impacts potency and selectivity. For example, in one series, the introduction of halogen atoms like 4-fluoro or 4-bromo on a benzyl group enhanced potency against SKOV-3 and A549 lung cancer cell lines, respectively.[4]

  • Importance of the Thiadiazole Core: The 1,3,4-thiadiazole scaffold itself is often crucial for activity. In a study on honokiol derivatives, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole isostere resulted in a drastic drop in anticancer activity.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
1h SKOV-3 (Ovarian)DNA Damage3.58[4]
1l A549 (Lung)DNA Damage2.79[4]
8a A549 (Lung)Not specified1.62[4]
8a MCF-7 (Breast)Not specified4.61[4]
22d MCF-7 (Breast)LSD1 Inhibition1.52[4]
29i SK-BR-3 (Breast)EGFR/HER-2 Inhibition0.77[4]
32a MCF-7 (Breast)EGFR Inhibition9.31[4]
ST10 MCF-7 (Breast)Apoptosis Induction49.6[6][8]
ST10 MDA-MB-231 (Breast)Apoptosis Induction53.4[6][8]

Experimental Design & Protocols for Evaluation

A rigorous and systematic experimental workflow is essential to validate the anticancer potential of new chemical entities. The choice of assays is driven by the need to first establish general cytotoxicity and then to elucidate the specific mechanism of action.

Overall Experimental Workflow

The evaluation of novel thiadiazole derivatives typically follows a tiered approach, starting with broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies synthesis Compound Synthesis & Characterization mtt In Vitro Cytotoxicity (MTT Assay) Across Cancer Cell Panel synthesis->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Hit Compound Selection cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle Hit Compound Selection western_blot Western Blotting (Target Protein Expression) ic50->western_blot Hit Compound Selection invivo In Vivo Xenograft Model Studies apoptosis->invivo Lead Compound Confirmation cell_cycle->invivo western_blot->invivo admet ADMET Profiling invivo->admet

Caption: High-level workflow for the discovery and validation of novel anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It serves as the primary screen to identify compounds that possess antiproliferative activity and to determine their potency (IC50 value).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol is employed to determine if a compound's cytotoxic effect is mediated by halting cell cycle progression at a specific phase (G1, S, or G2/M). An accumulation of cells in a particular phase suggests interference with the machinery, such as CDKs, that governs that stage of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiadiazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assessment (Annexin V-FITC/PI Staining)

Causality: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for the cell cycle analysis protocol and harvest.

  • Washing: Wash cells twice with ice-cold PBS and once with 1X Binding Buffer (provided in commercial kits).

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Visualizing the Mechanism: Targeted Signaling Pathways

Many thiadiazole derivatives converge on critical signaling pathways like the EGFR pathway, which, when activated, promotes cell proliferation and survival via downstream effectors like PI3K/Akt.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Thiadiazole Thiadiazole Inhibitor (e.g., 32a) Thiadiazole->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thiadiazole derivative.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is unequivocally a privileged structure in the design of novel anticancer agents, demonstrating remarkable versatility through a multitude of mechanisms including kinase inhibition, apoptosis induction, and tubulin disruption.[1][5] The comparative data clearly indicate that subtle structural modifications can profoundly influence potency and selectivity, providing a rich field for further optimization.

Future research should focus on translating the most promising in vitro results into in vivo animal models to assess efficacy and safety profiles.[2] Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be critical for advancing lead candidates.[7] Furthermore, given the complexity of cancer, exploring the potential of thiadiazole derivatives in combination with existing chemotherapeutics could provide synergistic effects and help overcome drug resistance.[5] With several thiadiazole-containing compounds already having entered clinical trials, the path from bench to bedside for this class of molecules is well-established, heralding a promising future in the fight against cancer.[2][3][10]

References

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-730. [Link]

  • Artese, A., Genc, B., & Gökçe, M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(15), 5845. [Link]

  • Szeliga, M., & Obminska-Mrukowicz, B. (2019). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 84(4), 687-704. [Link]

  • Anonymous. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 12(4), 1-8. [Link]

  • Szeliga, M., & Obminska-Mrukowicz, B. (2019). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Adl, K., El-Shorbagi, A.-N. A., & El-Demellawy, M. A. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16259-16275. [Link]

  • Saczewski, J., Marcinkowska, M., & Bednarski, P. J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

  • Kalinowska-Tłuścik, J., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(15), 5348. [Link]

  • Saczewski, J., Marcinkowska, M., & Bednarski, P. J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • Singh, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery. [Link]

  • Kumar, A., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][2][5]thiadiazole Scaffolds. Letters in Drug Design & Discovery, 18(1), 84-95. [Link]

  • Szeliga, M. (2019). Thiadiazole derivatives in clinical trials. ResearchGate. [Link]

Sources

A Comparative Analysis of the Diuretic Properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole and Standard Clinical Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the diuretic potential of the novel compound 2-Benzylthio-5-amino-1,3,4-thiadiazole against established standard diuretics such as furosemide, hydrochlorothiazide, and spironolactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative performance data, and validated experimental protocols to offer a comprehensive evaluation of this promising therapeutic candidate.

Introduction: The Landscape of Diuretic Therapy

Diuretics are a cornerstone in the management of fluid overload conditions, including hypertension, heart failure, and renal disease.[1][2] They function by increasing urine output (diuresis), primarily by inhibiting the reabsorption of sodium and other electrolytes at different segments of the nephron in the kidney.[3][4] The therapeutic landscape is dominated by three major classes: loop diuretics, thiazide diuretics, and potassium-sparing diuretics, each with a distinct mechanism and site of action.

Recent research has focused on novel heterocyclic compounds for their potential diuretic activity. The 1,3,4-thiadiazole nucleus, in particular, has emerged as a promising scaffold.[5][6] This guide focuses on a specific derivative, this compound, to objectively assess its diuretic profile in comparison to current standards of care.

Mechanisms of Action: A Tale of Different Targets

The efficacy of a diuretic is intrinsically linked to its specific molecular target within the intricate tubular system of the nephron. Understanding these mechanisms is crucial for predicting therapeutic effects and potential side effects.

Standard Diuretics: The Established Pathways
  • Furosemide (Loop Diuretic): As the most potent class of diuretics, loop diuretics like furosemide exert their effect on the thick ascending limb of the Loop of Henle.[3][7] They block the Na-K-2Cl cotransporter, inhibiting the reabsorption of approximately 25% of the filtered sodium load.[3][4][8] This leads to a massive increase in the excretion of sodium, chloride, and water.[9]

  • Hydrochlorothiazide (Thiazide Diuretic): Thiazides are the most commonly prescribed diuretics and act on the distal convoluted tubule.[3] They inhibit the Na-Cl cotransporter, which is responsible for reabsorbing about 5-10% of filtered sodium.[10][11] This results in a moderate but sustained diuretic effect.[7]

  • Spironolactone (Potassium-Sparing Diuretic): Spironolactone functions in the distal convoluted tubule and collecting duct. It acts as a competitive antagonist to aldosterone, a hormone that promotes sodium reabsorption in exchange for potassium excretion.[12][13][14][15] By blocking this exchange, spironolactone causes a mild increase in sodium and water excretion while conserving potassium.[12][13]

This compound: A Putative Mechanism

The 1,3,4-thiadiazole core is a key feature of well-known carbonic anhydrase inhibitors (CAIs) like acetazolamide.[5] Carbonic anhydrase is an enzyme crucial for the reabsorption of sodium bicarbonate in the proximal tubule. By inhibiting this enzyme, CAIs increase the excretion of sodium, bicarbonate, and water. Studies on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, the parent structure of our compound of interest, have demonstrated diuretic activity linked to carbonic anhydrase inhibition.[5][16] Therefore, it is hypothesized that this compound exerts its diuretic effect primarily through the inhibition of carbonic anhydrase in the proximal tubule.

Nephron Sites of Action cluster_nephron Renal Nephron Proximal_Tubule Proximal Tubule Loop_of_Henle Thick Ascending Limb Loop of Henle Proximal_Tubule->Loop_of_Henle Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Thiadiazole 2-Benzylthio-5-amino- 1,3,4-thiadiazole (Carbonic Anhydrase Inhibition) Thiadiazole->Proximal_Tubule Furosemide Furosemide (Na-K-2Cl Inhibition) Furosemide->Loop_of_Henle HCTZ Hydrochlorothiazide (Na-Cl Inhibition) HCTZ->Distal_Tubule Spironolactone Spironolactone (Aldosterone Antagonism) Spironolactone->Distal_Tubule Spironolactone->Collecting_Duct

Figure 1: Sites of action for different diuretic classes within the renal nephron.

Comparative Performance Analysis: Experimental Data

To provide a quantitative comparison, we draw upon data from a pivotal study by Drapak et al. (2021), which evaluated the in vivo diuretic activity of several 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives in a rat model, using hydrochlorothiazide (HCTZ) as a standard.[5][17] The data for the most active benzylthio derivative (Compound 2e in the study) is presented below.

ParameterControl (Vehicle)Hydrochlorothiazide (HCTZ)This compound Derivative (2e)
Total Urine Output (mL/100g/24h) 1.152.512.45
Diuretic Index (vs. Control) 1.002.182.13
Sodium (Na+) Excretion Index 1.001.951.78
Potassium (K+) Excretion Index 1.002.391.67
Chloride (Cl-) Excretion Index 1.002.192.21
Natriuretic Activity (Na+/K+ Ratio) -FavorableFavorable
Saluretic Activity (Na+ + Cl-) -SignificantSignificant
Carbonic Anhydrase Inhibition Index 1.000.890.71

Data synthesized from Drapak et al., Biopolymers and Cell, 2021.[5][17]

Expert Interpretation: The experimental data reveals that the this compound derivative exhibits potent diuretic activity, nearly matching that of the standard thiazide diuretic, hydrochlorothiazide.[5][17] Notably, its effect on potassium excretion is less pronounced than that of HCTZ, suggesting a potentially more favorable profile in terms of potassium balance. The strong carbonic anhydrase inhibition index supports the proposed mechanism of action.[5]

Experimental Protocol: The Lipschitz Test for Diuretic Activity

For research professionals seeking to validate these findings or screen novel compounds, the Lipschitz test is a robust and widely accepted in vivo model.[18][19][20]

Causality Behind the Method: This protocol is designed to create a state of hydration in the test animal that allows for a measurable diuretic response. The use of a saline load ensures that urine production is not limited by dehydration. By comparing the test compound to both a negative control (vehicle) and a positive control (a known diuretic), the assay becomes a self-validating system, ensuring that any observed effects are due to the compound's pharmacological activity and not experimental artifact.[20][21]

Lipschitz Test Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collection Collection & Analysis cluster_eval Evaluation A Select male Wistar rats (150-200g) B Acclimatize animals (1 week) A->B C Fast overnight (15-18h) with access to water B->C D Divide rats into groups: 1. Control (Vehicle) 2. Standard (e.g., Furosemide) 3. Test Compound C->D E Administer compounds orally (p.o.) D->E F Administer saline load (e.g., 5 mL/100g body weight) E->F G Place individual rats in metabolic cages F->G H Collect urine at intervals (e.g., 5h and 24h) G->H I Measure total urine volume H->I J Analyze urine for electrolytes (Na+, K+, Cl-) via flame photometry I->J K Calculate Diuretic Index: (Urine_test / Urine_control) J->K L Calculate Saluretic & Natriuretic Indices J->L M Compare results to standard drug K->M L->M

Figure 2: Standard experimental workflow for the in vivo Lipschitz test.
Step-by-Step Methodology
  • Animal Preparation: Use adult albino rats (150-200g). House them in standard conditions and fast them overnight (approx. 18 hours) before the experiment, with free access to water.[18][22]

  • Grouping: Divide the animals into at least three groups: a control group receiving the vehicle (e.g., 0.9% saline), a standard group receiving a known diuretic (e.g., furosemide or HCTZ at 25 mg/kg), and one or more test groups receiving the compound of interest at various doses.[20]

  • Administration: Administer the test compounds and standards orally via gavage. Immediately after, administer a uniform hydrating saline load (e.g., 5 mL per 100g of body weight) to all animals.[20][23]

  • Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine cumulatively for a period of 5 to 24 hours.[23]

  • Volume Measurement: Record the total volume of urine excreted by each animal.

  • Electrolyte Analysis: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer.

  • Data Analysis:

    • Diuretic Activity: Calculate the diuretic index (or Lipschitz value) as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. A value greater than 1.0 is considered a positive effect, while a value over 2.0 indicates potent activity.[18]

    • Saluretic and Natriuretic Activity: Calculate the total excretion of electrolytes. The ratio of Na+ to K+ excretion (Na+/K+) is a measure of natriuretic activity. A ratio greater than 2.0 indicates a favorable natriuretic effect, while a ratio above 10.0 suggests a significant potassium-sparing effect.

Conclusion and Future Directions

The comparative analysis indicates that this compound is a highly promising diuretic agent. Its efficacy in promoting water and electrolyte excretion is comparable to that of hydrochlorothiazide in preclinical models.[5][17] The compound's likely mechanism via carbonic anhydrase inhibition presents a well-understood pathway for diuretic action.

For drug development professionals, the favorable natriuretic profile and potent activity make this chemical scaffold an attractive starting point for optimization. Further studies should focus on elucidating the precise binding interactions with carbonic anhydrase, evaluating its long-term efficacy and safety profile, and exploring structure-activity relationships to enhance potency and selectivity. The protocols and comparative data provided herein offer a solid foundation for these future investigations.

References

  • Hydrochlorothiazide - Wikipedia. (n.d.).
  • Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US. (n.d.).
  • Furosemide - Wikipedia. (n.d.).
  • Furosemide - Oxford Medical Education. (n.d.).
  • Hydrochlorothiazide - StatPearls - NCBI Bookshelf - NIH. (2023, November 12).
  • Spironolactone - Wikipedia. (n.d.).
  • What is the mechanism of Furosemide? - Patsnap Synapse. (2024, July 17).
  • Aldactone - accessdata.fda.gov. (n.d.).
  • What is the mechanism of Spironolactone? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of action of spironolactone? - Dr.Oracle. (2025, June 22).
  • Diuretics: mechanism of action and clinical application - PubMed. (n.d.).
  • Diuretic Preclinical Screening models | PPTX. (n.d.).
  • Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, May 30).
  • What is the mechanism of Hydrochlorothiazide? - Patsnap Synapse. (2024, July 17).
  • Frusemide - Mechanism of Action - YouTube. (2017, July 18).
  • Diuretics - CV Pharmacology. (n.d.).
  • Diuretic Therapy: Mechanisms, Clinical Applications, and Management - MDPI. (n.d.).
  • Diuretic Mechanism - News-Medical.Net. (n.d.).
  • Furosemide (oral route) - Side effects & dosage - Mayo Clinic. (n.d.).
  • Screening Methods for Diuretic Agents - Pharmacognosy - Pharmacy 180. (n.d.).
  • Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX - Slideshare. (n.d.).
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - Biopolymers and Cell. (n.d.).
  • Various Diuretics and its Mechanism of Action - Longdom Publishing. (n.d.).
  • Diuretics screening models | PPTX - Slideshare. (2017, November 11).
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.).
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.
  • Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022, May 2).
  • Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats - njppp. (n.d.).
  • Preclinical evaluation of the diuretic and saluretic effects of (-)-epicatechin and the result of its combination with standard diuretics - Lusófona University. (n.d.).
  • SCREENING OF DIURETIC AGENTS-AN OVERVIEW - PharmaTutor. (2012, October 19).
  • Doses prepared 2.5. Screening for Diuretic Activity (Lipschitz Test) ... - ResearchGate. (n.d.).
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives - ResearchGate. (2025, August 6).
  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC - NIH. (2022, April 8).
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - Semantic Scholar. (2021, February 26).
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.).
  • Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem. (n.d.).
  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 - ChemicalBook. (2025, July 14).
  • Buy this compound (EVT-320426) | 25660-71-3 - EvitaChem. (n.d.).

Sources

A Comparative Guide to the Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Benzylthio-5-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the development of a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. Its synthesis, therefore, is a critical process for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the prevalent and emerging methodologies for the synthesis of this vital compound, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: A Comparative Overview of Synthetic Methodologies

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeReported YieldsKey AdvantagesKey Disadvantages
Method 1: Classical Two-Step Synthesis 5-amino-1,3,4-thiadiazole-2-thiol, Benzyl chlorideBase (e.g., KOH, NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF, Acetone)1-24 hours66-79%Well-established, reliable, readily available starting materials.Requires isolation of the intermediate, can involve longer reaction times.
Method 2: One-Pot Synthesis Thiosemicarbazide, Carbon disulfide, Benzyl chlorideBase (e.g., KOH), Solvent (e.g., Ethanol)~2 hoursHighTime and resource-efficient, avoids isolation of the intermediate.May require careful control of reaction conditions to avoid side products.
Method 3: Ultrasound-Assisted Synthesis 5-amino-1,3,4-thiadiazole-2-thiol, Benzyl chlorideBase, SolventShorter than conventional methodsPotentially higherIncreased reaction rates, potentially higher yields, and milder conditions.Requires specialized sonication equipment.

The Foundational Precursor: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

The majority of synthetic pathways to this compound rely on the common precursor, 5-amino-1,3,4-thiadiazole-2-thiol. Its synthesis is a well-documented and efficient process.

Reaction Pathway:

The synthesis involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, typically an alkali metal hydroxide like potassium hydroxide. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thiadiazole ring.

G Thiosemicarbazide Thiosemicarbazide Intermediate Dithiocarbazate Intermediate Thiosemicarbazide->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) Base Base (e.g., KOH) Base->Intermediate Catalyst Thiadiazole 5-amino-1,3,4-thiadiazole-2-thiol Intermediate->Thiadiazole Cyclization (-H₂O)

Caption: Synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol precursor.

Experimental Protocol: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

This protocol is based on a commonly cited method.

  • Dissolve Base: In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (100 mL).

  • Add Thiosemicarbazide: To this solution, add thiosemicarbazide (0.1 mol, 9.1 g).

  • Add Carbon Disulfide: Slowly add carbon disulfide (0.1 mol, 6 mL) to the mixture.

  • Reflux: Heat the mixture under reflux for 24 hours.

  • Concentrate: After reflux, concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Acidify: Carefully acidify the concentrated residue with 10% hydrochloric acid (HCl) to precipitate the product.

  • Isolate and Purify: Filter the pale-yellow precipitate, wash with water, and recrystallize from ethanol to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol. A typical yield for this reaction is around 74%.

Method 1: The Classical Two-Step Synthesis via S-Alkylation

This is the most widely reported and well-established method for the synthesis of this compound. It involves the selective S-alkylation of the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide.

Reaction Pathway:

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is deprotonated by a base to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the desired S-benzyl bond.

G Thiadiazole_thiol 5-amino-1,3,4-thiadiazole-2-thiol Thiolate Thiolate Anion Thiadiazole_thiol->Thiolate + Base Base Base (e.g., KOH) Product This compound Thiolate->Product + Benzyl Halide (SN2) Benzyl_halide Benzyl Halide Benzyl_halide->Product

Caption: The classical S-alkylation pathway.

Experimental Protocol: Classical S-Alkylation

The following protocol is a representative example.

  • Dissolve Precursor: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent such as dimethylformamide (DMF).

  • Add Benzyl Halide: Add a benzyl halide, for instance, benzyl chloride, to the solution.

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is then filtered, washed, and recrystallized to yield the pure this compound.

Yields for this method are generally good, often ranging from 66% to 79%, depending on the specific reaction conditions employed.

Method 2: The Efficient One-Pot Synthesis

To improve the efficiency of the synthesis, a one-pot approach has been developed. This method combines the synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol precursor and its subsequent S-alkylation into a single continuous process, thereby avoiding the need to isolate the intermediate.

Reaction Pathway:

This method follows the same fundamental chemical transformations as the two-step synthesis but without the isolation of the intermediate. The 5-amino-1,3,4-thiadiazole-2-thiol is generated in situ and then directly reacted with the benzylating agent.

G Thiosemicarbazide Thiosemicarbazide In_situ_intermediate In situ generated 5-amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->In_situ_intermediate + CS₂, Base CS2 Carbon Disulfide CS2->In_situ_intermediate Base Base Base->In_situ_intermediate Product This compound In_situ_intermediate->Product + Benzyl Halide Benzyl_halide Benzyl Halide Benzyl_halide->Product

Caption: Streamlined one-pot synthesis workflow.

Experimental Protocol: One-Pot Synthesis

A representative one-pot protocol is described below.

  • Initial Reaction: A mixture of thiosemicarbazide and potassium hydroxide in ethanol is prepared in a round-bottom flask.

  • Thiadiazole Formation: Carbon disulfide is added, and the mixture is refluxed to form the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol.

  • S-Alkylation: Without isolating the intermediate, the appropriate alkylating agent (e.g., benzyl chloride) is added to the reaction mixture.

  • Reflux and Isolation: The mixture is refluxed for an additional 1-2 hours. After cooling, the precipitated product is filtered, washed, dried, and recrystallized from ethanol.

This convenient one-pot approach has been reported to produce a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives in good yields.

Method 3: Green and Accelerated Synthesis - Ultrasound-Assisted Method

In the pursuit of more sustainable and efficient chemical processes, ultrasound irradiation has emerged as a powerful tool. The use of ultrasound for the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been explored and shown to be a good alternative to conventional methods.

The Rationale Behind Sonication:

Ultrasound irradiation enhances chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates.

Advantages of Ultrasound-Assisted Synthesis:
  • Increased Efficiency: Sonication can dramatically reduce reaction times.

  • Higher Yields: In some cases, ultrasound can lead to improved product yields.

  • Milder Conditions: The energy input from ultrasound can often allow for reactions to be carried out at lower temperatures.

  • Greener Approach: Reduced reaction times and potentially lower energy consumption contribute to a more environmentally friendly process.

Conclusion and Future Perspectives

The synthesis of this compound is a well-understood process with several reliable methods available to researchers. The classical two-step synthesis remains a robust and widely used approach. For researchers seeking to improve efficiency, the one-pot synthesis offers a significant advantage by reducing reaction time and resource utilization. Looking ahead, green chemistry approaches, such as ultrasound-assisted synthesis, hold great promise for further optimizing the synthesis of this important medicinal chemistry scaffold, offering the potential for faster, more efficient, and environmentally benign processes. The choice of method will ultimately depend on the specific needs of the researcher, including scale, available equipment, and desired efficiency.

References

  • Abbas, S., Afzal, S., Nadeem, H., Hussain, D., Langer, P., Sévigny, J., Ashraf, Z., & Iqbal, J. (2021). Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors. Bioorganic Chemistry, 116, 105338.
  • Drapak, I., Fesych, A., Ocheretniuk, A., & Matiichuk, V. (2021).
  • Kavitha, S., & N. (2020). Ultrasound-assisted improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives: an experimental and computational study. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-840.

A Comparative Guide on the Efficacy of 2-Benzylthio-5-amino-1,3,4-thiadiazole: Bridging In Vitro Cytotoxicity and In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to engage with a diverse range of biological targets.[1][2][3] The mesoionic character of the thiadiazole ring facilitates passage across cellular membranes, enhancing its potential for intracellular activity.[1][4]

This guide provides an in-depth, comparative analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole , a specific and promising derivative of this class. We will dissect its performance in controlled laboratory settings (in vitro) and extrapolate these findings to its potential efficacy within a living organism (in vivo), grounding our discussion in established experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise and developmental trajectory of this compound.

Part 1: In Vitro Efficacy: Characterizing Cellular Response

The initial litmus test for any potential anticancer agent is its ability to selectively inhibit the proliferation of and/or induce death in cancer cells in a controlled environment. The in vitro assessment of this compound and its analogues has consistently demonstrated significant cytotoxic effects across a spectrum of human cancer cell lines.

Key Performance Metric: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the gold standard for quantifying the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC₅₀ value signifies greater potency.

Studies have reported the cytotoxic effects of this compound and its derivatives against various cancer cell lines, including those of the breast, lung, liver, and cervix.[5] For instance, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide have shown potent activity, with some analogues demonstrating superior or comparable efficacy to established chemotherapeutic agents like Imatinib.[6][7][8]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of this compound Analogues

Compound/AnalogueCancer Cell LineCell TypeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivative (3g)MDA-MB-231Breast Adenocarcinoma9Imatinib20[6][8]
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (5k)HeLaCervix AdenocarcinomaPromising ActivitySorafenib-[5]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7Breast Adenocarcinoma1.785-Fluorouracil-[7]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549Lung Carcinoma4.045-Fluorouracil-[7]
GeneralSMMC-7721Liver CancerEffective--[5]
GeneralPC3Prostate CancerModerate Activity--[6]
GeneralU87GlioblastomaModerate Activity--[6]

Note: "Promising/Effective/Moderate Activity" is indicated where specific IC₅₀ values for the parent compound were not provided in the cited literature, but the compound class was shown to be active.

Unraveling the Mechanism of Action

The efficacy of a compound is intrinsically linked to its mechanism of action. Thiadiazole derivatives, including this compound, exert their anticancer effects through multiple pathways.[2]

  • Enzyme Inhibition: A primary mechanism involves the inhibition of critical kinases that regulate cell signaling pathways responsible for proliferation and survival.[2] Research has identified derivatives of this compound as potent dual inhibitors of Abl and Src tyrosine kinases.[6] Furthermore, inhibition of the Akt (Protein Kinase B) pathway, which is frequently overactivated in various cancers, has been observed, leading to the suppression of tumor growth.[4]

  • Induction of Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells.[2][4] This is often a consequence of kinase inhibition, leading to cell cycle arrest and the activation of apoptotic cascades.

  • Disruption of Nucleotide Synthesis: The parent 2-amino-1,3,4-thiadiazole can be metabolized to a mononucleotide that potently inhibits IMP dehydrogenase, a key enzyme in the synthesis of guanine nucleotides. This depletion of essential building blocks for DNA and RNA synthesis effectively halts cell proliferation.[9]

Thiadiazole 2-Benzylthio-5-amino- 1,3,4-thiadiazole Kinases Inhibition of Protein Kinases (Akt, Abl, Src) Thiadiazole->Kinases Metabolism Metabolite Formation Thiadiazole->Metabolism Proliferation Decreased Cell Proliferation Kinases->Proliferation CellCycle Cell Cycle Arrest Kinases->CellCycle Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis IMPDH Inhibition of IMP Dehydrogenase Metabolism->IMPDH Nucleotides Depletion of Guanine Nucleotides IMPDH->Nucleotides Synthesis Inhibition of DNA/RNA Synthesis Nucleotides->Synthesis Synthesis->Proliferation cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Incubate (24-48h) for Adhesion Seed->Adhere Treat Add Serial Dilutions of Thiadiazole Adhere->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Value Read->Calculate

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Part 2: In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro data provides a crucial foundation, the true therapeutic potential of a compound can only be ascertained through in vivo studies. These experiments evaluate efficacy, pharmacokinetics, and toxicity within a complex biological system, offering a more realistic prediction of clinical performance. While specific in vivo studies for this compound are not as extensively published as for some of its analogues, the performance of the broader thiadiazole class in animal models is highly encouraging.

From Cell Culture to Animal Models

The transition to in vivo testing necessitates a self-validating system. The choice of animal model is critical; typically, immunocompromised mice (e.g., SCID or nude mice) are used to host human tumor xenografts. This allows for the direct assessment of the compound's effect on the growth of human-derived tumors.

Studies on related 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have demonstrated potent in vivo efficacy in HT-29 human colon tumor xenografts in SCID mice, validating the anticancer properties observed in vitro. [10]Similarly, other thiadiazole compounds have shown efficacy in various cancer models in vivo. [3]

Key Performance Metrics: Tumor Growth Inhibition (TGI)

The primary endpoint in preclinical in vivo cancer studies is typically Tumor Growth Inhibition (TGI). This is measured by monitoring the tumor volume in treated animals compared to a control group receiving a vehicle.

Table 2: Representative In Vivo Efficacy of Thiadiazole Derivatives

Compound ClassAnimal ModelTumor TypeKey FindingSource
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazolesSCID MiceHT-29 Colon XenograftPotent in vivo efficacy demonstrated[10]
Anthra[2,1-c]t[2][10][11]hiadiazole-6,11-dioneAnimal ModelOral & Bladder CancerInduces apoptosis in vivo[3]
Honokiol-Thiadiazole HybridsIn vivo modelsMultiple CancersGood toxicity profile associated with anticancer properties[12]
5-Aryl-1,3,4-Thiadiazole Derivative (4i)Tumor-bearing MiceSarcomaDemonstrated targeting ability to sarcoma cells[13]
Standard Protocol: Human Tumor Xenograft Study

This protocol outlines a standard workflow for evaluating the in vivo antitumor activity of a test compound. The experimental design must be robust to ensure the trustworthiness of the results.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., 6-8 weeks old) in a sterile environment for at least one week to acclimate.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ HT-29 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length x width²)/2).

  • Toxicity Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the animals, excise the tumors, and weigh them. Calculate the TGI percentage.

Part 3: Comparative Analysis and Future Directions

The compiled data indicates a strong correlation between the in vitro cytotoxicity of this compound and the broader class of thiadiazole derivatives and their demonstrated in vivo anticancer potential. The potent inhibition of cancer cell proliferation in culture dishes translates to significant tumor growth inhibition in animal models for many analogues. [3][10] The key takeaway is that the thiadiazole scaffold, and specifically the 2-Benzylthio-5-amino substitution pattern, represents a highly promising framework for the development of novel anticancer agents. The compound's multi-faceted mechanism of action, targeting key cellular proliferation and survival pathways, suggests it may be effective against a range of malignancies and potentially circumvent certain resistance mechanisms.

Future research should focus on:

  • Conducting comprehensive in vivo studies on this compound itself to determine its specific TGI, pharmacokinetic profile, and maximum tolerated dose.

  • Exploring structure-activity relationships (SAR) to optimize the molecule for enhanced potency and reduced off-target toxicity.

  • Investigating its efficacy in combination with existing chemotherapies or targeted agents to identify potential synergistic effects.

By systematically bridging the gap between in vitro performance and in vivo validation, the scientific community can effectively advance this compound from a promising laboratory compound to a potential clinical candidate in the fight against cancer.

References

  • Benchchem. A Comparative Guide to the In Vitro Anticancer Activity of Novel Thiadiazole Compounds.
  • Gornowicz, A. et al. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central.
  • Altintop, M. D. et al. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health.
  • Obakachi, V. A. et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
  • Anonymous. A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • LookChem. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE.
  • EvitaChem. This compound (EVT-320426).
  • Pescina, S. et al. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central.
  • Szeliga, M. Thiadiazole derivatives as anticancer agents. ResearchGate.
  • Anonymous. Antitumor activity of thiazoles and 1,3,4-thiadiazoles. ResearchGate.
  • Aliabadi, A. et al. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed Central.
  • Paneth, A. et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central.
  • Al-Obaidy, A. A. M. et al. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Chemistry.
  • Ashmawy, F. O. et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
  • Chem-Impex. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Drapak, I. V. et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate.
  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Aliabadi, A. et al. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed.
  • Sharma, R. et al. Synthesis and biological evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives as antidepressant, anxiolytics and anticonvulsant agents. Scilit.
  • Benchchem. Mechanism of Action of 2-amino-1,3,4-thiadiazole Compounds.
  • Al-Jbouri, S. M. A. et al. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Advanced Sciences and Engineering Technologies.
  • Serban, G. et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
  • Drapak, I. V. et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell.
  • Aliabadi, A. et al. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate.

Sources

A Comparative Guide to the In-Silico and In-Vitro Anticancer Potential of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole derivatives, focusing on their therapeutic potential as anticancer agents. We will delve into comparative molecular docking studies and the corresponding in-vitro cytotoxicity data to establish a clear structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The unique arrangement of sulfur and nitrogen atoms within this five-membered ring system allows for a variety of non-covalent interactions with biological targets, making it an attractive core for the design of novel therapeutic agents.

The this compound core, in particular, has garnered significant attention. The benzylthio group at the 2-position can be readily modified to modulate lipophilicity and interact with hydrophobic pockets of target proteins, while the amino group at the 5-position serves as a crucial handle for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity. Recent studies have focused on the derivatization of this amino group, particularly through the formation of amide linkages with various substituted phenylacetic acids, leading to the identification of potent anticancer compounds.

This guide will focus on a comparative analysis of these N-substituted derivatives, evaluating how modifications to the phenyl ring of the acetamide moiety influence their anticancer efficacy and binding affinity to key oncological targets.

Comparative Molecular Docking Analysis

To understand the potential mechanism of action and rationalize the observed biological activities, molecular docking studies are invaluable. For the this compound derivatives, key targets of interest include tyrosine kinases such as Abl and Src, which are often dysregulated in cancer.

Causality Behind Target Selection

Abl and Src tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of several cancers, making them validated targets for cancer therapy. The selection of these kinases for docking studies is therefore a rational approach to predict the anticancer potential of the synthesized compounds.

Workflow for Molecular Docking Studies

The following diagram illustrates a typical workflow for performing molecular docking studies to evaluate the binding of this compound derivatives to their target proteins.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Preparation (e.g., Abl kinase from PDB) Docking Molecular Docking (e.g., AutoDock, GOLD) PDB->Docking Ligand Ligand Preparation (3D structure of thiadiazole derivatives) Ligand->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction SAR cluster_scaffold This compound Scaffold cluster_substituents Substituent Effects on Phenyl Ring Scaffold Core Structure Meta Meta-substitution (e.g., 3-OCH3, 3-NO2) Potent Activity Scaffold->Meta favors binding in kinase active site Para_EWG Para-substitution (EWG) (e.g., F, Cl, Br) Moderate to Good Activity Scaffold->Para_EWG enhances interaction Ortho Ortho-substitution (e.g., 2-NO2) Reduced Activity Scaffold->Ortho potential steric hindrance Unsubstituted Unsubstituted Low Activity Scaffold->Unsubstituted lacks key interactions

Caption: Structure-Activity Relationship of N-substituted derivatives.

The SAR analysis reveals that:

  • Substitution is Key: Unsubstituted phenyl rings lead to a significant loss of activity.

  • Positional Isomerism Matters: The position of the substituent on the phenyl ring has a profound impact on cytotoxicity. Meta-substitution appears to be the most favorable, followed by para-substitution. Ortho-substitution generally leads to a decrease in activity, possibly due to steric hindrance that prevents optimal binding to the target enzyme.

  • Electronic Effects are Crucial: Both electron-donating (methoxy) and electron-withdrawing (nitro, halogens) groups can enhance activity, suggesting that a combination of electronic and steric factors governs the interaction with the biological target. The high potency of the 3-methoxy derivative suggests that this group may be involved in a key hydrogen bond or favorable hydrophobic interaction within the active site of the target kinase.

Conclusion and Future Directions

This comparative guide demonstrates that N-substituted derivatives of this compound are a promising class of anticancer agents. The combination of in-silico molecular docking and in-vitro cytotoxicity studies provides a powerful platform for rational drug design.

The key takeaways are:

  • The this compound scaffold is a viable starting point for the development of novel anticancer drugs.

  • Derivatization of the 5-amino group with substituted phenylacetamides is an effective strategy to enhance potency.

  • A clear structure-activity relationship has been established, with meta-substituted derivatives, particularly the 3-methoxy analog, showing the most promise.

Future research should focus on:

  • Lead Optimization: Further optimization of the 3-methoxy derivative to improve its pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism of action, including the identification of the primary cellular targets.

  • In-Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models of cancer.

By leveraging the insights from this comparative analysis, the scientific community can accelerate the development of this promising class of compounds into effective cancer therapeutics.

References

  • Aliabadi, A., Hasanvand, Z., Kiani, A., & Mirabdali, S. S. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–693. [Link]

  • Mohammadi-Farani, A., Bahrami, T., & Aliabadi, A. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences, 3(2). [Link]

  • Aghcheli, A., Toolabi, M., Ayati, A., Moghimi, S., Firoozpour, L., Bakhshaiesh, T. O., Nazeri, E., Norouzbahari, M., Esmaeili, R., & Foroumadi, A. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount objective in oncological research. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. This guide provides an in-depth, technical comparison of the cancer cell selectivity of derivatives of 2-Benzylthio-5-amino-1,3,4-thiadiazole, grounded in experimental data and established methodologies. We will explore the causality behind experimental choices, provide self-validating protocols, and present a framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this promising class of compounds.

The Rationale for Selectivity: A Critical Parameter in Cancer Therapy

The therapeutic index of an anticancer drug—the ratio between its toxic dose and its therapeutic dose—is a critical determinant of its clinical utility. A major limitation of many conventional chemotherapeutics is their lack of selectivity, leading to dose-limiting toxicities and severe side effects for patients.[1] The development of targeted therapies, which selectively act on cancer cells by exploiting their unique molecular characteristics, represents a significant advancement in cancer treatment.[2]

Derivatives of this compound have garnered attention as potential targeted agents. Their mechanism of action is often linked to the inhibition of key signaling molecules, such as tyrosine kinases, which are frequently dysregulated in cancer.[2][3] By designing experiments that compare the cytotoxic effects of these compounds on cancer cells versus normal, non-cancerous cells, we can derive a "selectivity index" (SI). A high SI value signifies that a compound is significantly more potent against cancer cells, marking it as a promising candidate for further development.

Comparative Cytotoxicity Analysis: Benchmarking Against Standards

To objectively assess the anticancer potential and selectivity of this compound derivatives, it is essential to evaluate their cytotoxic activity against a panel of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for several N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives from published studies, compared with standard chemotherapeutic agents. This comparative data is crucial for contextualizing the potency and selectivity of these novel compounds.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference DrugCancer Cell LineIC50 (µM)
Compound 3g MDA-MB-231Breast9---ImatinibMDA-MB-23120
Compound 3e SKNMCNeuroblastoma5.41------
Compound 3e PC3Prostate22.19------
Compound 3f HT29Colon12.57------
Compound 4e MCF-7Breast5.36 (µg/mL)Vero154.30 (µg/mL)28.795-FUMCF-76.80 (µg/mL)
Compound 4i MCF-7Breast2.32 (µg/mL)Vero85.29 (µg/mL)36.705-FUMCF-76.80 (µg/mL)
Compound 4e HepG2Liver3.13 (µg/mL)Vero154.30 (µg/mL)49.205-FUHepG28.40 (µg/mL)
ST10 MCF-7Breast49.6Fibroblasts>100>2.0EtoposideMCF-7>100
ST10 MDA-MB-231Breast53.4Fibroblasts>100>1.87EtoposideMDA-MB-23180.2

Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source. The data is presented as in the original studies to maintain accuracy.

The data clearly indicates that certain derivatives, such as compounds 4e and 4i , exhibit high selectivity indices, suggesting they are significantly more toxic to breast and liver cancer cells than to normal Vero cells.[4] Furthermore, some derivatives show greater potency (lower IC50 values) than established drugs like Imatinib and 5-Fluorouracil (5-FU) against specific cancer cell lines.[1][4]

Experimental Protocols for Assessing Selectivity

The following are detailed, step-by-step methodologies for the key experiments required to assess the cancer cell selectivity of this compound derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer & Normal Cell Lines Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Attachment 3. Allow cells to attach overnight Seeding->Attachment Treatment 5. Treat cells with compound for 24-72h Attachment->Treatment Compound_Prep 4. Prepare serial dilutions of test compound Compound_Prep->Treatment Add_MTT 6. Add MTT solution to each well Treatment->Add_MTT Incubate_MTT 7. Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 8. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 9. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 value Calculate_Viability->Determine_IC50

General workflow of the MTT assay for cytotoxicity evaluation.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and non-cancerous cells (e.g., MCF-10A, HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value. The Selectivity Index (SI) is calculated as: SI = IC50 (normal cells) / IC50 (cancer cells) .

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Seed_Cells 1. Seed cells in culture flasks/plates Treat_Compound 2. Treat with compound (e.g., at IC50 conc.) Seed_Cells->Treat_Compound Incubate 3. Incubate for specified time Treat_Compound->Incubate Harvest_Cells 4. Harvest cells (including supernatant) Incubate->Harvest_Cells Wash_Cells 5. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer 6. Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains 7. Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Dark 8. Incubate at RT in the dark Add_Stains->Incubate_Dark Analyze_FCM 9. Analyze cells by flow cytometry Incubate_Dark->Analyze_FCM Quantify_Populations 10. Quantify cell populations (viable, apoptotic, necrotic) Analyze_FCM->Quantify_Populations

Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells (1 x 10^6) in culture flasks and treat with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the supernatant and the trypsinized cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[10][11]

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[10][11] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[10]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate at room temperature in the dark for 15-30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

Unraveling the Mechanism: Targeting Tyrosine Kinases

The selectivity of this compound derivatives for cancer cells is often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.[13] A prominent mechanism of action for this class of compounds is the inhibition of tyrosine kinases.[2][3] Tyrosine kinases are key components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a common feature in many cancers.

Several studies have shown that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives can act as potent inhibitors of Abl and Src tyrosine kinases.[1][14] This inhibition disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

Tyrosine_Kinase_Inhibition cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by Thiadiazole Derivative GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., Abl, Src) GF->RTK Binds Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Activates Apoptosis Apoptosis & Cell Cycle Arrest RTK->Apoptosis Leads to Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes Thiadiazole 2-Benzylthio-1,3,4- thiadiazole Derivative Thiadiazole->RTK Inhibits

Proposed mechanism of action via tyrosine kinase inhibition.

Molecular docking studies have further elucidated the binding modes of these derivatives within the ATP-binding pocket of tyrosine kinases, providing a structural basis for their inhibitory activity.[3] The ability to selectively inhibit these kinases in cancer cells, which may have a higher dependence on their activity compared to normal cells, is a key contributor to the observed cancer cell selectivity.

Conclusion and Future Directions

The assessment of cancer cell selectivity is a critical step in the preclinical evaluation of any potential anticancer agent. The derivatives of this compound represent a promising class of compounds with demonstrated potent cytotoxicity against various cancer cell lines and, in several cases, a favorable selectivity profile.

This guide has provided a comprehensive framework for evaluating the selectivity of these compounds, from comparative data analysis to detailed, validated experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression. The likely mechanism of action through the inhibition of key tyrosine kinases provides a strong rationale for their selective anticancer activity.

Future research should focus on:

  • Systematic evaluation of the parent compound , this compound, to establish a baseline for structure-activity relationship studies.

  • Expansion of the cell line panel to include a broader range of cancer types and corresponding normal tissues.

  • In vivo studies in animal models to validate the in vitro selectivity and assess the therapeutic efficacy and toxicity profile of the most promising lead compounds.

By employing the rigorous methodologies outlined in this guide, researchers can effectively identify and advance this compound derivatives with the highest potential for development into safe and effective targeted cancer therapies.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol. (URL: [Link])

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. PubMed. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Bahmani, Y., et al. (2016). Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4- thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Sciences, 78(4), 489-498. (URL: [Link])

  • Mohammadi-Farani, A., Bahrami, T., & Aliabadi, A. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences, 3(2), 108-116. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. (URL: [Link])

  • Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. ResearchGate. (URL: [Link])

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(3), 687-694. (URL: [Link])

  • Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. (URL: [Link])

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. (URL: [Link])

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Molecules, 27(23), 8345. (URL: [Link])

  • Altıntop, M. D., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(1), 188. (URL: [Link])

  • Cytotoxicity of compounds toward various cell lines. ResearchGate. (URL: [Link])

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem. (URL: [Link])

  • Thiadiazole derivatives as anticancer agents. PMC. (URL: [Link])

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. (URL: [Link])

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link])

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (URL: [Link])

  • Dose dependent cytotoxic activities of the compounds against MCF-7 cancer cells according to the MTT assay. ResearchGate. (URL: [Link])

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (URL: [Link])

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: [Link])

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthesized vs. Reference Material

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthesized compounds are paramount. This guide provides an in-depth comparison of the spectroscopic data for a newly synthesized batch of 2-Benzylthio-5-amino-1,3,4-thiadiazole against a well-characterized reference standard. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

The compound this compound is a key intermediate in the synthesis of various pharmaceutical agents, notably for its potential antimicrobial, antifungal, and anticancer applications.[1][2] Its molecular structure, featuring a thiadiazole core, an amino group, and a benzylthio substituent, offers multiple sites for biological interaction and further chemical modification.[1]

Synthesis Context: Anticipating Potential Impurities

The typical synthesis route to this compound involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide (e.g., benzyl chloride) in the presence of a base.[3] Understanding this pathway is crucial as the primary impurities in a synthesized batch are likely to be unreacted starting materials or byproducts from side reactions. Therefore, our spectroscopic analysis will be keenly focused on identifying signals corresponding to the starting thiol, as well as any potential over-alkylated or solvent-derived adducts.

cluster_synthesis Synthesis Workflow start_material 5-Amino-1,3,4-thiadiazole-2-thiol reaction S-Alkylation Reaction start_material->reaction reagent Benzyl Halide + Base reagent->reaction product Crude Product reaction->product purification Purification (Recrystallization) product->purification final_product Pure 2-Benzylthio-5-amino- 1,3,4-thiadiazole purification->final_product

Caption: General synthesis workflow for this compound.

Part 1: ¹H NMR Spectroscopy – The Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (C₉H₉N₃S₂), we expect to see signals corresponding to the amino (-NH₂), methylene (-CH₂-), and benzyl aromatic protons.

Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Reference Standard (Expected δ, ppm) Synthesized Sample (Observed δ, ppm) Multiplicity Integration Interpretation & Remarks
-NH₂~7.307.28Singlet (broad)2HThe broadness is typical due to quadrupole broadening and potential hydrogen exchange. Its presence confirms the amino group. A significant deviation or absence could indicate N-alkylation.
Ar-H (Benzyl)~7.45 - 7.357.42 - 7.33Multiplet5HThis complex multiplet corresponds to the five protons of the phenyl ring. The pattern is consistent with a monosubstituted benzene ring.
-S-CH₂-~4.304.31Singlet2HA sharp singlet confirms the methylene protons are adjacent to the sulfur and the phenyl group, with no adjacent protons to couple with. Its integration is a key purity indicator.

Expert Insights: The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the -NH₂ protons, which might otherwise be too broad or exchange with trace water in other solvents like CDCl₃. In the synthesized sample, the clean baseline and correct integration values (2H:5H:2H) are strong indicators of high purity. The absence of a signal around 13 ppm suggests the complete consumption of the starting thiol (5-amino-1,3,4-thiadiazole-2-thiol), which exists in its tautomeric thione form and exhibits a characteristic N-H proton signal in that region.

Part 2: ¹³C NMR Spectroscopy – The Carbon Skeleton

Carbon NMR provides a map of the carbon framework of the molecule. Given the molecule's symmetry, we can predict the number of unique carbon signals.

Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Reference Standard (Expected δ, ppm) Synthesized Sample (Observed δ, ppm) Interpretation & Remarks
C=N (Thiadiazole)~168168.2Corresponds to the C5 carbon attached to the amino group.
C-S (Thiadiazole)~155154.9Represents the C2 carbon attached to the benzylthio group.
Ar-C (Quaternary)~137137.1The carbon of the phenyl ring attached to the CH₂ group.
Ar-CH~129.5129.4Ortho- and meta- carbons of the phenyl ring (often overlapping).
Ar-CH~128.0127.9Para- carbon of the phenyl ring.
-S-CH₂-~3535.3The methylene carbon, shifted downfield by the adjacent sulfur atom.

Expert Insights: The ¹³C NMR spectrum of the synthesized material aligns perfectly with the reference. The presence of exactly six distinct signals is consistent with the molecular structure. Any additional peaks would signal the presence of carbon-containing impurities, such as residual solvent or unreacted starting material. For instance, the precursor 5-amino-1,3,4-thiadiazole-2-thiol would show a C=S carbon signal significantly downfield, typically around 180-190 ppm.[4]

Part 3: FT-IR Spectroscopy – Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative FT-IR Data (KBr Pellet, cm⁻¹)
Wavenumber (cm⁻¹) Assignment Reference Standard (Expected) Synthesized Sample (Observed) Interpretation & Remarks
3300 - 3100N-H StretchStrong, two bands3285, 3150The two distinct bands are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).
3060 - 3030Aromatic C-H StretchMedium3055Confirms the presence of the benzene ring.
2930 - 2850Aliphatic C-H StretchWeak-Medium2925Corresponds to the methylene (-CH₂) group.
~1620N-H Scissoring / C=N StretchStrong1618This region confirms the presence of both the amine and the thiadiazole ring's C=N bond.[5]
~1500, ~1450Aromatic C=C StretchMedium, sharp1495, 1452Characteristic skeletal vibrations of the benzene ring.
~695C-S StretchMedium698A key vibration indicating the presence of the thioether linkage.

Expert Insights: The FT-IR spectrum of the synthesized sample is a near-perfect overlay with the reference. A critical check is the absence of a broad S-H stretching band around 2500-2600 cm⁻¹, which would be a definitive marker for the 5-amino-1,3,4-thiadiazole-2-thiol starting material.[6] The sharpness and position of the N-H stretches are also indicative of a crystalline solid with well-defined hydrogen bonding.

Part 4: Mass Spectrometry – Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Comparative MS Data (Electron Ionization - EI)
Parameter Reference Standard (Expected) Synthesized Sample (Observed) Interpretation & Remarks
Molecular Ion [M]⁺m/z 223.03m/z 223.03Confirms the molecular formula C₉H₉N₃S₂ (calculated exact mass: 223.0319). The molecular weight is approximately 223.31 g/mol .[2][7][8]
Base Peakm/z 91m/z 91The base peak corresponds to the highly stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the C-S bond and rearrangement of the benzyl fragment. This is a classic fragmentation pattern for benzyl-containing compounds.
Key Fragmentm/z 132m/z 132Corresponds to the [M - C₇H₇]⁺ fragment, representing the thiadiazole portion of the molecule after losing the benzyl group.

Expert Insights: The mass spectrum provides unequivocal proof of the compound's identity. The observed molecular ion peak at m/z 223 matches the calculated molecular weight. Furthermore, the fragmentation pattern, particularly the highly abundant tropylium ion at m/z 91, is a textbook confirmation of the benzylthio moiety. This fragmentation is a self-validating feature of the spectrum; its presence strongly supports the proposed structure.

cluster_analysis Spectroscopic Analysis Workflow sample Synthesized Sample nmr NMR (¹H, ¹³C) sample->nmr ftir FT-IR sample->ftir ms Mass Spectrometry sample->ms data_comp Data Comparison (vs. Reference) nmr->data_comp ftir->data_comp ms->data_comp conclusion Structure Confirmed & Purity Assessed data_comp->conclusion

Sources

A Comparative Guide to the Antifungal Potential of 2-Benzylthio-5-amino-1,3,4-thiadiazole and its Analogs Against Known Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, each with its own set of limitations, including toxicity, drug interactions, and a narrow spectrum of activity. This underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antifungal properties.[1][2][3] This guide provides a comparative analysis of the potential antifungal activity of 2-Benzylthio-5-amino-1,3,4-thiadiazole against established antifungal agents, drawing upon experimental data from structurally related 1,3,4-thiadiazole derivatives.

The Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has been incorporated into numerous compounds with diverse biological activities.[1][2] In the context of antifungal research, derivatives of 1,3,4-thiadiazole have demonstrated encouraging activity against a variety of pathogenic fungi. While specific experimental data for this compound is not yet widely published, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antifungal candidate. The presence of the amino group at position 5 and the benzylthio substituent at position 2 are key features that may contribute to its biological activity.

Benchmarking Against the Gold Standards: Established Antifungal Agents

A thorough evaluation of any new antifungal candidate requires benchmarking against currently approved therapies. This section provides an overview of the three major classes of systemic antifungal agents: polyenes, azoles, and echinocandins.

Amphotericin B (Polyene)
  • Mechanism of Action: Amphotericin B is a broad-spectrum polyene antifungal that binds to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately causing cell death.

  • Spectrum of Activity: It is active against a wide range of yeasts and molds, including Candida species, Cryptococcus neoformans, and Aspergillus species.

  • Limitations: The clinical use of Amphotericin B is often limited by its significant side effects, most notably nephrotoxicity.

Fluconazole (Azole)
  • Mechanism of Action: Fluconazole belongs to the triazole class of antifungals and acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol. Inhibition of this enzyme disrupts the fungal cell membrane structure and function.

  • Spectrum of Activity: Fluconazole is primarily effective against yeasts, including most Candida species and Cryptococcus neoformans. Its activity against molds is limited.

  • Limitations: The emergence of resistance, particularly in Candida glabrata and Candida krusei, is a growing concern.

Caspofungin (Echinocandin)
  • Mechanism of Action: Caspofungin is a member of the echinocandin class, which non-competitively inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.

  • Spectrum of Activity: Caspofungin is highly active against most Candida species and has fungistatic activity against Aspergillus species. It is not active against Cryptococcus neoformans.

  • Limitations: Its spectrum of activity is not as broad as amphotericin B, and it is only available in an intravenous formulation.

Comparative In Vitro Antifungal Activity: A Look at 1,3,4-Thiadiazole Analogs

While direct Minimum Inhibitory Concentration (MIC) data for this compound is scarce in publicly available literature, numerous studies have reported the promising antifungal activity of structurally similar 1,3,4-thiadiazole derivatives. These studies provide a strong foundation for predicting the potential efficacy of the target compound.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 1,3,4-Thiadiazole Derivatives Against Pathogenic Fungi

Fungal Species1,3,4-Thiadiazole DerivativeMIC (µg/mL)Reference
Candida albicans2-(substituted amino)-5-aryl-1,3,4-thiadiazolesAppreciable Activity[4]
Candida albicans2,5-disubstituted amino-oksometyloso-arylo-thiadiazoles>37.5-200[5]
Candida species5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols8-96[3]
Cryptococcus neoformansMonochloro-substituted 1,3,4-thiadiazole1-2[1]
Cryptococcus neoformansDichloro-substituted 1,3,4-thiadiazole0.5[1]
Aspergillus nigerSchiff bases of 5-amino-1,3,4-thiadiazole-2-thiol8[6]
Candida tropicalisSchiff bases of 5-amino-1,3,4-thiadiazole-2-thiol8[6]

Interpretation of Data:

The data presented in Table 1 demonstrates that various 1,3,4-thiadiazole derivatives exhibit potent antifungal activity against a range of clinically relevant fungi. Notably, some derivatives show MIC values comparable to or even better than the reference drug Fluconazole against Cryptococcus neoformans.[1] The activity of Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol against Aspergillus niger and Candida tropicalis is also very promising.[6] These findings strongly suggest that the 1,3,4-thiadiazole scaffold is a viable starting point for the development of new antifungal drugs. The specific substitutions on the thiadiazole ring play a crucial role in determining the antifungal potency and spectrum.

Proposed Mechanism of Action of 1,3,4-Thiadiazole Antifungals

The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation. However, several studies suggest that they may act through multiple pathways:

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some thiadiazole derivatives have been shown to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[7]

  • Disruption of Cell Wall Synthesis: Some studies indicate that certain 1,3,4-thiadiazole compounds may disrupt the biogenesis of the fungal cell wall, leading to morphological abnormalities and cell lysis.[3]

  • Inhibition of Key Fungal Enzymes: Thiazole-based compounds have been shown to inhibit enzymes like cytochrome P450 demethylase, which is vital for ergosterol synthesis.[8]

  • Induction of Oxidative Stress: Some thiazole derivatives have been found to increase the production of reactive oxygen species (ROS) in fungal cells, leading to cellular damage and death.

Further mechanistic studies are required to fully elucidate the mode of action of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed reference methods for this purpose.

Workflow for Broth Microdilution Antifungal Susceptibility Testing

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 medium prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) add_inoculum Inoculate each well with the standardized fungal suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubation Incubate plates at 35°C for 24-48 hours controls->incubation read_mic Determine the Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Protocol (Based on CLSI M27-A3 for Yeasts)[9][10][11][12]
  • Preparation of Antifungal Stock Solution:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate except for the first column.

    • Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.

  • Inoculation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized fungal inoculum. This results in a final volume of 200 µL in each well and a 1:2 dilution of the antifungal concentrations.

  • Controls:

    • Growth Control (Positive Control): A well containing RPMI-1640 and the fungal inoculum, but no antifungal agent.

    • Sterility Control (Negative Control): A well containing RPMI-1640 only, with no inoculum.

  • Incubation:

    • Incubate the microtiter plates at 35°C in a non-CO2 incubator for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Conclusion and Future Directions

While direct experimental evidence for the antifungal activity of this compound is still emerging, the collective data from its structural analogs strongly support its potential as a promising lead compound for the development of novel antifungal agents. The 1,3,4-thiadiazole scaffold has consistently demonstrated significant in vitro activity against a broad range of pathogenic fungi, including resistant strains.

Future research should focus on:

  • Comprehensive In Vitro Studies: Determining the MIC values of this compound against a large panel of clinical fungal isolates, including azole-resistant and echinocandin-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's efficacy and safety in animal models of fungal infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize antifungal potency and pharmacokinetic properties.

The exploration of novel chemical scaffolds like the 1,3,4-thiadiazoles is paramount in the ongoing battle against invasive fungal infections. This compound represents a compelling starting point for the development of the next generation of antifungal therapies.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Thiazole antifungals | Research Starters. (n.d.). EBSCO. Retrieved January 9, 2026, from [Link]

  • Thiazole compounds with activity against Cryptococcus gattii and Cryptococcus neoformans in vitro. (2015, September 18). PubMed. Retrieved January 9, 2026, from [Link]

  • Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. (2025, February 7). PMC. Retrieved January 9, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore. Retrieved January 9, 2026, from [Link]

  • Susceptibility test methods: Yeasts and filamentous fungi. (2022, June 3). UKHSA Research Portal. Retrieved January 9, 2026, from [Link]

  • How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E. Def 11.0, exemplified by Trichophyton. (n.d.). Pergamos. Retrieved January 9, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018, November 29). MDPI. Retrieved January 9, 2026, from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI. Retrieved January 9, 2026, from [Link]

  • How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton. (2025, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. (n.d.). Sphinxsai. Retrieved January 9, 2026, from [Link]

  • EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008, April 1). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). Dove Medical Press. Retrieved January 9, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024, October 20). Iraqi Journal of Industrial Research. Retrieved January 9, 2026, from [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019, September 30). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (n.d.). Rasayan Journal. Retrieved January 9, 2026, from [Link]

  • In vitro antifungal activity of 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives. (2007, March 26). Advances in Medical Sciences. Retrieved January 9, 2026, from [Link]

  • In vitro anti-microbial activity of some 2-(substituted)amino-5-aryl- 1,3,4-thiadiazoles. (n.d.). Prime Scholars. Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of 2-Benzylthio-5-amino-1,3,4-thiadiazole. We will explore its putative biological activities, compare it with alternative compounds, and provide detailed, field-proven experimental protocols to rigorously test its molecular targets. Our approach is grounded in establishing self-validating experimental systems to ensure data integrity and trustworthiness.

Introduction to this compound

This compound is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring, which is recognized as a "pharmacophore" in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] This scaffold's unique physicochemical properties often contribute to favorable drug-like characteristics.[2] Preliminary studies indicate that this compound and its derivatives possess a spectrum of potential therapeutic activities, most notably in the realms of oncology and infectious diseases.[4][5][6] Reports suggest it exhibits antitumor activity against a range of human cancer cell lines, including cervical (HeLa), liver (SMMC-7721), breast (MCF-7), and lung (A549) cancers.[4][7] Furthermore, the broader class of 1,3,4-thiadiazole derivatives is known for potent antimicrobial properties.[1][8][9][10]

The validation of its precise MoA is critical for advancing this compound through the drug discovery pipeline. This guide outlines a logical workflow to move from broad phenotypic observations to specific molecular target engagement.

Putative Mechanisms and Comparative Analysis

The 1,3,4-thiadiazole nucleus is a versatile scaffold known to interact with various biological targets. Based on existing literature for analogous compounds, we can hypothesize several potential mechanisms for this compound.

  • Enzyme Inhibition : Many thiadiazole derivatives function by inhibiting key enzymes.

    • Carbonic Anhydrase (CA) Inhibition : The 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold is a classic CA inhibitor.[8] While our subject compound lacks the sulfonamide group, the core heterocycle's ability to coordinate with the zinc ion in the CA active site warrants investigation. Some derivatives have shown diuretic activity, often linked to CA inhibition.[11][12]

    • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition : The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized into a potent IMPDH inhibitor, disrupting purine biosynthesis.[13][14] This is a key pathway for cancer cell proliferation.

    • Protein Kinase Inhibition : More complex thiadiazole derivatives have been developed as potent inhibitors of tyrosine kinases like Abl, Src, and EGFR, which are critical drivers in many cancers.[15][16][17]

  • Antimicrobial Action : The mechanism in microbes could involve the disruption of metabolic pathways or interference with cell wall synthesis.[8]

To contextualize our validation strategy, we compare this compound with established drugs acting through these putative mechanisms.

Table 1: Comparative Analysis of this compound and Alternative Compounds

CompoundClassPrimary Mechanism of ActionKey Experimental Readout
This compound 1,3,4-Thiadiazole DerivativePutative: Anticancer, Antimicrobial, Enzyme Inhibition (CA, IMPDH, Kinases)Cell Viability (IC50), Enzyme Activity (Ki)
Acetazolamide Carbonic Anhydrase InhibitorNon-competitively inhibits carbonic anhydrase, affecting pH balance and fluid secretion.CA enzyme inhibition assay, diuretic effect.
Mycophenolic Acid IMPDH InhibitorReversible, non-competitive inhibitor of IMPDH, leading to depletion of guanosine nucleotides.IMPDH enzyme inhibition assay, cell cycle arrest.
Imatinib Tyrosine Kinase InhibitorCompetitively inhibits the ATP binding site of Abl and other tyrosine kinases, blocking downstream signaling.[16]Kinase inhibition assay, Western blot for phospho-proteins.
Ciprofloxacin Fluoroquinolone AntibioticInhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.Minimum Inhibitory Concentration (MIC) assay.

Experimental Validation Workflow

A robust MoA validation follows a hierarchical approach, starting with confirmation of the biological effect and progressively narrowing down to the specific molecular interaction.

G cluster_0 MoA Validation Workflow a Phase 1: Phenotypic Screening b Phase 2: Cellular Mechanism Elucidation a->b Confirm cellular effect c Phase 3: Specific Target Identification b->c Identify target class d Phase 4: Target Engagement Confirmation c->d Validate molecular target G cluster_0 Cell Cycle Analysis Workflow a Compound Treatment b Cell Harvest & Fixation a->b c PI/RNase Staining b->c d Flow Cytometry c->d e Histogram Analysis (%G1, S, G2/M) d->e G cluster_0 Hypothetical Kinase Inhibition Pathway a Compound X (e.g., Thiadiazole) b Kinase (e.g., EGFR) a->b Inhibits c Downstream Substrate (e.g., ERK) b->c Phosphorylates f Apoptosis b->f Prevents d Phosphorylated Substrate (p-ERK) c->d Becomes e Cell Proliferation d->e Promotes

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

Should a specific target be confirmed, further studies could involve structural biology (co-crystallization) to understand the binding mode, lead optimization to improve potency and selectivity, and in vivo animal models to assess therapeutic efficacy and pharmacokinetics.

References

  • EvitaChem. This compound (EVT-320426).
  • LookChem. Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE.
  • Chem-Impex. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Saleh, M. M., et al. synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. Baghdad Science Journal.
  • ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES.
  • PubMed. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728).
  • MySkinRecipes. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • National Institutes of Health (NIH). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC.
  • ScienceOpen. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • Research Square. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4.
  • National Institutes of Health (NIH). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC.
  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
  • National Institutes of Health (NIH). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.
  • ChemicalBook. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3.
  • MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
  • BEPLS. A review on the 1,3,4-Thiadiazole as Anticancer Activity.
  • Journal of University of Shanghai for Science and Technology. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
  • Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • Biopolymers and Cell. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.

Sources

A Comparative Analysis of the Safety Profile of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, derivatives of 2-Benzylthio-5-amino-1,3,4-thiadiazole have emerged as a promising class of potential therapeutic agents, particularly in oncology. As with any drug development program, a thorough understanding of the safety profile is paramount to progressing these candidates from the laboratory to the clinic. This guide provides a comparative analysis of the available safety data for this compound derivatives, focusing on cytotoxicity and outlining the necessary future directions for comprehensive safety assessment.

Introduction: The Therapeutic Potential and Safety Imperative of this compound Derivatives

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry is believed to contribute to the diverse pharmacological activities of its derivatives, allowing them to interact with various biological targets. The this compound core, in particular, has been a focal point for the design of novel anticancer agents. The benzylthio group at the 2-position and the amino group at the 5-position offer versatile points for chemical modification, enabling the synthesis of extensive libraries of analogues with tailored properties.

While the primary focus of many studies has been on elucidating the efficacy of these compounds, a concurrent and equally critical line of inquiry is the evaluation of their safety. This guide aims to synthesize the existing, albeit limited, safety data and provide a framework for the systematic safety evaluation of this important class of compounds. We will delve into the available in vitro cytotoxicity data, discuss the importance of selectivity for cancer cells over normal cells, and outline the standardized experimental protocols for key safety endpoints, including genotoxicity and acute toxicity.

In Vitro Cytotoxicity: A Primary Screen for Safety

The initial assessment of a compound's safety profile often begins with in vitro cytotoxicity assays. These assays determine the concentration at which a compound induces cell death in cultured cells. For potential anticancer agents, a desirable profile is high potency against cancer cells and low toxicity towards normal, healthy cells. This selectivity is a critical indicator of a compound's potential therapeutic window.

Comparative Cytotoxicity of this compound Derivatives

Several studies have investigated the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of cytotoxicity.

DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound A (Hypothetical)MCF-7 (Breast)5.2HEK-293 (Kidney)> 50> 9.6Fictional Data
Compound B (Hypothetical)A549 (Lung)8.7Vero (Kidney)45.35.2Fictional Data
Compound C (Hypothetical)HeLa (Cervical)2.1HSF (Fibroblast)25.812.3Fictional Data
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (5d) HeLa (Cervical)0.37Not Reported--[1]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (5g) HeLa (Cervical)0.73Not Reported--[1]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (5k) HeLa (Cervical)0.95Not Reported--[1]

Note: The data for Compounds A, B, and C are hypothetical and for illustrative purposes to demonstrate the concept of a selectivity index. The data for derivatives 5d, 5g, and 5k are from a published study, which did not report cytotoxicity against normal cell lines.

The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a crucial parameter. A higher SI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window. While some studies on the broader class of 1,3,4-thiadiazoles have shown selectivity for cancer cells, specific and comparative data for a range of this compound derivatives against normal cell lines is a significant gap in the current literature.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with compounds and controls incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan (e.g., with DMSO) incubate3->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance analyze_data Calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

A critical aspect of the safety profile of any new chemical entity is its potential to cause genetic damage, or genotoxicity. Genotoxic compounds can be mutagens (causing mutations in the DNA sequence) or clastogens (causing chromosomal damage) and may have carcinogenic potential. Standardized assays are essential to evaluate this risk.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and internationally accepted method for identifying compounds that can cause gene mutations.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test compound is assessed for its ability to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

Methodology Overview:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine (to allow for a few cell divisions, which are necessary for mutations to be expressed).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow start Start prepare_bacteria Prepare auxotrophic S. typhimurium strains start->prepare_bacteria mix Mix bacteria with test compound, control, and S9 mix (or buffer) prepare_bacteria->mix add_top_agar Add to molten top agar mix->add_top_agar pour_plate Pour onto minimal glucose agar plate add_top_agar->pour_plate incubate Incubate for 48-72h pour_plate->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze for mutagenic potential count_colonies->analyze end End analyze->end

Caption: Simplified workflow of the Ames test for mutagenicity screening.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic and aneugenic (loss or gain of whole chromosomes) effects of a test compound in mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Methodology Overview:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in the percentage of micronucleated cells indicates a genotoxic effect.

Current Data on this compound Derivatives:

To date, there is a notable absence of published studies that have specifically evaluated the genotoxicity of a series of this compound derivatives using standardized assays like the Ames test or the in vitro micronucleus assay. One study on a related thiazole derivative (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) using the Allium cepa (onion root tip) assay did not show genotoxic effects at the tested concentrations.[3] While this provides some preliminary insight, the Allium cepa assay is a plant-based system and is not a direct substitute for the regulatory-accepted mammalian cell-based assays.

Acute Oral Toxicity: Assessing Systemic Toxicity

Acute oral toxicity studies are essential to determine the potential adverse effects of a single, high dose of a substance administered orally. These studies provide information on the median lethal dose (LD50) and help in the classification and labeling of chemicals according to their hazard potential.

OECD Guidelines for Acute Oral Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) has established internationally recognized guidelines for acute oral toxicity testing. These include:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves dosing animals sequentially at fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of the test is the identification of a dose that causes evident toxicity but not mortality.

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure using a small number of animals per step. The outcome is the classification of the substance into one of a series of toxicity classes based on the observed mortality.

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method allows for the estimation of the LD50 with a confidence interval.

Current Data on this compound Derivatives:

There is a significant lack of publicly available data on the acute oral toxicity of this compound derivatives. This information is crucial for the preclinical safety assessment and for determining the starting dose for in vivo efficacy studies.

Structure-Safety Relationship: A Path to Safer Derivatives

Understanding the relationship between the chemical structure of a compound and its toxicological properties is a key goal in drug discovery. By identifying structural motifs that are associated with toxicity, medicinal chemists can design new derivatives with improved safety profiles.

For the broader class of 1,3,4-thiadiazoles, some general observations have been made. The strong aromaticity of the 1,3,4-thiadiazole ring is thought to contribute to its in vivo stability and generally low toxicity in higher vertebrates.[4] However, the specific impact of substitutions at the 2- and 5-positions of the this compound scaffold on the safety profile has not been systematically investigated.

Future studies should aim to:

  • Synthesize and test a diverse library of this compound derivatives with systematic variations in the benzyl and amino substituents.

  • Evaluate these derivatives in a consistent panel of safety assays, including cytotoxicity against normal cells, genotoxicity (Ames and micronucleus), and acute oral toxicity.

  • Analyze the resulting data to identify quantitative structure-toxicity relationships (QSTRs) that can guide the design of safer and more effective drug candidates.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The available in vitro cytotoxicity data against cancer cell lines is encouraging. However, a comprehensive and comparative analysis of the safety profile of these derivatives is currently hampered by a significant lack of data, particularly in the areas of genotoxicity and acute systemic toxicity.

For researchers, scientists, and drug development professionals working with this class of compounds, the path forward is clear. A systematic and rigorous evaluation of the safety profile is essential. This should include:

  • Comparative cytotoxicity studies against a panel of both cancer and normal cell lines to establish selectivity.

  • Standardized genotoxicity testing using the Ames test and in vitro micronucleus assay to assess mutagenic and clastogenic potential.

  • In vivo acute oral toxicity studies following OECD guidelines to determine LD50 values and classify the compounds according to their hazard potential.

  • Initiation of structure-safety relationship studies to guide the design of next-generation derivatives with improved safety profiles.

By embracing a proactive and comprehensive approach to safety assessment, the full therapeutic potential of this compound derivatives can be explored with greater confidence, ultimately paving the way for the development of safer and more effective medicines.

References

  • Shalai, Y., et al. (2023). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. Біологічні студії / Studia Biologica. [Link]

  • Juszczak, M., et al. (2012). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Postepy Hig Med Dosw (Online).
  • Matysiak, J. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society.
  • Kaur Sidhu, P., et al. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.
  • Gomha, S. M., et al. (2016). 1,3,4-thiadiazole derivatives.
  • Aghcheli, A., et al. (2020). Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS No. 25660-71-3) is a vital heterocyclic building block in modern drug discovery and agrochemical synthesis, recognized for its role as an intermediate in developing novel therapeutic agents, including antimicrobial and anticancer compounds[1][2]. As its use becomes more prevalent in research and development, it is imperative that laboratory personnel—from bench scientists to facility managers—are equipped with a robust, scientifically-grounded protocol for its safe handling and disposal.

This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan rooted in the principles of chemical causality and regulatory compliance. Adherence to these procedures is not merely about following rules; it is a commitment to ensuring the safety of personnel, protecting the environment, and maintaining the integrity of the research enterprise.

Core Safety Directive: Hazard Identification and Personal Protection

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant, and similar thiadiazole derivatives are known to cause skin, eye, and respiratory irritation[3][4][5]. Therefore, all operations must be predicated on the precautionary principle.

Causality Behind the Protocol: The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The mandated Personal Protective Equipment (PPE) creates a necessary barrier to prevent the compound from reaching sensitive tissues, where its irritant properties can manifest.

Mandatory Personal Protective Equipment (PPE): Engaging in any activity involving this compound, including weighing, transferring, or disposal, requires the following PPE as a baseline standard in accordance with OSHA guidelines[4][5]:

  • Eye Protection: Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 regulations are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH/MSHA-approved respirator may be required depending on the scale of work.

Table 1: Hazard and Safety Summary
IdentifierGHS Classification (Inferred from related compounds)Precautionary Statements (Key Examples)
CAS No. 25660-71-3P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
Hazard Codes Xi (Irritant)[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Pictogram GHS07 (Exclamation Mark)P302+P352: IF ON SKIN: Wash with plenty of water.[6]
Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

The Disposal Workflow: A Self-Validating System

The cornerstone of proper chemical disposal is the unwavering principle that all waste streams containing this compound must be treated as hazardous waste. Disposal into sanitary sewers or general laboratory trash is strictly forbidden and violates environmental regulations[7]. The following workflow provides a logical, step-by-step process for waste characterization and segregation, ensuring no stream is improperly managed.

Diagram 1: Waste Segregation & Disposal Workflow

G cluster_waste_type Step 1: Characterize Waste Type cluster_procedure Step 2: Execute Disposal Protocol start Generate Waste Containing This compound wt_solid Solid Waste (Unused chemical, contaminated weigh paper, gross contamination) start->wt_solid wt_liquid Liquid Waste (Reaction mixtures, solvent rinsate) start->wt_liquid wt_labware Contaminated Labware (Glassware, pipette tips, gloves) start->wt_labware wt_container Empty Stock Container start->wt_container proc_solid Collect in Labeled 'Solid Hazardous Waste' Container wt_solid->proc_solid proc_liquid Collect in Labeled 'Liquid Hazardous Waste' Container wt_liquid->proc_liquid proc_labware Collect in Labeled 'Solid Hazardous Waste' Container wt_labware->proc_labware proc_rinse Execute Triple-Rinse Protocol (See Sec. 3.3) wt_container->proc_rinse rinsate Collect Rinsate proc_rinse->rinsate Generates final_container Deface Label & Discard Clean Container in Glass Waste proc_rinse->final_container Results in rinsate->proc_liquid Add to

Caption: Decision workflow for segregating and processing waste streams.

Detailed Experimental Disposal Protocols

The following protocols provide explicit, step-by-step instructions for managing each segregated waste stream. These procedures are designed to be universally applicable in any standard research laboratory.

Protocol 3.1: Disposal of Solid Waste (Unused Compound & Contaminated Materials)
  • Preparation: Designate a specific, clearly labeled hazardous waste container for "Solid Chemical Waste." Ensure the label includes the chemical name and primary hazard (Irritant).

  • Transfer: Using a powder funnel and appropriate tools (spatula, etc.), carefully transfer all unused or waste this compound into the designated solid waste container.

  • Collection of Contaminated Materials: Place all materials with gross solid contamination, such as weigh boats, contaminated gloves, and absorbent pads used for minor spills, directly into the same solid waste container.

  • Closure: Securely seal the container lid immediately after adding waste.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, as per your institution's EHS guidelines[7].

Protocol 3.2: Disposal of Liquid Waste
  • Preparation: Designate a specific, clearly labeled hazardous waste container for "Liquid Chemical Waste." The container must be made of a material compatible with the solvents used.

  • Collection: Collect all liquid waste containing the compound, including reaction mother liquors or solutions, into this container.

  • Rinsate Collection: As detailed in Protocol 3.3, all solvent rinsate from cleaning contaminated glassware must be collected in this liquid waste container[7]. This is a critical step; rinsate is hazardous.

  • Closure and Storage: Securely cap the container. Do not overfill (leave at least 10% headspace). Store in the SAA, preferably within secondary containment.

Protocol 3.3: Decontamination of Empty Stock Containers

The goal of this protocol is to render the empty container non-hazardous according to EPA RCRA standards. The key is the "triple-rinse" procedure[7].

  • Solvent Selection: Choose a suitable solvent in which the compound is at least slightly soluble, such as acetone, methanol, or ethanol[3][7].

  • First Rinse: Add the chosen solvent to the empty container, filling it to approximately 10% of its volume. Secure the cap and agitate vigorously to dissolve all visible residue. Pour the resulting rinsate into the designated "Liquid Chemical Waste" container.

  • Second and Third Rinses: Repeat step 2 two more times, collecting all rinsate as hazardous liquid waste.

  • Final Handling: After the third rinse, allow the container to air dry in a fume hood. Once completely dry, deface or remove the original manufacturer's label to prevent misidentification. The clean, triple-rinsed container can now be disposed of in the appropriate laboratory glass or solid waste stream, as it is no longer considered hazardous.

Final Disposal and Emergency Procedures

Institutional EHS is Your Partner: The final step in the disposal lifecycle for the laboratory researcher is to arrange for professional pickup.

  • Contact EHS: Once your hazardous waste containers are approaching full, contact your institution’s Environmental Health and Safety (EHS) or equivalent department. They are trained and licensed to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Don PPE: If the spill is small and you are trained to handle it, don the full mandatory PPE (Section 1).

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collection: Carefully sweep the absorbed material into a designated bag or container.

  • Disposal: Treat all spill cleanup materials as solid hazardous waste and place them in the appropriate container as described in Protocol 3.1.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By integrating these scientifically sound and regulation-aware procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in your work and protecting your most valuable asset: your personnel.

References

  • Cas 25660-71-3, 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem.

  • 2-amino-5-benzylthio-1,3,4-thiadiazole cas no 25660-71-3 - Echemi.

  • SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-5-ethyl-1,3,4-thiadiazole).

  • 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 - ChemicalBook.

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole - MySkinRecipes.

  • SAFETY DATA SHEET - Fisher Scientific (for 1,2,3-Thiadiazole-4-carboxylic acid).

  • SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-1,3,4-thiadiazole).

  • Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol - Benchchem.

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole 25660-71-3 - TCI Chemicals.

  • 2-Amino-5-(benzylthio)-1,3,4-thiadiazole - Chem-Impex.

  • 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration - OSHA.

Sources

A Researcher's Guide to the Safe Handling of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for laboratory personnel handling 2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS No. 25660-71-3). As a compound utilized in pharmaceutical research for its potential antitumor activities, its handling requires a thorough understanding of its chemical properties to ensure the safety of researchers and the integrity of experimental outcomes.[1][2] This guide is structured to provide a comprehensive operational and disposal plan, grounded in established safety principles for related chemical families.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] The primary hazards are associated with its functional groups: the thiadiazole ring, the aromatic amino group, and the benzylthio (mercaptan) moiety.

  • Eye, Skin, and Respiratory Irritation : The compound is designated with hazard codes indicating it is irritating to the eyes, respiratory system, and skin.[1] Direct contact can cause redness, itching, and inflammation.[3][4][5] Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]

  • Mercaptan-like Properties : The benzylthio group suggests characteristics similar to mercaptans, which are known for their strong, unpleasant odors and potential for volatility.[3][6] Mercaptans can cause a range of health effects from irritation to more severe systemic issues with high exposure.[3]

  • Aromatic Amine Characteristics : Aromatic amines as a class of compounds warrant careful handling due to potential long-term health effects.

  • Thiadiazole Derivatives : While many thiadiazole derivatives are stable, they can be reactive under certain conditions, and their biological activity underscores the need for caution.[7][8]

Based on these potential hazards, a rigorous approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Protection Level Required PPE Rationale and Best Practices
Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[9]
Eye and Face Protection Chemical Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[4][10] A face shield should be worn over the goggles when there is a risk of splashing.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile or neoprene gloves provide good resistance to a range of chemicals.[6][11] Gloves should be inspected before use and changed immediately if contamination is suspected.[12]
Body Protection Laboratory Coat and Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is the minimum requirement.[9] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-Toe Shoes (Chemical-Resistant)Shoes must fully cover the feet.[9] For situations with a significant risk of spills, chemical-resistant shoe covers or boots are advised.[10][11]
Respiratory Protection NIOSH-Approved Respirator (as needed)For situations where a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[6][12]

Step-by-Step Handling and Storage Procedures

Adherence to a strict protocol is critical for minimizing exposure risks.

Preparation and Weighing:

  • Work Area Preparation : Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing dish to prevent contamination of balances.

Dissolution and Reaction Setup:

  • Solvent Handling : Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing : Keep all containers and reaction vessels tightly closed when not in use.[9]

  • Heating : If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4][5]

  • Keep the container tightly sealed and clearly labeled.[9]

  • Store away from strong oxidizing agents and acids.[5]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and further contamination.

Small Spill (Solid or Liquid):

  • Alert Personnel : Notify others in the immediate area.

  • Isolate the Area : Restrict access to the spill area.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[6]

  • Collection : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.[6][9]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

Large Spill:

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate : If safe to do so, close the laboratory doors to contain the spill.

  • Do Not Re-enter : Await the arrival of trained emergency responders.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Operational and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[13]

Waste Segregation and Collection:

  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled solid hazardous waste container.[13]

  • Liquid Waste : Collect all solutions and solvent rinses in a labeled liquid hazardous waste container.[13] Do not pour any waste down the drain.[13]

  • Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container.

Container Management:

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage : Keep waste containers sealed and stored in a designated satellite accumulation area until they are collected by EHS.[13]

Empty Container Disposal:

  • Triple Rinse : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate : Collect all rinsate as liquid hazardous waste.[13]

  • Deface Label : After rinsing, deface the original product label.

  • Final Disposal : Consult with your institution's EHS office for guidance on the disposal of the rinsed container.

Visual Workflow: PPE Selection and Decontamination

PPE_Workflow cluster_0 Pre-Handling PPE Selection cluster_1 Post-Handling Decontamination A Assess Task: - Weighing Solid - Solution Prep - Reaction Workup B Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Single) A->B C Increased Risk? (e.g., Splashing, Heating) B->C D Add: - Face Shield - Double Gloves - Chemical Apron C->D Yes E Proceed with Task in Chemical Fume Hood C->E No D->E F Work Complete G Wipe Down Work Area (Fume Hood) F->G H Dispose of Contaminated Materials in Labeled Hazardous Waste G->H I Remove Outer Gloves (if double-gloved) H->I J Remove Apron/Face Shield I->J K Remove Lab Coat J->K L Remove Inner Gloves K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE selection before handling and decontamination steps after handling the chemical.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Furfuryl mercaptan.
  • Chevron Phillips Chemical. (2019). Methyl Mercaptan Safety Data Sheet.
  • Tackett, M. C., & Gagliano, M. (2023). Mercaptan Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE (CAS 25660-71-3).
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • On-Guard Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ChemicalBook. (2025). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE (CAS 25660-71-3).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimercapto-1,3,4-thiadiazole.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole.
  • Gümüş, M., Ceylan, Ş., & Gümüş, S. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30101. Retrieved from [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties.
  • Pîrnău, A., Bîcu, E., & Mangalagiu, I. I. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Retrieved from [Link]

  • Al-Azzawi, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Pharmaceutical Research International, 33(46B), 31-46. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylthio-5-amino-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Benzylthio-5-amino-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.